Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4,6H,5,7-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHLORULIOPMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)C=C2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731504 | |
| Record name | tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873924-07-3 | |
| Record name | tert-Butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. This guide details its chemical and physical properties, spectroscopic signature, logical synthetic approaches, and core reactivity. Emphasis is placed on its application as a complex scaffold for the development of novel therapeutics, particularly in the synthesis of targeted protein degraders. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
Introduction: The Value of Spirocyclic Scaffolds
In the landscape of drug discovery, moving beyond flat, two-dimensional molecules is critical for accessing novel chemical space and achieving higher target selectivity. Spirocyclic systems, which feature two rings sharing a single carbon atom, offer a rigid, three-dimensional architecture that is increasingly sought after. This compound (CAS RN 873924-07-3) is a prime example of such a scaffold.
Its structure is characterized by:
-
A spirocyclic piperidine-cyclohexenone core : This provides a well-defined conformational rigidity and multiple points for vectoral diversification.
-
An α,β-unsaturated ketone (enone) : This functional group is a versatile handle for a variety of chemical transformations, most notably conjugate additions.
-
A Boc-protected amine : The tert-butyloxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen, which can be readily removed under acidic conditions to allow for subsequent functionalization.
This combination of features makes it an attractive starting material for generating libraries of complex molecules with precise three-dimensional arrangements, a crucial factor for enhancing binding affinity and optimizing pharmacokinetic properties.
Caption: 2D structure of this compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties is fundamental for experimental design, including reaction setup, purification, and formulation.
General Properties
While extensive experimental data for the title compound is sparse, key properties can be compiled from chemical suppliers and databases. It is important to distinguish it from its more commonly documented saturated analog, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4).
| Property | Value | Source |
| CAS Number | 873924-07-3 | [1][2] |
| Molecular Formula | C₁₅H₂₃NO₃ | [1][2] |
| Molecular Weight | 265.35 g/mol | [1] |
| Appearance | Solid (Predicted) | [3] |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | Inert atmosphere, room temperature | [3][4] |
| Solubility | Not available; expected to be soluble in common organic solvents like DCM, EtOAc, and MeOH. | [5] |
Predicted Spectroscopic Data
For structural verification and reaction monitoring, spectroscopic analysis is indispensable. Based on the known structure, the following characteristic signals can be predicted.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~6.8 ppm (d, 1H): Vinyl proton on C8, adjacent to the ketone.
-
δ ~6.0 ppm (d, 1H): Vinyl proton on C7.
-
δ ~3.5-3.8 ppm (m, 4H): Protons on C2 and C4, adjacent to the Boc-protected nitrogen.
-
δ ~2.5 ppm (m, 2H): Protons on C10, alpha to the ketone.
-
δ ~1.5-2.2 ppm (m, 4H): Protons on C1 and C11.
-
δ 1.45 ppm (s, 9H): Characteristic singlet for the tert-butyl protons of the Boc group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~199 ppm: Ketone carbonyl carbon (C9).
-
δ ~155 ppm: Carbamate carbonyl carbon (Boc C=O).
-
δ ~150 ppm: Alkene carbon (C8).
-
δ ~128 ppm: Alkene carbon (C7).
-
δ ~80 ppm: Quaternary carbon of the Boc group.
-
δ ~40-45 ppm: Carbons adjacent to nitrogen (C2, C4).
-
δ ~37 ppm: Spiro carbon (C5).
-
δ ~28.5 ppm: Methyl carbons of the Boc group.
-
-
Infrared (IR) Spectroscopy:
-
~1705 cm⁻¹: C=O stretch (carbamate).
-
~1670 cm⁻¹: C=O stretch (conjugated ketone).
-
~1615 cm⁻¹: C=C stretch (alkene).
-
~1160 cm⁻¹: C-O stretch (carbamate).
-
-
Mass Spectrometry (ESI+):
-
m/z (M+H)⁺: 266.17
-
m/z (M+Na)⁺: 288.15
-
Key Fragment: m/z 210.13 (loss of isobutylene), m/z 166.10 (loss of Boc group).
-
Synthesis and Reactivity
The utility of a building block is defined by its accessibility and the predictability of its chemical behavior.
Generalized Synthetic Approach
While specific, peer-reviewed synthetic protocols are not widely published, a logical retrosynthetic analysis based on commercially available starting materials suggests a plausible workflow.[4] The synthesis likely involves the construction of the spirocyclic core followed by the introduction of the enone functionality.
Caption: Plausible synthetic workflow from a piperidine precursor to the target enone.
Causality of Experimental Choices:
-
Starting Material: An N-Boc-piperidine derivative with two electrophilic arms at the C4 position (e.g., N-Boc-4,4-piperidinediacetic acid ester) is a logical starting point. The Boc group provides necessary protection for the amine throughout the synthesis.
-
Cyclization: An intramolecular reaction like a Dieckmann condensation is a classic and effective method for forming the second six-membered ring, yielding a β-keto ester.
-
Decarboxylation: Removal of the ester group is typically achieved via saponification and subsequent acid-catalyzed decarboxylation to yield the saturated spirocyclic ketone analog.
-
Unsaturation: Introduction of the double bond to form the enone is commonly achieved via a two-step sequence: formation of an α-seleninyl or α-haloketone, followed by an oxidative or base-induced elimination reaction. This provides the desired α,β-unsaturation regioselectively.
Key Reactivity Pathways
The molecule's functionality dictates its synthetic utility. The three primary reactive sites—the enone, the ketone, and the Boc-group—can be addressed with high selectivity.
Caption: Core reactivity map showing transformations at the key functional groups.
-
Boc Deprotection: The most fundamental reaction is the removal of the Boc protecting group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This reveals the secondary amine, which can then participate in nucleophilic substitution, reductive amination, or amide coupling reactions.
-
Michael Addition: The electron-deficient C8 position of the enone is highly susceptible to attack by soft nucleophiles. This 1,4-conjugate addition is a powerful C-C or C-X bond-forming reaction, allowing for the introduction of a wide array of substituents. Organocuprates, thiols, and stabilized enolates are common nucleophiles for this purpose.
-
Ketone Reduction: The C9 ketone can be selectively reduced to a hydroxyl group. Reagents like sodium borohydride (NaBH₄) will typically yield the corresponding allylic alcohol. For stereoselective reductions, bulkier reagents such as L-Selectride® can be employed to control the facial selectivity of the hydride attack.
Applications in Drug Discovery
The primary application of this building block is in the synthesis of complex molecules for drug discovery, where its rigid 3D structure can be exploited to achieve high binding affinity and selectivity.
A notable use is in the preparation of benzothiazole derivatives intended as degraders of Interleukin-1 Receptor-Associated Kinase (IRAK).[4] IRAK is a key protein kinase in inflammatory signaling pathways. Targeted protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras), are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
In this context, the azaspiro[5.5]undecane scaffold serves as a non-planar linker or core element. The piperidine nitrogen, after Boc deprotection, can be used to attach the E3 ligase-binding moiety, while the cyclohexanone ring can be functionalized to connect to the IRAK-binding warhead. This spirocyclic core helps to enforce a specific spatial orientation between the two binding elements, which is critical for efficient ternary complex formation and subsequent degradation.
Safety, Handling, and Storage
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[3][4] The compound should be protected from moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, which can react with the enone or lead to uncontrolled deprotection of the Boc group.[5]
Conclusion
This compound is a high-value synthetic intermediate that provides a robust and rigid three-dimensional scaffold. Its well-defined reactive sites—the enone, ketone, and protected amine—allow for controlled, sequential functionalization. Its demonstrated utility in the synthesis of sophisticated molecules like IRAK protein degraders highlights its importance for medicinal chemists aiming to develop next-generation therapeutics that address complex biological targets. The predictive spectroscopic and reactivity data provided in this guide serve as a foundational resource for its effective incorporation into synthetic research and development programs.
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The Strategic Synthesis and Application of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: A Keystone Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS Number: 873924-07-3), a sophisticated heterocyclic building block of increasing importance in medicinal chemistry. The unique spirocyclic architecture, combining a protected piperidine ring with a cyclohexenone moiety, offers a valuable three-dimensional scaffold for the development of novel therapeutics. This document details the compound's core chemical and physical properties, outlines a logical and efficient synthetic strategy based on established chemical principles, and explores its emerging applications, particularly in the design of next-generation enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical scaffolds to address complex biological targets.
Introduction: The Value of Three-Dimensionality in Drug Design
Modern drug discovery has increasingly moved beyond "flat" aromatic structures towards more complex, three-dimensional molecular architectures.[1] Spirocycles, which feature two rings connected by a single common atom, are exemplary of this shift. The 3-azaspiro[5.5]undecane framework, in particular, offers a rigid yet versatile scaffold that can project substituents into distinct vectors of chemical space, enabling more precise and potent interactions with biological targets.[1][2][3][4]
This compound, hereafter referred to as 1 , is a prime example of such a scaffold. It incorporates several key features:
-
A spirocyclic core , providing a rigid, 3D-defined structure.
-
An N-Boc protected piperidine ring , which ensures solubility in organic solvents and allows for straightforward deprotection and subsequent functionalization of the nitrogen atom.
-
An α,β-unsaturated ketone (enone) , a versatile functional group that can act as a Michael acceptor or be otherwise modified, serving as a critical handle for further chemical elaboration.
This unique combination of features makes compound 1 a highly valuable intermediate for the synthesis of complex molecules, particularly in the development of enzyme inhibitors and other targeted therapies.[5][6]
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and drug development. Compound 1 is typically supplied as a solid, ranging in color from brown to yellow.[7] While extensive peer-reviewed data is not widely published, information from reliable chemical suppliers provides the following key characteristics.
| Property | Value | Source |
| CAS Number | 873924-07-3 | [8][9][10] |
| Molecular Formula | C₁₅H₂₃NO₃ | [7][9] |
| Molecular Weight | 265.35 g/mol | [7][9] |
| Physical State | Solid | [7] |
| Storage Conditions | Sealed in dry, 4 to 8 °C | [7] |
Spectroscopic Characterization (Predicted): While specific spectra are not publicly available, standard analytical techniques would be used to confirm the structure of 1 .
-
¹H NMR: Would show characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), protons on the piperidine and cyclohexene rings, and the vinyl protons of the enone system.
-
¹³C NMR: Would display signals for the carbonyl carbon of the ketone (~199 ppm), the carbonyl of the Boc group (~155 ppm), and the olefinic carbons.
-
Mass Spectrometry (MS): The ESI+ spectrum would be expected to show a prominent peak for the [M+H]⁺ ion at m/z 266.17.
-
Infrared (IR) Spectroscopy: Key stretches would include the C=O of the ketone (~1670 cm⁻¹) and the C=O of the urethane (~1690 cm⁻¹).
Synthesis Strategy: A Mechanistic Approach via Robinson Annulation
The logical precursors for this synthesis would be N-Boc-4,4-di(2-ethoxycarbonylethyl)piperidine, which can be cyclized under Dieckmann condensation conditions to form the spirocyclic β-ketoester, followed by hydrolysis, decarboxylation, and subsequent reaction with a vinyl ketone. A more direct and plausible approach involves the reaction of N-Boc-4-piperidone with a suitable Michael acceptor, such as methyl vinyl ketone (MVK), under basic conditions.
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step sequence starting from commercially available N-Boc-4-piperidone.
Figure 1: Proposed Robinson Annulation Workflow for the synthesis of compound 1 .
Detailed Experimental Protocol (Hypothetical)
This protocol is a representation of a standard Robinson annulation procedure and should be optimized for this specific substrate.
Step 1: Michael Addition
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure to obtain the crude 1,5-diketone intermediate.
Step 2 & 3: Intramolecular Aldol Condensation and Dehydration
-
Dissolve the crude intermediate in a suitable solvent (e.g., methanol).
-
Add a stronger portion of the base (e.g., sodium methoxide, 2.0-3.0 eq) and heat the mixture to reflux.[11]
-
The aldol condensation and subsequent dehydration occur in this step to form the thermodynamically stable enone. Monitor the reaction by TLC.
-
After completion (typically 4-8 hours), cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.[11]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product 1 .
Causality Behind Experimental Choices:
-
Base Selection: A catalytic amount of a mild base is sufficient for the initial Michael addition. A stronger, stoichiometric amount of base is required for the intramolecular aldol condensation to deprotonate the less acidic α-proton of the piperidone ring.
-
Solvent: Protic solvents like methanol or ethanol are commonly used for Robinson annulations as they can protonate the intermediate enolates.
-
Temperature Control: The initial Michael addition is exothermic; cooling is necessary to prevent polymerization of the MVK. Refluxing is required to drive the aldol condensation and subsequent dehydration.
Applications in Drug Discovery and Medicinal Chemistry
The 3-azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[5][6][14] The specific utility of compound 1 is highlighted by its incorporation into novel inhibitors of Acetyl-CoA Carboxylase (ACC).
Role as a Key Intermediate in ACC Inhibitor Synthesis
A recent patent application (WO2024023727A1) describes the use of compound 1 as a reactant in the synthesis of potent ACC inhibitors.[15] ACC is a critical enzyme in the fatty acid synthesis pathway, and its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[16][17][18]
The patent describes the reaction of compound 1 with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine. This reaction converts the ketone of the enone system into a silyl enol ether, a reactive intermediate for further coupling reactions.
Figure 2: Utilization of Compound 1 in the synthesis of advanced ACC inhibitors.
The enone moiety in compound 1 is crucial. It provides a latent handle for creating a more complex molecule. By converting it to a silyl enol ether, the carbon atom α to the former carbonyl becomes nucleophilic, allowing for the introduction of other fragments of the final drug molecule. The spirocyclic core likely serves to orient this and other substituents in a specific conformation that enhances binding to the ACC enzyme.
Broader Potential of the 3-Azaspiro[5.5]undecane Scaffold
Beyond ACC inhibition, the 3-azaspiro[5.5]undecane scaffold is being explored for a variety of other therapeutic targets:
-
Antiviral Agents: Derivatives of 1,9-diazaspiro[5.5]undecane have shown inhibitory activity against Dengue virus type 2.[19]
-
Pain Management: 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor agonists and σ1 receptor antagonists.[6]
-
Oncology: Spirocyclic compounds are being investigated as inhibitors of METTL3, an enzyme implicated in several types of cancer.[6]
The versatility of compound 1 lies in the ability to independently modify two key positions: the piperidine nitrogen (after Boc deprotection) and the cyclohexenone ring. This allows for the creation of diverse libraries of compounds for screening against various biological targets.
Conclusion and Future Outlook
This compound is a testament to the power of rational molecular design. Its rigid, three-dimensional structure, combined with strategically placed functional groups, makes it an exceptionally valuable building block for modern drug discovery. While its synthesis is rooted in the classic Robinson annulation, its application in cutting-edge therapeutic areas like metabolic disease highlights its contemporary relevance. As the demand for novel, potent, and selective small molecule therapeutics continues to grow, the strategic deployment of sophisticated scaffolds like compound 1 will be paramount to success. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful intermediate into their synthetic and medicinal chemistry programs.
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A Technical Guide to the Spectroscopic Characterization of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a key intermediate in medicinal chemistry and drug development.[1] As experimental spectroscopic data for this specific compound is not widely published, this document serves as an in-depth predictive analysis based on foundational spectroscopic principles and comparative data from structurally related spirocyclic systems. We present predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside validated protocols for data acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel spirocyclic compounds.
Introduction: The Structural Significance of a Spirocyclic Scaffold
This compound (CAS RN: 873924-07-3) is a molecule of significant interest due to its unique three-dimensional architecture.[2][3] The spirocyclic core, where two rings share a single carbon atom, imparts a rigid and defined orientation of functional groups in space. This structural rigidity is highly sought after in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. The presence of an α,β-unsaturated ketone, a Boc-protected amine, and the spirocyclic system creates a unique electronic and steric environment, making a thorough spectroscopic analysis essential for confirming its identity and purity.
The unique spiro[5.5]undecane framework is a recurring motif in medicinal chemistry, valued for its ability to present substituents in distinct vectors, thus enabling a thorough exploration of chemical space around a biological target.[4] The α,β-unsaturated ketone moiety, in particular, is a Michael acceptor and can be a key pharmacophoric element.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the vinylic, piperidinyl, and cyclohexenone protons, as well as the bulky tert-butyl protecting group.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.8 - 7.0 | d | 1H | H-8 | Vinylic proton deshielded by the adjacent carbonyl group. |
| ~ 6.0 - 6.2 | d | 1H | H-7 | Vinylic proton coupled to H-8. |
| ~ 3.4 - 3.6 | m | 4H | H-2, H-4 | Protons on the carbons adjacent to the nitrogen of the piperidine ring, deshielded by the electronegative nitrogen and the carbamate. |
| ~ 2.5 - 2.7 | m | 2H | H-10 | Allylic protons adjacent to the carbonyl group. |
| ~ 2.2 - 2.4 | t | 2H | H-6 | Allylic protons on the other side of the double bond. |
| ~ 1.6 - 1.8 | m | 4H | H-1, H-5 | Protons on the piperidine ring. |
| 1.48 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl group of the Boc protecting group. |
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 198 | C-9 | Carbonyl carbon of the α,β-unsaturated ketone. |
| ~ 155 | Carbamate C=O | Carbonyl carbon of the Boc protecting group. |
| ~ 148 | C-8 | Vinylic carbon deshielded by the carbonyl group. |
| ~ 128 | C-7 | Vinylic carbon. |
| ~ 80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 55 | C-5 (Spiro) | The spiro carbon, a quaternary center. |
| ~ 45 | C-2, C-4 | Carbons adjacent to the nitrogen in the piperidine ring. |
| ~ 38 | C-10 | Allylic carbon adjacent to the carbonyl. |
| ~ 35 | C-6 | Allylic carbon. |
| ~ 30 | C-1, C-5 | Carbons of the piperidine ring. |
| 28.4 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Spectrometer Setup: Utilize the same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 2975 | C-H (sp³) | Stretching |
| ~ 1700-1720 | C=O | Carbamate carbonyl stretch |
| ~ 1670-1690 | C=O | α,β-unsaturated ketone carbonyl stretch |
| ~ 1620-1640 | C=C | Alkene stretch |
| ~ 1160-1250 | C-O | Carbamate C-O stretch |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted MS Data (Electrospray Ionization - ESI)
-
Molecular Formula: C₁₅H₂₃NO₃[5]
-
Molecular Weight: 265.35 g/mol [5]
-
Predicted [M+H]⁺: 266.1705
-
Predicted [M+Na]⁺: 288.1524
-
Key Fragmentation: A significant fragment would be the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da).
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
Workflow and Data Integration
The comprehensive characterization of this compound relies on the integration of data from all spectroscopic techniques.
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. In the absence of publicly available, assigned experimental spectra for this specific molecule, this guide leverages foundational NMR principles and spectral data from analogous structures to present a detailed predictive analysis. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants for each nucleus, explaining the underlying structural and electronic factors. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.
Introduction: The Structural Significance of a Spirocyclic Enone
This compound is a molecule of significant interest due to its unique three-dimensional architecture. It combines a Boc-protected piperidine ring with a cyclohexenone moiety through a spirocyclic junction. This rigid, well-defined conformation is a desirable feature in modern drug design, as it can lead to higher binding affinity and selectivity for biological targets. The α,β-unsaturated ketone functionality, a Michael acceptor, offers a reactive handle for further synthetic transformations.
Accurate structural confirmation is paramount in any synthetic campaign, and NMR spectroscopy stands as the primary tool for the unambiguous characterization of such molecules in solution. This guide will provide a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of this spirocyclic enone.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The analysis is based on the well-established chemical shift ranges of its constituent functional groups.
Vinylic Protons (H-7 and H-8)
The two vinylic protons of the cyclohexenone ring are expected to be the most downfield signals in the spectrum, aside from any potential amide N-H protons. The β-proton (H-8), being conjugated to the carbonyl group, will be significantly deshielded and is predicted to appear around 6.5 - 7.5 ppm. The α-proton (H-7) will be comparatively more shielded, with an expected chemical shift in the range of 6.0 - 6.5 ppm. These two protons should appear as doublets with a typical cis-vinylic coupling constant (³J) of approximately 10-12 Hz.
Piperidine Ring Protons (H-2, H-4)
The piperidine ring contains two sets of methylene protons adjacent to the nitrogen atom (H-2 and H-4). Due to the carbamate group, these protons will be deshielded and are expected to resonate in the region of 3.0 - 4.0 ppm. The protons on C-2 and C-4 are diastereotopic due to the spirocyclic center and may exhibit complex splitting patterns.
Allylic and Aliphatic Protons (H-6, H-10, H-1, H-5)
The allylic protons on C-6 are adjacent to the double bond and are expected to appear around 2.0 - 2.5 ppm. The protons on C-10, being α to the carbonyl group, will also be deshielded and are predicted to resonate in a similar region of 2.0 - 2.7 ppm. The remaining aliphatic protons on C-1 and C-5 of the piperidine ring are expected to be the most shielded, appearing in the range of 1.5 - 2.0 ppm.
Boc Protecting Group Protons
The tert-butoxycarbonyl (Boc) protecting group will give rise to a sharp, intense singlet at approximately 1.4 - 1.5 ppm, integrating to nine protons. This signal is highly characteristic and serves as a key diagnostic peak for the presence of the Boc group.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-8 | 6.5 - 7.5 | d | 10 - 12 |
| H-7 | 6.0 - 6.5 | d | 10 - 12 |
| H-2, H-4 | 3.0 - 4.0 | m | - |
| H-10 | 2.0 - 2.7 | m | - |
| H-6 | 2.0 - 2.5 | m | - |
| H-1, H-5 | 1.5 - 2.0 | m | - |
| -C(CH₃)₃ | 1.4 - 1.5 | s | - |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The chemical shifts are predicted based on established values for similar functional groups.
Carbonyl Carbons
Two carbonyl carbons are present in the molecule. The ketone carbonyl (C-9) of the α,β-unsaturated system is expected to resonate in the range of 190 - 200 ppm. The carbamate carbonyl of the Boc group will appear further upfield, typically around 155 ppm.
Vinylic Carbons (C-7 and C-8)
Similar to the proton spectrum, the β-carbon (C-8) of the enone system will be significantly deshielded due to conjugation and is predicted to be in the 135 - 165 ppm region. The α-carbon (C-7) will be more shielded, with an expected chemical shift between 120 - 140 ppm.
Spirocyclic Carbon (C-5)
The quaternary spirocyclic carbon (C-5) is a key structural feature. Its chemical shift is expected to be in the range of 35 - 45 ppm, though this can be influenced by ring strain and substitution.
Piperidine and Cyclohexenone Ring Carbons
The carbons of the piperidine ring adjacent to the nitrogen (C-2 and C-4) are expected around 40 - 50 ppm. The remaining aliphatic carbons of both rings (C-1, C-5, C-6, C-10) will resonate in the upfield region of the spectrum, typically between 20 - 40 ppm.
Boc Protecting Group Carbons
The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the three equivalent methyl carbons will produce a strong signal around 28 ppm.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-9 (C=O, ketone) | 190 - 200 |
| C=O (Boc) | ~155 |
| C-8 | 135 - 165 |
| C-7 | 120 - 140 |
| -C (CH₃)₃ | ~80 |
| C-2, C-4 | 40 - 50 |
| C-5 (Spiro) | 35 - 45 |
| C-1, C-6, C-10 | 20 - 40 |
| -C(CH₃ )₃ | ~28 |
Structural Visualization and NMR Assignment
To aid in the visualization of the molecular structure and the assignment of NMR signals, the following diagrams are provided.
Caption: Molecular structure with atom numbering for NMR assignment.
Caption: Standard workflow for NMR-based structural elucidation.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for a wide range of organic molecules.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters
-
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-32 scans are typically sufficient for a sample of this concentration.
¹³C NMR Acquisition Parameters
-
Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing
-
Fourier Transformation: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum, the residual CDCl₃ solvent peak can be used as a secondary reference at 77.16 ppm.
-
Integration: For the ¹H spectrum, integrate all signals to determine the relative number of protons for each resonance.
Conclusion: A Predictive Framework for Structural Verification
This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the molecule into its core functional components and drawing upon established NMR principles and data from analogous structures, we have constructed a robust framework for the interpretation of its NMR data. The provided tables of predicted chemical shifts, along with the detailed experimental protocol, offer a valuable resource for scientists working with this and structurally related spirocyclic compounds. While this predictive guide serves as a powerful tool, it is always recommended to confirm assignments with two-dimensional NMR experiments such as COSY, HSQC, and HMBC for complete and unambiguous structural elucidation.
References
-
Defense Technical Information Center (DTIC). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]
-
DergiPark. Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. Available from: [Link]
-
PubChem. 2-Cyclohexen-1-one. Available from: [Link]
-
ResearchGate. 1 H-NMR Spectra of 6-Azonia-spiro[5.5]undecane bromide in D 2 O at RT. Available from: [Link]
-
ResearchGate. for cyclo α,β Unsaturated ketones | Download Table. Available from: [Link]
-
ResearchGate. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Available from: [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line
A Technical Guide to the Mass Spectrometric Analysis of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. With a molecular formula of C₁₅H₂₃NO₃ and a monoisotopic mass of 265.1678 Da, this spirocyclic compound presents unique analytical challenges due to its combination of a labile N-Boc protecting group, an α,β-unsaturated ketone, and a complex bicyclic structure. This document outlines optimized experimental protocols using electrospray ionization tandem mass spectrometry (ESI-MS/MS), delves into the causal logic behind instrument parameter selection, and provides a detailed interpretation of the predictable fragmentation pathways. The insights herein are designed to empower researchers, scientists, and drug development professionals to achieve robust characterization, confident structure verification, and effective purity assessment of this molecule and its analogues.
Introduction
The Analyte: A Profile
This compound (CAS RN: 873924-07-3) is a structurally sophisticated intermediate used in the synthesis of novel therapeutic agents.[1][2][3] Its spirocyclic core, which joins a piperidine ring and a cyclohexenone ring through a single quaternary carbon, offers a rigid three-dimensional scaffold that is highly desirable in drug design for exploring new chemical space. The molecule's functionality includes:
-
An N-Boc (tert-butyloxycarbonyl) group: A common protecting group for amines that is notoriously sensitive to acidic conditions and thermal stress, posing a specific challenge for mass spectrometric analysis.[4][5]
-
An α,β-unsaturated ketone (enone): This moiety provides a site for specific chemical reactions and influences the electronic properties of the molecule, while also directing key fragmentation pathways in MS/MS analysis.[6]
-
A tertiary amine (within the carbamate): A site that is readily protonated, making the molecule highly suitable for positive-ion mode electrospray ionization.
The molecular weight of this compound is 265.35 g/mol .[1][2] Understanding its behavior under mass spectrometric conditions is paramount for reaction monitoring, quality control, and metabolite identification studies.
The Role of Mass Spectrometry
Mass spectrometry (MS) is an indispensable analytical technique in pharmaceutical research and development. For a molecule like this compound, MS provides unequivocal confirmation of its molecular weight. Furthermore, tandem mass spectrometry (MS/MS) serves as a powerful tool for structural elucidation by inducing controlled fragmentation of the molecule and analyzing the resulting fragment ions. This detailed structural fingerprint is critical for confirming the identity of the target compound against potential isomers and impurities.
Objectives of This Guide
This guide is designed to provide a self-validating analytical strategy for the subject molecule. We will address the primary analytical challenges, namely the lability of the Boc group and the complex fragmentation of the spirocyclic core. The core objectives are:
-
To establish a robust and reproducible experimental protocol using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To explain the rationale behind the selection of ionization techniques and instrumental parameters.
-
To predict and interpret the major fragmentation pathways to build a reliable mass spectral reference for this molecule.
Foundational Principles for Analysis
Ionization Strategy: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the technique of choice for this analysis. As a "soft" ionization method, ESI is capable of generating intact gas-phase ions from solution with minimal in-source fragmentation.[7][8][9] This is crucial for observing the protonated molecule, [M+H]⁺, and accurately determining the molecular weight. ESI operates by applying a high voltage to a liquid sample to create an aerosol of charged droplets.[10] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[9][10] This gentle process preserves the integrity of thermally labile molecules like our target analyte.[8]
Structural Elucidation: Tandem Mass Spectrometry (MS/MS)
While ESI-MS provides molecular weight information, it offers little structural detail on its own.[7] Tandem mass spectrometry (MS/MS) is employed to elicit this information. In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) is selectively isolated, accelerated, and collided with an inert gas (e.g., argon or nitrogen) in a collision cell. This process, known as Collision-Induced Dissociation (CID), imparts internal energy to the ion, causing it to break apart at its weakest bonds.[8][11] The resulting fragment ions are then analyzed to piece together the molecule's structure.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed for a standard LC-MS/MS system equipped with an ESI source.
Materials and Reagents
-
Analyte: this compound
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol (MeOH)
-
Mobile Phase Additive: Formic Acid (FA), 99%+ purity
-
Vials: 2 mL glass autosampler vials with caps
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in Methanol.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Add 0.1% Formic Acid to the final working solution. This aids in protonation but should be used judiciously, as high acid concentrations can promote in-source degradation of the Boc group.[4]
-
Vortex the solution briefly and transfer it to an autosampler vial.
Instrumentation and Parameters
The following table outlines the recommended starting parameters for an ESI-MS/MS analysis. These should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale & Field Insights |
| Ionization Mode | Positive Ion ESI | The piperidine nitrogen is basic and readily accepts a proton to form the [M+H]⁺ ion, ensuring high sensitivity. |
| Capillary Voltage | 3.0 – 4.5 kV | Optimizes the electrospray process for stable ion generation. Start at 3.5 kV and adjust for maximum signal intensity.[10] |
| Cone/Fragmentor Voltage | Low (e.g., 20-40 V) | This is a critical parameter. A low voltage minimizes in-source fragmentation, preserving the [M+H]⁺ precursor ion. A higher voltage can be used to intentionally induce fragmentation for confirmation without a dedicated MS/MS scan. |
| Desolvation Gas | Nitrogen | An inert, dry gas used to assist in solvent evaporation from the charged droplets. |
| Desolvation Temp. | 350 – 450 °C | Facilitates efficient desolvation. Higher temperatures can increase signal but may also cause thermal degradation of the labile Boc group.[4] |
| MS1 Scan Range | m/z 100 – 400 | A range that comfortably includes the expected precursor ion (m/z 266.2) and its major fragments. |
| MS/MS Collision Energy | 10 – 30 eV (Ramp) | Using a ramp of collision energies ensures that both low-energy (e.g., Boc loss) and high-energy (e.g., ring cleavage) fragmentations are observed in a single experiment. |
Experimental Workflow Diagram
The overall process from sample to data can be visualized as follows:
Analysis and Interpretation of Mass Spectra
The Protonated Molecule [M+H]⁺
The first and most critical ion to identify is the protonated molecule. Given the molecular formula C₁₅H₂₃NO₃, the expected m/z for the singly charged protonated ion [C₁₅H₂₄NO₃]⁺ is 266.18 . The observation of this ion confirms the molecular weight of the analyte.
Key Fragmentation Pathways
The structure of the analyte predicts several competing and sequential fragmentation pathways under CID conditions.
The tert-butyloxycarbonyl (Boc) protecting group is the most labile part of the molecule and is expected to fragment readily. This provides highly diagnostic ions.
-
Loss of Isobutylene: The most common fragmentation pathway for protonated N-Boc groups is the loss of a neutral isobutylene molecule (C₄H₈, 56.06 Da). This occurs via a six-membered ring transition state, leaving behind a carbamic acid which then decarboxylates. The primary fragmentation, however, is the direct loss of isobutylene. This results in a prominent fragment ion at m/z 210.12 .
-
Loss of tert-butyl radical: A loss of the tert-butyl radical (C₄H₉•, 57.07 Da) can also occur, yielding a fragment at m/z 209.11 .
-
Complete Loss of the Boc Group: The loss of the entire Boc group as a radical (•COOC(CH₃)₃, 101.07 Da) or the neutral loss of CO₂ and isobutylene (100.05 Da) leads to the deprotected piperidine spirocycle radical cation at m/z 165.11 or the protonated version at m/z 166.12 .
The cyclohexenone ring contains a double bond, making it susceptible to a retro-Diels-Alder (rDA) fragmentation. This is a concerted cycloreversion reaction that cleaves two bonds in the ring, resulting in a diene and a dienophile. For the protonated molecule, this cleavage would split the cyclohexenone ring, providing significant structural information. Cleavage of the ring would lead to the loss of ethylene (C₂H₄, 28.03 Da) from the non-conjugated part of the ring, resulting in a fragment at m/z 238.15 . A more characteristic rDA would involve the loss of ketene (CH₂=C=O, 42.01 Da), leading to a fragment at m/z 224.17 .
-
Alpha-Cleavage: As with most ketones, cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a common fragmentation pathway.[12][13] In this spirocyclic system, this would result in the opening of the cyclohexenone ring. Similarly, alpha-cleavage adjacent to the piperidine nitrogen can lead to the opening of the second ring.[14][15] These pathways typically produce a cascade of fragments and are more complex to interpret but contribute to the overall spectral fingerprint.
Summary of Expected Key Ions
The following table summarizes the most diagnostic ions expected in the ESI-MS/MS spectrum of this compound.
| m/z (Monoisotopic) | Ion Formula | Description of Fragmentation Event | Diagnostic Value |
| 266.18 | [C₁₅H₂₄NO₃]⁺ | Protonated Molecule [M+H]⁺ | High (Confirms MW) |
| 210.12 | [C₁₁H₁₆NO₃]⁺ | Loss of isobutylene (-C₄H₈) from the Boc group | High (Confirms Boc) |
| 166.12 | [C₁₀H₁₆NO]⁺ | Loss of the entire Boc group (-C₅H₈O₂) | High (Confirms Boc) |
| 224.17 | [C₁₃H₂₂NO₂]⁺ | Retro-Diels-Alder fragmentation with loss of ketene (-C₂H₂O) | Medium (Confirms enone ring) |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation (from Boc group) | Medium (Confirms Boc) |
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that requires careful control over experimental conditions and a foundational understanding of its structural components. By employing soft ionization (ESI) and controlling the in-source cone voltage, the intact protonated molecule at m/z 266.18 can be reliably observed. Subsequent tandem mass spectrometry (MS/MS) analysis provides a rich structural fingerprint dominated by characteristic losses from the N-Boc protecting group (m/z 210.12 and 166.12) and further cleavages of the spirocyclic core, such as the retro-Diels-Alder reaction. The protocols and fragmentation interpretations detailed in this guide provide a robust, self-validating framework for researchers to confidently identify and characterize this important synthetic building block, ensuring the integrity and quality of their scientific endeavors.
References
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Chemdad Co., Ltd. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available at: [Link]
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Appretech Scientific Limited. This compound. Available at: [Link]
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PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Available at: [Link]
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Dolejš, L., & Hanuš, V. (1968). Mass spectral fragmentation of spiro ketones and olefins. Collection of Czechoslovak Chemical Communications, 33(1), 332-345. Available at: [Link]
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Wikipedia. Electrospray ionization. Available at: [Link]
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Gygi, S. P., et al. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of proteome research, 11(10), 4967-4979. Available at: [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. Available at: [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid communications in mass spectrometry, 24(19), 2751–2763. Available at: [Link]
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Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]
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Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. Available at: [Link]
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Purity and characterization of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
An In-Depth Technical Guide to the Purity and Characterization of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Abstract: this compound is a valuable spirocyclic building block in modern medicinal chemistry, particularly noted for its utility in the synthesis of complex heterocyclic scaffolds. The presence of an α,β-unsaturated ketone, a spirocyclic core, and a Boc-protected amine makes it a versatile intermediate, but also introduces specific challenges in purification and characterization. Ensuring high purity and confirming the structural integrity of this compound is paramount for its successful application in multi-step syntheses where impurities can lead to significant downstream complications. This guide provides a comprehensive framework for the purification and detailed analytical characterization of this molecule, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, establishing a self-validating system for quality control.
Introduction to the Core Scaffold
This compound, with CAS Number 873924-07-3, is a bifunctional molecule of significant interest.[1] Its structure is defined by three key features:
-
A Spirocyclic [5.5]undecane Core: This rigid, three-dimensional framework is increasingly sought after in drug discovery to explore novel chemical space and improve physicochemical properties such as solubility and metabolic stability.
-
An α,β-Unsaturated Ketone: This moiety is a versatile Michael acceptor, enabling a range of conjugate addition reactions for carbon-carbon and carbon-heteroatom bond formation.
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the nitrogen atom within the piperidine ring, allowing for selective manipulation of other parts of the molecule before its clean removal under acidic conditions.[2]
The combination of these features makes it a precursor for a diverse range of N-heterocycles, which are foundational in many pharmacologically active agents.[3] This guide establishes the analytical gold standards required to qualify this intermediate for use in GMP (Good Manufacturing Practice) and research environments.
Physicochemical Properties
A precise understanding of the molecule's basic properties is the foundation of its analysis. While extensive experimental data for this specific unsaturated compound is not widely published, its properties can be reliably calculated and are summarized below. It is crucial to distinguish it from its saturated analog, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4), as their analytical data will differ significantly, especially in NMR and IR spectroscopy.[4]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₃ | [1][5] |
| Molecular Weight | 265.35 g/mol | [1][5] |
| CAS Number | 873924-07-3 | [1] |
| Appearance | Expected to be an off-white to yellow solid | General observation for similar compounds |
| Purity (Typical) | ≥98% | [1] |
Purification Strategies: From Crude to High-Purity
The primary impurities in the synthesis of this compound typically include unreacted starting materials, catalytic residues, and side-products from incomplete or competing reactions. The purification strategy must effectively remove these while preserving the integrity of the target molecule.
Primary Purification Method: Flash Column Chromatography
This is the most effective technique for purifying this intermediate on a laboratory scale. The choice of stationary and mobile phases is critical.
-
Causality: The molecule possesses moderate polarity due to the ketone and carbamate functional groups. Silica gel is the ideal stationary phase as it separates compounds based on polarity. A mobile phase gradient of ethyl acetate in a non-polar solvent like hexanes or heptanes is employed. The less polar impurities will elute first, followed by the target compound, with more polar impurities being retained longer on the column.
-
Self-Validation: The process is monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation during the column run. Fractions are collected and analyzed by TLC to pool the pure product, ensuring no cross-contamination.
Secondary Purification Method: Recrystallization
If the product from chromatography is a solid and contains minor, structurally similar impurities, recrystallization can be an effective final polishing step.
-
Causality: This technique relies on the principle that the target compound will have lower solubility in a chosen solvent system at a lower temperature compared to the impurities. A solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures (e.g., diethyl ether/hexanes) is ideal. As the solution cools slowly, the target compound forms a crystalline lattice, excluding impurities into the mother liquor.
Comprehensive Characterization Methodology
A multi-technique approach is essential for the unambiguous confirmation of structure and the robust assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required for a complete assignment.
-
Expertise & Rationale: ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For this molecule, key diagnostic signals will confirm the presence of the α,β-unsaturated system, the spirocyclic center, and the Boc protecting group. The presence of rotamers, due to hindered rotation around the carbamate C-N bond, can sometimes be observed as doubled signals in the NMR spectrum, which is a known phenomenon for N-Boc protected pyrrolidines and piperidines.[6]
Table of Predicted ¹H and ¹³C NMR Chemical Shifts
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| Boc Group (-C(CH₃)₃) | ~1.45 (s, 9H) | ~80.0 (quaternary C), ~28.5 (CH₃) | Characteristic singlet in ¹H and two distinct signals in ¹³C for the tert-butyl group. |
| Vinyl Protons (-CH=CH-) | ~6.80 (dt, 1H), ~5.90 (d, 1H) | ~148.0, ~129.0 | The downfield shift is characteristic of protons on a double bond conjugated to a carbonyl. |
| Piperidine Ring Protons | 2.50 - 3.80 (m) | 40.0 - 50.0 | Complex multiplets due to the rigid ring structure and coupling. |
| Cyclohexenone Ring Protons | 2.20 - 2.80 (m) | 30.0 - 40.0 | Aliphatic protons adjacent to the spiro center and the enone system. |
| Spiro Carbon | - | ~40.0 | A key quaternary carbon signal, confirming the spirocyclic nature. |
| Carbonyl Carbon (C=O) | - | ~199.0 | Downfield signal characteristic of a ketone carbonyl, shifted slightly upfield due to conjugation. |
| Carbamate Carbonyl (N-COO-) | - | ~155.0 | Characteristic chemical shift for a carbamate carbonyl carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.
-
Processing: Process the data using appropriate software, referencing the residual solvent peak. Integrate the ¹H NMR signals to confirm the proton count for each group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for identifying the key functional groups present in the molecule.
-
Expertise & Rationale: The diagnostic power of FTIR lies in its ability to detect the characteristic vibrational frequencies of specific bonds. For this molecule, the most critical absorption band is the C=O stretch of the α,β-unsaturated ketone, which is expected at a lower wavenumber than a saturated ketone due to resonance.[7][8]
Table of Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O (α,β-unsaturated ketone) | 1685 - 1660 | Strong | Conjugation lowers the bond order and vibrational frequency compared to a saturated ketone (~1715 cm⁻¹).[7] |
| C=C (alkene) | 1620 - 1600 | Medium-Strong | Characteristic stretching vibration for a carbon-carbon double bond.[9] |
| C=O (Boc carbamate) | 1710 - 1680 | Strong | The carbamate carbonyl stretch is typically found in this region. |
| C-H (sp³) | 2980 - 2850 | Medium-Strong | Stretching vibrations of the aliphatic C-H bonds in the rings and Boc group. |
| C-O (carbamate) | 1250 - 1150 | Strong | Characteristic C-O stretching of the ester-like carbamate group. |
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to expected values.
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Expertise & Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, typically yielding the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.
Expected Mass Spectrometry Data
-
Calculated Exact Mass: 265.1678 g/mol
-
Expected [M+H]⁺ (ESI-MS): 266.1751 m/z
-
Expected [M+Na]⁺ (ESI-MS): 288.1570 m/z
-
Common Fragments: Loss of the Boc group (-100 amu) or loss of isobutylene (-56 amu) are common fragmentation pathways for Boc-protected compounds under MS conditions.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Chromatography: Inject a small volume (1-5 µL) onto a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Mass Analysis: Acquire mass spectra in positive ESI mode over a range of 100-500 m/z.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the definitive method for quantifying the purity of the compound and detecting any non-volatile impurities.
-
Expertise & Rationale: A reverse-phase HPLC method using a C18 column is the standard approach. The method separates compounds based on their hydrophobicity. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. Method validation according to ICH guidelines is necessary for GMP applications. It's important to be aware that prolonged exposure to certain mobile phase conditions (e.g., highly basic or acidic) could potentially compromise the Boc protecting group.[10]
Experimental Protocol: Purity by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
Gradient: A linear gradient, for example, from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm. The α,β-unsaturated ketone will have a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and integrate all peaks, calculating the area percent of the main peak. A purity level of >98% is typically required for drug development intermediates.[1]
Integrated Analytical Workflow and Data Summary
The synergy of these techniques provides a comprehensive quality profile of the compound. The workflow ensures that both structure and purity are rigorously controlled.
Caption: Integrated workflow for the purification and characterization of the title compound.
Summary of Acceptance Criteria
| Analysis | Specification | Purpose |
| Appearance | Off-white to yellow solid | Basic quality check |
| ¹H & ¹³C NMR | Spectrum conforms to the proposed structure | Structural Identity |
| FTIR | Presence of key bands for C=O (enone), C=C, and carbamate | Functional Group Identity |
| MS (HRMS) | Measured mass within 5 ppm of calculated mass | Elemental Composition |
| HPLC Purity | ≥ 98.0% area | Quantification of Purity |
Conclusion
The robust characterization of this compound requires a meticulous and orthogonal analytical approach. By systematically applying NMR for structural verification, FTIR for functional group identification, mass spectrometry for molecular weight and formula confirmation, and HPLC for purity quantification, researchers can ensure the material's quality and integrity. This guide provides the necessary protocols and scientific rationale to establish a reliable quality control system, thereby enabling the confident use of this versatile spirocyclic intermediate in the demanding field of pharmaceutical development.
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University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
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Organic Syntheses. THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. [Link]
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Reddit. BOC deprotection under basic conditions in anion-exchange HPLC?. [Link]
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PubMed. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. [Link]
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Solubility Profile of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: A Methodological and Predictive Analysis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a novel spirocyclic compound with potential applications in medicinal chemistry. Given the absence of extensive public solubility data for this specific molecule, this document emphasizes a predictive approach based on its structural components and provides a robust, step-by-step experimental protocol for its empirical determination in various organic solvents. We will explore the theoretical underpinnings of solubility, detail the "gold standard" shake-flask methodology, and offer guidance on interpreting the resulting data. The objective is to equip researchers and drug development professionals with the necessary tools to accurately characterize this compound's solubility, a critical parameter influencing bioavailability, formulation, and process chemistry.[1][2][3]
Introduction: The Critical Role of Solubility
In pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its path from discovery to clinical application.[2] Poor solubility can severely limit a drug's absorption and bioavailability, rendering an otherwise potent compound therapeutically ineffective.[1][2] Therefore, a thorough characterization of a compound's solubility in a range of solvents is not merely a data-gathering exercise; it is a fundamental step in risk assessment and strategic planning for formulation and process development.[3]
The subject of this guide, this compound, is a complex organic molecule featuring several key functional groups that influence its physicochemical behavior. This guide will first dissect the molecule's structure to form a predictive solubility hypothesis before outlining a definitive method for experimental verification.
Physicochemical Profile and Structural Analysis
To understand the solubility of a compound, we must first understand the molecule itself. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃NO₃ | [4] |
| Molecular Weight | 265.35 g/mol | [4] |
| Physical Form | Solid | |
| CAS Number | 873924-07-3 | [4][5] |
Structural Contributions to Solubility:
The solubility of this molecule is a composite of the contributions from its distinct structural motifs:
-
Tert-butyl Carbamate (Boc) Group: This large, sterically hindering group is predominantly non-polar and lipophilic due to its tert-butyl component.[6] The carbamate functionality, however, contains a carbonyl oxygen and a nitrogen atom, which can act as hydrogen bond acceptors, imparting a slight polar character.
-
Spirocyclic Core: The 3-azaspiro[5.5]undecane core is a rigid, bicyclic system composed primarily of aliphatic carbon atoms. This structure is largely non-polar and contributes significantly to the molecule's overall lipophilicity.
-
Enone System (α,β-Unsaturated Ketone): The ketone is a polar functional group capable of acting as a hydrogen bond acceptor. The conjugation with the double bond slightly modulates its electronic properties but maintains its polar contribution.
Predictive Hypothesis: Based on this structural analysis, we can hypothesize that the compound will exhibit favorable solubility in solvents of moderate polarity that can interact with the polar ketone and carbamate groups without being repelled by the large, non-polar aliphatic framework. It is likely to be less soluble in highly polar, protic solvents (e.g., water) and very non-polar solvents (e.g., alkanes).
Experimental Determination of Thermodynamic Solubility
While predictive models are useful, empirical data is indispensable.[7] The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method, as it measures the concentration of the solute in a saturated solution at equilibrium.[8][9]
Workflow for Solubility Determination
The following diagram illustrates the comprehensive workflow for the experimental determination of solubility using the shake-flask method coupled with HPLC-UV analysis.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocol
This protocol provides a self-validating system for accurately measuring solubility.
A. Materials & Equipment
-
Compound: this compound (purity ≥98%)
-
Solvents (HPLC Grade or equivalent):
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Heptane
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
-
B. Procedure
-
Preparation of Solutions:
-
Add an excess amount of the compound (e.g., 20-30 mg) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at equilibrium.[8]
-
Record the exact mass of the compound added.
-
Add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.
-
Prepare one vial for each solvent to be tested.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the suspensions for a sufficient period to reach equilibrium. A duration of 48-72 hours is typically recommended for novel compounds to ensure equilibrium is achieved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.[10] This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Filtration provides a secondary guarantee that no solid particulates are carried over.[8]
-
Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
C. Quantification by HPLC-UV
-
Calibration Curve: Prepare a set of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis: Inject the standards and the diluted samples onto the HPLC system.
-
Calculation: Use the peak area from the chromatograms to plot a calibration curve (Peak Area vs. Concentration). Determine the concentration of the diluted samples from this curve and multiply by the dilution factor to obtain the final solubility value in mg/mL.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.
Table 1: Experimental Solubility Data Template
| Solvent | Dielectric Constant (ε) | Polarity Index | H-Bonding Ability | Solubility (mg/mL) | Classification |
| Heptane | 1.9 | 0.1 | Non-polar, Aprotic | [Experimental Data] | Very Sparingly Soluble |
| Toluene | 2.4 | 2.4 | Non-polar, Aprotic | [Experimental Data] | Sparingly Soluble |
| Ethyl Acetate | 6.0 | 4.4 | Polar, Aprotic | [Experimental Data] | Soluble |
| DCM | 9.1 | 3.1 | Polar, Aprotic | [Experimental Data] | Soluble |
| THF | 7.5 | 4.0 | Polar, Aprotic | [Experimental Data] | Freely Soluble |
| Acetonitrile | 37.5 | 5.8 | Polar, Aprotic | [Experimental Data] | Soluble |
| IPA | 19.9 | 3.9 | Polar, Protic | [Experimental Data] | Sparingly Soluble |
| Ethanol | 24.5 | 4.3 | Polar, Protic | [Experimental Data] | Sparingly Soluble |
| Methanol | 32.7 | 5.1 | Polar, Protic | [Experimental Data] | Sparingly Soluble |
Interpreting the Relationship Between Solvent Properties and Solubility
The relationship between solvent properties and the measured solubility provides insight into the compound's dissolution mechanism. By plotting solubility against a parameter like the polarity index, a trend can often be visualized.
Caption: Factors Influencing Predicted Solubility.
A high solubility in solvents like THF and DCM would confirm the hypothesis that moderately polar, aprotic solvents are ideal. These solvents can effectively solvate the polar ketone and carbamate groups via dipole-dipole interactions without the energetic penalty associated with disrupting a strong hydrogen-bonding network, as would be the case with protic solvents like methanol or water. Conversely, low solubility in heptane would be expected due to the inability of the non-polar solvent to overcome the crystal lattice energy of the solid compound.
Conclusion
Characterizing the solubility of this compound is an essential step in its development pathway. This guide provides the necessary theoretical foundation and a detailed, practical protocol to empower researchers to generate this critical data. By combining a predictive analysis based on molecular structure with rigorous experimental determination via the shake-flask method, a complete and reliable solubility profile can be established. This data will be instrumental in guiding future formulation strategies, process chemistry optimization, and the overall advancement of this promising compound.
References
- Physics-Based Solubility Prediction for Organic Molecules.Chemical Reviews.
- Experimental and Computational Methods Pertaining to Drug Solubility.SciSpace.
- Compound solubility prediction in medicinal chemistry and drug discovery.Life Chemicals.
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.American Pharmaceutical Review.
- tert-Butyl 9-oxo-3-azaspiro[5.
- solubility experimental methods.pptx.Slideshare.
- Prediction of intrinsic solubility for drug-like organic compounds using Autom
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O.Rheolution.
- Computational prediction of drug solubility in water-based systems.
- tert-butyl 9-oxo-3-azaspiro[5.
- Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.
- tert-butyl 9-oxo-3-azaspiro[5.
- TERT-BUTYL 9-OXO-3-AZASPIRO[5.
- tert-Butyl 9-oxo-3-azaspiro[5.
- tert-butyl 9-oxo-3-azaspiro[5.
- tert-Butyloxycarbonyl protecting group.Wikipedia.
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An In-depth Technical Guide to the Stability and Storage of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a key building block for researchers, scientists, and professionals in drug development. Understanding the chemical stability of this spirocyclic compound is paramount for ensuring its integrity, purity, and performance in synthetic applications.
Introduction to this compound
This compound is a complex organic molecule featuring a spirocyclic core, an α,β-unsaturated ketone (enone), and a tert-butoxycarbonyl (Boc)-protected amine. This unique combination of functional groups makes it a valuable intermediate in the synthesis of novel therapeutic agents. The spirocyclic scaffold provides a three-dimensional architecture often sought in modern drug design to explore new chemical space and improve pharmacological properties.
The inherent reactivity of the enone system and the acid-lability of the Boc protecting group necessitate a thorough understanding of the compound's stability profile to ensure its effective use and to prevent the formation of impurities that could compromise experimental outcomes and regulatory compliance.
Recommended Storage and Handling
Proper storage and handling are the first line of defense in preserving the chemical integrity of this compound. Based on available safety data sheets (SDS) and supplier recommendations, the following conditions are advised.[1][2]
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool place, Room Temperature[1][2] | Prevents thermally induced degradation. |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen)[1][2] | Minimizes the risk of oxidative degradation. |
| Humidity | Keep container tightly closed in a dry place[1] | The compound is hygroscopic; moisture can lead to hydrolysis. |
| Ventilation | Store in a well-ventilated place[1] | General laboratory safety practice. |
It is crucial to handle the compound in accordance with good industrial hygiene and safety practices, including the use of personal protective equipment such as gloves and safety glasses.[1]
Chemical Stability Profile and Potential Degradation Pathways
The stability of this compound is intrinsically linked to its constituent functional groups: the Boc-protected amine and the α,β-unsaturated ketone. Forced degradation studies, also known as stress testing, are essential to identify likely degradation products and pathways.[3][4][5] These studies expose the compound to conditions more severe than accelerated stability testing to understand its intrinsic stability.[4][6]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[3] The stability of this molecule should be evaluated under acidic, basic, and neutral aqueous conditions.
-
Acidic Hydrolysis : The Boc protecting group is notoriously labile to strong acids.[7][8][9] Under acidic conditions, the tert-butoxycarbonyl group will be cleaved to yield the corresponding secondary amine, carbon dioxide, and tert-butanol. The enone functionality is generally more stable to acid-catalyzed hydrolysis than the Boc group.
-
Basic Hydrolysis : While the Boc group is generally stable to basic conditions, the enone moiety could be susceptible to nucleophilic attack by hydroxide ions, potentially leading to Michael addition of water or other nucleophiles present, or even rearrangement reactions.
-
Neutral Hydrolysis : In neutral aqueous media, the compound is expected to be relatively stable, although the potential for slow hydrolysis of the Boc group or interaction with the enone over extended periods should not be dismissed, especially if the compound is hygroscopic.[1][10]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solutions : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). [3]2. Acid Hydrolysis :
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Maintain samples at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
-
Base Hydrolysis :
-
Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Follow the same temperature and time point sampling as for acid hydrolysis.
-
Neutralize the aliquots before analysis.
-
-
Oxidative Degradation :
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the sample at room temperature and monitor over time.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation :
-
Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Analyze samples at various time points.
-
-
Photolytic Degradation :
-
Expose a solution of the compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples at appropriate time intervals.
-
-
Sample Analysis :
-
Analyze all stressed samples and a control sample using a validated stability-indicating HPLC method with UV and mass spectrometric detection.
-
The method should be able to separate the parent compound from all significant degradation products.
-
Conclusion
This compound is a valuable synthetic intermediate whose utility is dependent on its chemical integrity. Adherence to recommended storage conditions—cool, dry, and under an inert atmosphere—is critical to prevent degradation. A thorough understanding of its potential degradation pathways, particularly the acid-lability of the Boc group and the reactivity of the enone system, allows for informed handling and experimental design. The implementation of systematic forced degradation studies is the definitive approach to fully characterizing its stability profile, ensuring the reliability of research and development outcomes in which this compound is employed.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
-
Forced Degradation Studies. Creative Biolabs. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]
-
MSDS of this compound. Capot Chemical. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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Methodological & Application
Synthesis of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: A Strategic Approach to a Key Medicinal Chemistry Scaffold
An Application Note and Protocol for Researchers
Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. Azaspirocycles are privileged structural motifs in modern drug discovery, prized for their rigid three-dimensional architecture which can enhance binding affinity, selectivity, and pharmacokinetic properties.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the Robinson annulation—the core transformation—and explaining the critical role of each reagent and condition. It is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold for the synthesis of novel therapeutic agents, such as IRAK protein degraders and other biologically active molecules.[3][4]
Introduction: The Value of Azaspiro[5.5]undecane Scaffolds
In contemporary medicinal chemistry, there is a significant drive to explore chemical space beyond flat, aromatic structures. Azaspirocycles, which feature two rings joined by a single quaternary carbon atom with at least one nitrogen in the ring system, have emerged as powerful building blocks.[2] Their inherent three-dimensionality provides a rigid conformational framework that can reduce the entropic penalty upon binding to a biological target, leading to improved potency.[2]
The this compound scaffold is particularly valuable. It combines the spirocyclic core with an α,β-unsaturated ketone, a versatile functional group for further chemical elaboration, and a Boc-protected nitrogen, which ensures stability and controlled reactivity during synthesis.[5][6] Derivatives of the 3-azaspiro[5.5]undecane core have demonstrated potential in developing neuroprotective agents and potent enzyme inhibitors, making this a scaffold of high interest.[1]
Principle and Mechanism: The Robinson Annulation
The synthesis of the target compound is achieved through a classic and powerful ring-forming reaction: the Robinson annulation .[7] This reaction, named after Sir Robert Robinson, constructs a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[8][9]
In this specific synthesis, the key reactants are N-Boc-4-piperidone and methyl vinyl ketone (MVK) . The reaction proceeds through the following mechanistic stages:
-
Enolate Formation: A base abstracts an α-proton from N-Boc-4-piperidone to form a nucleophilic enolate.
-
Michael Addition: The enolate attacks the β-carbon of the α,β-unsaturated system in methyl vinyl ketone. This is a conjugate addition that forms a new carbon-carbon bond and creates a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Condensation: The newly formed enolate (or an enolate formed from the other ketone under the basic conditions) attacks the other carbonyl group within the same molecule, leading to cyclization and the formation of a six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration (elimination of water) to yield the final, thermodynamically stable α,β-unsaturated ketone product.
Caption: The Robinson Annulation Reaction Pathway.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Purpose |
| N-Boc-4-piperidone | ≥97% | Sigma-Aldrich | Ketone starting material |
| Methyl vinyl ketone (MVK) | ≥99%, stabilized | Sigma-Aldrich | Michael acceptor |
| Potassium hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Base catalyst |
| Methanol (MeOH) | Anhydrous | VWR | Reaction solvent |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | Aqueous wash |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Tech. | Stationary phase for chromatography |
| Hexanes | ACS Grade | VWR | Mobile phase for chromatography |
| Round-bottom flask | 250 mL | Pyrex | Reaction vessel |
| Magnetic stirrer and stir bar | N/A | IKA | Agitation |
| Ice bath | N/A | Lab-prepared | Temperature control |
| Separatory funnel | 500 mL | Kimble | Liquid-liquid extraction |
| Rotary evaporator | N/A | Büchi | Solvent removal |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | Merck | Reaction monitoring |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250-mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq) and anhydrous methanol (to achieve a 0.2-0.5 M solution). Stir at room temperature until fully dissolved.
-
Base Addition & Enolate Formation: Cool the flask in an ice bath to 0 °C. In a separate beaker, dissolve potassium hydroxide (1.5 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture over 10 minutes. Stir the resulting mixture at 0 °C for 30 minutes.
-
Michael Acceptor Addition: Add methyl vinyl ketone (1.2 eq) dropwise to the cold reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Workup - Quenching and Extraction: Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the pH is ~7.[10]
-
Workup - Solvent Removal and Extraction: Remove the methanol using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Workup - Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow or brown oil.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with 100% hexanes.
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc and gradually increasing to 30% EtOAc). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.
Characterization and Data
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Property | Data |
| Molecular Formula | C₁₅H₂₃NO₃ |
| Molecular Weight | 265.35 g/mol [11][12] |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~5.8 (s, 1H), ~3.6-3.4 (m, 4H), ~2.7-1.8 (m, 8H), 1.45 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~199, ~158, ~154, ~125, ~80, ~45, ~40, ~38, ~35, ~30, 28.4 |
| Mass Spec (ESI+) | m/z: 266.17 [M+H]⁺, 288.15 [M+Na]⁺ |
| CAS Number | 873924-07-3[11] |
Senior Scientist Insights: Causality and Optimization
The Strategic Role of N-Boc Protection
The use of the tert-butoxycarbonyl (Boc) protecting group is a critical and deliberate choice.[5] The piperidine nitrogen is a secondary amine and is nucleophilic, and under basic conditions, it would be deprotonated. This could lead to undesired side reactions, such as acting as a competing nucleophile in the Michael addition.
The Boc group serves two primary functions:
-
Deactivation: It converts the amine into a carbamate, significantly reducing its nucleophilicity and basicity, thus preventing it from interfering with the base-catalyzed enolate formation and subsequent reactions.[5][6]
-
Solubility: The bulky tert-butyl group enhances the solubility of the piperidine starting material and intermediates in common organic solvents.
The Boc group can be efficiently removed later in a synthetic sequence under acidic conditions to reveal the secondary amine for further functionalization.[5]
Critical Parameters of the Robinson Annulation
-
Choice of Base: While various bases can effect the transformation, a moderately strong base like KOH or sodium methoxide is often sufficient.[13] The use of a very strong, non-nucleophilic base like LDA is possible but may not be necessary and can add complexity and cost. The key is to use a base strong enough to deprotonate the ketone without promoting side reactions like the polymerization of MVK.
-
Temperature Control: The Michael addition is exothermic. Maintaining a low temperature (0 °C) during the addition of MVK is crucial to prevent runaway reactions and minimize the self-polymerization of MVK, which is a common side reaction that lowers the yield.[9]
-
Stoichiometry: A slight excess of the Michael acceptor (MVK) is used to ensure the complete consumption of the more valuable N-Boc-4-piperidone starting material.[10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive base; insufficient reaction time; low temperature. | Use freshly prepared base solution. Extend reaction time and monitor by TLC. Ensure the reaction is allowed to warm to room temperature after MVK addition. |
| Significant Polymerization | MVK added too quickly; reaction temperature too high. | Add MVK slowly and dropwise while maintaining strict temperature control with an efficient ice bath. Use MVK containing a polymerization inhibitor. |
| Multiple Side Products | Base is too strong or nucleophilic; reaction conditions too harsh. | Switch to a milder base (e.g., K₂CO₃) and a more polar solvent if needed. Ensure temperature control is maintained throughout the reaction. |
| Incomplete Dehydration | The aldol adduct (β-hydroxy ketone) is isolated instead of the enone. | The workup or purification conditions may be too mild. Refluxing the aldol adduct in benzene with a catalytic amount of p-TsOH can facilitate dehydration. |
Applications in Drug Discovery
The synthesized this compound is not an end-product but a versatile intermediate. The α,β-unsaturated ketone functionality is a Michael acceptor itself, allowing for conjugate additions to introduce further complexity. The ketone can be reduced, converted to an amine via reductive amination, or used in various other carbonyl chemistries. After deprotection, the nitrogen atom provides another handle for diversification. This scaffold is a key building block for creating libraries of novel compounds for screening against various biological targets, including kinases and protein-protein interactions.[2][14]
Overall Synthesis and Purification Workflow
Caption: Step-by-step experimental workflow diagram.
Conclusion
The Robinson annulation provides a robust and efficient route to the valuable this compound scaffold. By understanding the underlying mechanism and carefully controlling key experimental parameters such as temperature and stoichiometry, researchers can reliably synthesize this important building block. This application note serves as a comprehensive guide, providing not only a detailed protocol but also the scientific rationale necessary for troubleshooting, optimization, and successful application in advanced drug discovery programs.
References
- Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Retrieved January 19, 2026.
- Benchchem. (2025).
- BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved January 19, 2026.
- Benchchem. (2025). Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry. Retrieved January 19, 2026.
- Chemicalbook. (2025). TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4. Retrieved January 19, 2026.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 19, 2026.
- Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Retrieved January 19, 2026.
- PMC - PubMed Central. (n.d.).
- Wikipedia. (n.d.).
- MDPI. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Retrieved January 19, 2026.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Robinson annulation of 2-hydroxymethylene-ketones. A new route to spiro-diketones. Retrieved January 19, 2026.
- Organic Chemistry Portal. (n.d.).
- NROChemistry. (n.d.).
- PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.
- AiFChem. (n.d.). 873924-08-4 | tert-Butyl 9-oxo-3-azaspiro[5.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. Retrieved January 19, 2026.
- AiFChem. (2026). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. Retrieved January 19, 2026.
- New Journal of Chemistry (RSC Publishing). (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. Retrieved January 19, 2026.
- Appretech Scientific Limited. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.
- Sigma-Aldrich. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4. Retrieved January 19, 2026.
- BLDpharm. (n.d.). 873924-08-4|tert-Butyl 9-oxo-3-azaspiro[5.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026.
- ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Retrieved January 19, 2026.
- Benchchem. (n.d.). 3-Azaspiro[5.5]undecane-2,4-dione. Retrieved January 19, 2026.
- PubMed. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Retrieved January 19, 2026.
- ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. Retrieved January 19, 2026.
- CAS RN 873924-07-3 | this compound. (n.d.).
- Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.
- Ambeed.com. (n.d.). 873924-08-4 | tert-butyl 9-oxo-3-azaspiro[5.
- PMC. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Retrieved January 19, 2026.
- AiFChem. (n.d.). 873924-07-3 | tert-Butyl 9-oxo-3-azaspiro[5.
- Benchchem. (n.d.). Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione. Retrieved January 19, 2026.
- ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Retrieved January 19, 2026.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Retrieved January 19, 2026.
- University of Minnesota. (n.d.). Diels–Alder Reaction (Part 2). Retrieved January 19, 2026.
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Synthetic Route to Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: An Application Note and Protocol
Abstract
This application note provides a detailed synthetic protocol for the preparation of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a well-established Robinson annulation reaction, which involves a sequential Michael addition and intramolecular aldol condensation. This guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology, mechanistic insights, and practical considerations for a successful synthesis.
Introduction
Spirocyclic scaffolds are of significant interest in modern drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. The 3-azaspiro[5.5]undecane core, in particular, is a key structural motif found in a variety of biologically active compounds. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, including potent and selective inhibitors of various therapeutic targets. For instance, its saturated analogue is utilized in the development of Interleukin-1 Receptor-Associated Kinase (IRAK) degraders[1][2].
The synthetic strategy detailed herein employs the Robinson annulation, a robust and widely used method for the formation of six-membered rings.[3][4] This classical reaction involves the initial conjugate addition of an enolate to an α,β-unsaturated ketone (a Michael addition), followed by an intramolecular aldol condensation to construct the cyclic system.[3][5] In this specific application, the enolate is generated from N-Boc-4-formylpiperidine, which reacts with methyl vinyl ketone (MVK) to yield the desired spirocyclic enone.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via a Robinson annulation as depicted in the following scheme:
Scheme 1: Robinson Annulation for the Synthesis of the Target Compound
Caption: Overall reaction scheme.
The reaction mechanism can be broken down into two key stages:
-
Michael Addition: A base abstracts an acidic α-proton from N-Boc-4-formylpiperidine to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a conjugate addition. The resulting intermediate is a 1,5-dicarbonyl compound.
-
Intramolecular Aldol Condensation: The same basic conditions facilitate the formation of a new enolate from the methyl ketone moiety of the 1,5-dicarbonyl intermediate. This enolate then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl, forming a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated ketone product.
Experimental Protocol
This protocol is adapted from established literature procedures for Robinson annulations involving similar substrates.[6]
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-4-formylpiperidine | C11H19NO3 | 213.27 | 2.57 g | 12.0 |
| Methyl vinyl ketone (MVK) | C4H6O | 70.09 | 1.68 g | 24.0 |
| Triton-B (40% in Methanol) | C16H30NO·CH3OH | Variable | 1.0 mL | - |
| Anhydrous tert-Butanol (t-BuOH) | C4H10O | 74.12 | 30 mL | - |
| Saturated aqueous NH4Cl solution | NH4Cl | 53.49 | 50 mL | - |
| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | 150 mL | - |
| Brine | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | 5 g | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and bubbler
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Initial Charging: To the flask, add N-Boc-4-formylpiperidine (2.57 g, 12.0 mmol) and anhydrous tert-butanol (30 mL). Stir the mixture until the solid is fully dissolved.[6]
-
Inerting and Cooling: Purge the flask with dry nitrogen gas and maintain a positive pressure throughout the reaction. Cool the solution to 15°C using an ice-water bath.
-
Base Addition: Slowly add Triton-B (1.0 mL) to the stirred solution.
-
MVK Addition: Add methyl vinyl ketone (1.68 g, 24.0 mmol) dropwise via the dropping funnel over a period of 15 minutes. Ensure the internal temperature does not exceed 20°C during the addition.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
-
Workup: Once the reaction is complete, quench by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Safety and Handling Precautions
-
Methyl vinyl ketone (MVK): MVK is a highly toxic, flammable, and lachrymatory substance. Handle it only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Triton-B: This reagent is corrosive and should be handled with care. Avoid contact with skin and eyes.
-
tert-Butanol: This solvent is flammable. Ensure all operations are performed away from ignition sources.
-
General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before starting any experimental work.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, C=C).
The expected molecular weight for C₁₅H₂₃NO₃ is 265.35 g/mol .[7][8]
Conclusion
The Robinson annulation provides an efficient and reliable method for the synthesis of this compound. The protocol described in this application note is straightforward and can be readily implemented in a standard organic chemistry laboratory. The resulting spirocyclic ketone is a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
References
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Arki-Pharm. Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar. Available from: [Link]
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Reactions of the enone moiety in Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
An Application Guide to the Synthetic Utility of the Enone Moiety in Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Introduction: The Strategic Value of the 3-Azaspiro[5.5]undecane Scaffold
The 3-azaspiro[5.5]undecane framework is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active molecules and clinical candidates. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal core for targeting complex protein binding sites. The introduction of reactive handles onto this scaffold provides synthetic chemists with powerful tools for library generation and the exploration of structure-activity relationships (SAR).
This guide focuses on This compound , a versatile building block whose synthetic potential is largely defined by the reactivity of its α,β-unsaturated ketone, or enone, functionality.[1] The enone moiety presents three distinct sites for chemical modification: the electrophilic carbonyl carbon, the electrophilic β-carbon, and the C=C double bond as a whole. This document provides detailed application notes and validated protocols for key transformations of this enone system, enabling researchers to unlock its full potential in drug discovery and development programs.
Chapter 1: Conjugate Addition – Forging Carbon-Carbon and Carbon-Heteroatom Bonds
The most prominent reaction of the enone system is the conjugate addition, or Michael addition, where a nucleophile attacks the electrophilic β-carbon.[2][3] This reaction is a cornerstone of C-C bond formation and is invaluable for introducing diverse side chains to the spirocyclic core.[4] The driving force is the formation of a stable enolate intermediate, which is subsequently protonated during workup to yield the 1,4-adduct.[5]
Mechanistic Overview: The Michael Addition
The reaction proceeds via nucleophilic attack at the C-8 position of the spirocycle, breaking the π-bond of the alkene. The resulting electron density is delocalized across the oxygen, C-9, and C-7 atoms, forming a resonance-stabilized enolate. This intermediate is then protonated, typically upon aqueous workup, to give the saturated ketone product.
Caption: Experimental workflow for the conjugate addition protocol.
Materials:
-
This compound (1.0 eq)
-
Copper(I) iodide (CuI) (1.1 eq)
-
Methyllithium (MeLi) (1.6 M in Et₂O, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Prepare the Gilman Reagent: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add CuI (1.1 eq). Cool the flask to -78 °C (acetone/dry ice bath) and add anhydrous THF. To the resulting slurry, add MeLi (2.2 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes. The formation of the lithium dimethylcuprate is often indicated by a color change.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the Gilman reagent at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product, tert-butyl 8-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
| Reagent/Parameter | Condition/Amount | Purpose |
| Nucleophile | Lithium Dimethylcuprate | "Soft" nucleophile for 1,4-addition. [6] |
| Solvent | Anhydrous THF | Aprotic solvent, stabilizes cuprate. |
| Temperature | -78 °C | Prevents side reactions and reagent decomposition. |
| Quenching Agent | Saturated aq. NH₄Cl | Decomposes excess organometallic reagents. |
| Expected Yield | 75-90% | Based on similar conjugate additions. [7] |
Chapter 2: Selective Reductions of the Enone System
The enone moiety offers two primary sites for reduction: the C=O bond (1,2-reduction) and the C=C bond (1,4- or conjugate reduction). The choice of reducing agent and conditions dictates the outcome, allowing for the selective synthesis of either the allylic alcohol or the saturated ketone. [8][9]
Selective 1,2-Reduction to the Allylic Alcohol (Luche Reduction)
Standard hydride reagents like sodium borohydride (NaBH₄) can lead to mixtures of 1,2- and 1,4-reduction products. [8]The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), dramatically enhances selectivity for 1,2-reduction. [9]The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.
Protocol 2.1: Luche Reduction to the Allylic Alcohol
Materials:
-
This compound (1.0 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Setup: In a round-bottom flask, dissolve the enone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol. Stir at room temperature for 10 minutes.
-
Reduction: Cool the solution to 0 °C (ice bath). Add NaBH₄ (1.1 eq) portion-wise over 5 minutes. Vigorous gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Extraction: Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with additional DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product, tert-butyl 9-hydroxy-3-azaspiro[5.5]undec-7-ene-3-carboxylate, can be purified by flash chromatography if necessary.
| Reagent/Parameter | Condition/Amount | Purpose |
| Reducing System | NaBH₄ / CeCl₃·7H₂O | Selective 1,2-reduction of the carbonyl. [9] |
| Solvent | Methanol | Protic solvent, ideal for Luche conditions. |
| Temperature | 0 °C | Controls reaction rate and minimizes side reactions. |
| Expected Yield | >95% | Luche reductions are typically high-yielding. [10] |
Conjugate Reduction to the Saturated Ketone (Catalytic Hydrogenation)
The selective reduction of the enone's C=C bond to yield the saturated ketone is a critical transformation. Catalytic hydrogenation is the most common and efficient method to achieve this. [11]A standard catalyst like palladium on carbon (Pd/C) effectively reduces the alkene without affecting the ketone or the Boc-protecting group under atmospheric pressure of hydrogen.
Protocol 2.2: Catalytic Hydrogenation to the Saturated Ketone
This protocol is adapted from a reported synthesis of the target saturated ketone. [11] Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas (balloon or Parr shaker)
-
Celite®
Procedure:
-
Setup: To a hydrogenation flask, add the enone (1.0 eq) and ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen with a balloon and stir the mixture vigorously at room temperature. For larger scales, a Parr hydrogenation apparatus at 4.5 bar can be used. [11]4. Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 18 hours at ambient temperature. [11]5. Workup: Once complete, carefully vent the hydrogen and purge the flask with argon or nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, which is often pure enough for subsequent steps. [12][13]
Reagent/Parameter Condition/Amount Purpose Catalyst 10% Pd/C Heterogeneous catalyst for C=C reduction. Hydrogen Source H₂ gas (balloon or 4.5 bar) Stoichiometric reductant. [11] Solvent Ethyl Acetate Inert solvent for hydrogenation. [11] | Expected Yield | 84-95% | High yields are reported for this transformation. [11]|
Chapter 3: Cycloaddition Reactions – Building Molecular Complexity
The double bond of the enone can participate as a 2π-electron component (a dienophile) in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. [14]This provides a powerful method for rapidly constructing fused polycyclic systems, adding significant molecular complexity in a single, often stereocontrolled, step.
Mechanistic Overview: The [4+2] Diels-Alder Reaction
In this reaction, the enone (dienophile) reacts with a conjugated diene in a concerted fashion. The electron-withdrawing nature of the carbonyl group activates the double bond, making it an excellent dienophile. The reaction typically proceeds under thermal conditions to form a new six-membered ring fused to the spirocyclic core.
Caption: General scheme for a Diels-Alder reaction with the enone.
Protocol 3.1: Thermal Diels-Alder Reaction with a Diene
This protocol describes a general procedure for a thermally induced Diels-Alder reaction using a reactive diene like isoprene. Lewis acid catalysis can also be employed to accelerate the reaction and enhance stereoselectivity.
Materials:
-
This compound (1.0 eq)
-
Isoprene (or other suitable diene) (5.0 eq, excess)
-
Toluene
-
Sealed reaction tube or vessel
Procedure:
-
Setup: To a pressure-rated sealed tube, add the enone (1.0 eq) and toluene.
-
Reagent Addition: Add a freshly distilled, excess of the diene (e.g., isoprene, 5.0 eq).
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 110-130 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours to reach completion.
-
Workup: After cooling to room temperature, carefully unseal the tube. Concentrate the reaction mixture under reduced pressure to remove the excess diene and toluene.
-
Purification: Purify the resulting crude residue by flash column chromatography to isolate the fused polycyclic product. The stereochemical outcome (endo/exo selectivity) should be determined by spectroscopic analysis (e.g., NOESY NMR).
| Reagent/Parameter | Condition/Amount | Purpose |
| Reaction Type | [4+2] Cycloaddition | Rapid construction of a fused 6-membered ring. [14] |
| Diene | Isoprene (excess) | 4π-electron component; excess drives equilibrium. |
| Solvent | Toluene | High-boiling, inert solvent. |
| Temperature | 110-130 °C | Provides activation energy for the cycloaddition. |
| Expected Yield | 60-80% | Dependant on the diene's reactivity. |
Conclusion
This compound is a synthetically powerful building block due to the versatile reactivity of its enone moiety. The protocols outlined in this guide for conjugate addition, selective reduction, and cycloaddition demonstrate reliable pathways to diversify the core scaffold. These transformations enable the introduction of new stereocenters, the modulation of physicochemical properties, and the rapid construction of complex molecular architectures, making this compound an invaluable asset for researchers in medicinal chemistry and drug discovery.
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G. Desimoni, G. Faita, P. Quadrelli, "Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction," Organic Letters, 2005.
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G. Desimoni, G. Faita, P. Quadrelli, "Stereoselective synthesis of spirocyclic ketones by Nazarov reaction," PubMed, 2005.
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G. Desimoni, G. Faita, P. Quadrelli, "Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction," American Chemical Society, 2005.
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A. S. F. Boyd et al., "Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives," ResearchGate, N/A.
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Y. Wang et al., "Chiral Spiro Phosphoramide-Catalyzed Sulfa-Michael Addition/Enantioselective Protonation of Exocyclic Enones," ACS Publications, 2015.
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D. A. Evans et al., "Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction," ResearchGate, 2008.
-
A. Padwa et al., "A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin," PubMed, 1996.
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User contributions, "How would you carry out complete reduction of enone to form saturated alcohol?," Chemistry Stack Exchange, 2017.
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A. M. Echavarren et al., "Synthesis of spirocyclic ketones 3 a–k," ResearchGate, N/A.
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B. L. Feringa et al., "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones," PNAS, 2004.
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N/A, "3-Azaspiro[5.5]undecane-2,4-dione," Benchchem, N/A.
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A. Córdova et al., "A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters," ACS Publications, 2015.
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Various Authors, "Synthesis of substituted carbonyl compounds by 1,4-additions," Organic Chemistry Portal, N/A.
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S. D. Sharma, P. K. S. Sarma, "Allylic Alcohols Via the Chemoselective Reduction of Enone Systems with Sodium Borohydride in Methanolic Tetrahydrofuran," ResearchGate, 2015.
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J. Seyden-Penne, "Reductions by the Alumino- and Borohydrides in Organic Synthesis," Wiley-VCH, 1997.
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Various Authors, "Substituted arene synthesis by 1,4-Addition," Organic Chemistry Portal, N/A.
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X. Feng, X. Liu, "Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes," ACS Publications, 2012.
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N/A, "Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione," Benchchem, N/A.
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J. Ashenhurst, "The Michael Addition Reaction and Conjugate Addition," Master Organic Chemistry, 2023.
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F. J. J. de Kanter et al., "Synthesis of novel 3-heterospiro[5.5]undecanes," Semantic Scholar, 2009.
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N/A, "Michael addition reaction," Wikipedia, N/A.
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J. M. Vela et al., "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain," ACS Publications, 2019.
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N/A, "Conjugate Addition Reactions," Chemistry LibreTexts, 2023.
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B. T. Cho, "Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts," ResearchGate, 2011.
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D. H. Steene, "Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation," ChemRxiv, 2023.
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H. W. Roesky et al., "Synthesis of 5-Metalla-Spiro[4.5]Heterodecenes by-[15][16]Cycloaddition Reaction of Group 13 Diyls with 1,2-Diketones," MDPI, 2020.
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Deprotection of Boc group from Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
An In-Depth Technical Guide to the Deprotection of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Introduction: The Strategic Importance of Spirocyclic Scaffolds and Amine Deprotection
Spirocyclic frameworks, characterized by a single atom shared between two rings, are of profound interest in medicinal chemistry and drug development. Their inherent three-dimensionality and conformational rigidity can lead to compounds with enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.[1] The 3-azaspiro[5.5]undec-7-en-9-one core is a valuable building block for the synthesis of complex, biologically active molecules. In the multi-step synthesis of such compounds, the protection and subsequent deprotection of reactive functional groups, such as amines, is a critical step.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its facile, predictable removal under acidic conditions.[2][3] This application note provides a detailed guide for the deprotection of this compound, a key intermediate in various synthetic pathways. We will explore the underlying mechanism, provide field-tested protocols, and discuss the critical parameters for achieving high yield and purity.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established E1 mechanism.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[2][6] This initial step activates the Boc group, making it a better leaving group.
-
Fragmentation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is the rate-determining step and results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[4][7]
-
Decarboxylation & Amine Liberation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the free amine.[7] It is imperative to perform this reaction in a well-vented fume hood or with an appropriate gas outlet to allow the CO₂ to escape safely.[2]
-
Final State: Under the acidic reaction conditions, the newly liberated nucleophilic amine is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2][7]
Key Considerations for the Spirocyclic Enone Substrate
The substrate, this compound, contains an α,β-unsaturated ketone (enone) functionality. While this group is generally stable to the acidic conditions used for Boc deprotection, it is a point of consideration. Strong acids can potentially catalyze isomerization or other side reactions if the conditions are too harsh or prolonged. However, the standard protocols described below are typically rapid and selective, minimizing the risk of undesired reactions involving the enone system.[8][9]
Comparative Analysis of Standard Deprotection Protocols
The two most prevalent and reliable methods for Boc deprotection are treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in an organic solvent like 1,4-dioxane. The choice between them often depends on the scale of the reaction, the desired form of the final product, and downstream processing requirements.
| Feature | Protocol 1: TFA / DCM | Protocol 2: 4M HCl / Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, or used neat |
| Reaction Time | Typically very fast (15 min - 2 h)[10] | Generally fast (30 min - 4 h)[11][12] |
| Workup | Evaporation of volatiles, then aqueous basic wash or direct use.[10][13] | Often precipitates product as HCl salt; isolate by filtration.[10] |
| Product Form | Initially TFA salt; can be isolated as free base after workup. | Isolated directly as the stable hydrochloride salt. |
| Advantages | High solubility of reagents and substrate; fast reaction rates.[5] | Simple product isolation (filtration); avoids aqueous workup.[10] |
| Disadvantages | TFA is corrosive and requires careful handling/removal.[14] Aqueous workup may be required. | Dioxane is a suspected carcinogen.[15] Product solubility may be an issue. |
| Best For | Small to medium scale; when the free base is desired immediately. | Medium to large scale; when a stable salt is desired for storage/purification. |
Experimental Protocols
The following protocols are designed to be robust and reproducible. As with any chemical reaction, it is crucial to monitor progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete consumption of the starting material.[10]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is highly effective and typically provides a clean conversion in a short timeframe. The resulting amine trifluoroacetate salt can sometimes be carried forward without neutralization, or it can be converted to the free base.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the Boc-protected spiroamine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm and minimize side reactions.
-
Slowly add TFA to the stirred solution. A common and effective concentration is 20-50% TFA in DCM (v/v).[10][16] For a 25% solution, add TFA equivalent to one-third the volume of the DCM used.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is no longer observed. Reactions are typically complete within 1-3 hours.[10]
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
Caution: TFA is highly corrosive. Ensure your rotary evaporator is equipped with appropriate traps and that you are using it in a well-ventilated fume hood.[14]
-
Dissolve the resulting residue in an organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the TFA. Note: CO₂ evolution will occur. Ensure adequate venting.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 3-azaspiro[5.5]undec-7-en-9-one as a free base.
-
If necessary, the product can be further purified by silica gel column chromatography.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is an excellent alternative, particularly for larger-scale reactions, as it often results in the precipitation of the product as a stable, crystalline hydrochloride salt, simplifying isolation.[10][11]
Materials:
-
This compound
-
4.0 M HCl in 1,4-dioxane
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Procedure:
-
To a round-bottom flask containing the Boc-protected spiroamine (1.0 eq), add the 4.0 M HCl in 1,4-dioxane solution (5-10 equivalents of HCl). The substrate can be added directly to the solution.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[10][12] Often, a precipitate (the product hydrochloride salt) will form as the reaction proceeds.
-
Upon completion, an anhydrous solvent like diethyl ether or MTBE can be added to the mixture to further encourage precipitation of the product salt.
Workup and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid cake with a generous amount of diethyl ether or MTBE to remove any soluble impurities and residual dioxane.
-
Dry the solid under high vacuum to afford the pure 3-azaspiro[5.5]undec-7-en-9-one hydrochloride salt.
-
This salt is often pure enough for subsequent steps. If the free base is required, the salt can be dissolved in water, basified with a suitable base (e.g., NaHCO₃, K₂CO₃, or NaOH), and extracted into an organic solvent.
General Experimental Workflow
The overall process for Boc deprotection follows a logical sequence of steps, from reaction setup to final product characterization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient acid stoichiometry.[9]2. Low reaction temperature slowing kinetics.3. Steric hindrance around the amine.[17]4. Reagent degradation (e.g., old TFA or HCl solution). | 1. Increase the equivalents of acid or use a more concentrated solution (e.g., neat TFA for robust substrates).[9]2. Allow the reaction to stir at room temperature for a longer period.3. For highly hindered substrates, gentle heating may be required, but monitor carefully for side products.4. Use fresh, high-quality reagents. |
| Formation of Side Products | 1. The tert-butyl cation intermediate alkylating a nucleophilic site on the substrate.[18]2. Acid-catalyzed degradation of other functional groups under harsh conditions (prolonged time or high temp). | 1. Add a cation scavenger like anisole or thioanisole to the reaction mixture, although this is less common for simple deprotections.[8]2. Ensure the reaction is not run longer than necessary by closely monitoring its progress. Use the mildest conditions that afford complete conversion. |
| Difficulty in Isolation/Purification | 1. Product is highly water-soluble as a salt, leading to loss during aqueous workup.[13]2. Product forms an oil instead of a precipitate with HCl/Dioxane.3. Incomplete removal of TFA leading to purification issues. | 1. Avoid aqueous workup. Evaporate volatiles and purify the crude salt by chromatography or trituration. The HCl/Dioxane method is often superior in this case.2. After adding HCl/Dioxane, add a large volume of an anti-solvent like diethyl ether and stir vigorously, or scratch the flask to induce crystallization.3. After evaporation, add an inert solvent (e.g., toluene, DCM) and re-evaporate; repeat 2-3 times to azeotropically remove residual acid.[13] |
Conclusion
The deprotection of this compound is a straightforward yet critical transformation that can be reliably achieved using standard acidic protocols. Both the TFA/DCM and 4M HCl/Dioxane methods are highly effective, and the choice between them can be tailored to the specific needs of the synthetic route. By understanding the underlying chemical mechanism, carefully selecting the reaction conditions, and monitoring the reaction to completion, researchers can efficiently liberate the spirocyclic amine, paving the way for further molecular elaboration in their drug discovery and development programs.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link][11][12]
-
Total Synthesis (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link][4]
-
University of Arizona (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Repository. [Link][12]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. [Link][19]
-
Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link][7]
-
Common Organic Chemistry (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link][16]
-
The Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link][20]
-
Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [Link]
-
Fisher Scientific (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link][21]
-
ResearchGate (2013). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link][13]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Specific solvent issues with BOC deprotection. ACS GCI Reagent Guides. [Link][15]
-
ResearchGate (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link][8]
-
Reddit (2014). Removal of Boc protecting group as workup?. r/chemistry. [Link]
-
Abeysena, I. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World. [Link][14]
-
Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. [Link]
-
Gorsuch, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link][3]
-
Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). BOC Deprotection. ACS GCI Reagent Guides. [Link][18]
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The Strategic Utility of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the demand for molecular scaffolds that offer three-dimensional complexity and novel chemical space is ever-increasing. Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate has emerged as a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. Its unique spirocyclic framework, combining a piperidine ring with a cyclohexenone moiety, provides a rigid and spatially defined scaffold that is instrumental in the design of potent and selective drug candidates.
This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors and degraders. Detailed protocols for key transformations are presented to enable researchers and drug development professionals to effectively utilize this powerful synthetic tool.
The Architectural Advantage of the 3-Azaspiro[5.5]undecane Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, are gaining significant traction in drug discovery.[1] Their inherent three-dimensionality allows for the precise projection of functional groups into the binding pockets of biological targets, often leading to enhanced potency and selectivity compared to flat, aromatic systems.[2] The 3-azaspiro[5.5]undecane core, in particular, offers a desirable combination of rigidity and conformational constraint, which can improve metabolic stability and other pharmacokinetic properties of a drug candidate.[3]
The subject of this guide, this compound, incorporates an α,β-unsaturated ketone (an enone), which serves as a key reactive handle for a variety of synthetic transformations. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability during synthesis and can be readily removed under acidic conditions to allow for further functionalization.
Key Applications in the Synthesis of IRAK4 Inhibitors and Degraders
A prominent application of this compound is in the synthesis of potent and selective inhibitors and degraders of IRAK4.[1][4] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a high-value target for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers.[5]
The synthesis of these complex molecules typically begins with a crucial carbon-carbon bond-forming reaction: the Michael addition.
The Michael Addition: A Gateway to Complexity
The enone functionality of this compound makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, thereby introducing molecular diversity at the C8 position of the spirocyclic core. In the context of IRAK4 inhibitor synthesis, a common nucleophile is a substituted benzothiazole moiety.[6]
Below is a representative workflow for the synthesis of an advanced intermediate for IRAK4 inhibitors, starting with a Michael addition.
Caption: Synthetic workflow for an IRAK4 inhibitor intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Michael Addition of a Benzothiazole Nucleophile
This protocol describes the conjugate addition of a generic benzothiazole thiol to this compound. The selection of a suitable base is critical for the deprotonation of the thiol to generate the nucleophilic thiolate.
Materials:
-
This compound
-
2-Mercaptobenzothiazole (or a substituted derivative)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-mercaptobenzothiazole (1.1 equivalents).
-
Add anhydrous THF to dissolve the thiol.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Michael Addition: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution of the enone to 0 °C.
-
Slowly add the freshly prepared thiolate solution to the enone solution via cannula or a dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct, Tert-butyl 8-(benzo[d]thiazol-2-ylthio)-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
Data Summary for Michael Addition:
| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Mercaptobenzothiazole | NaH | THF | 4 | ~85-95 |
| 2 | 4-Methyl-2-mercaptobenzothiazole | K₂CO₃ | DMF | 6 | ~70-80 |
| 3 | 5-Chloro-2-mercaptobenzothiazole | DBU | CH₂Cl₂ | 5 | ~80-90 |
Protocol 2: Stereoselective Reduction of the Ketone
Following the Michael addition, the ketone at the C9 position is often reduced to a secondary alcohol. This step is crucial as it introduces a new stereocenter, and controlling the stereochemistry can be critical for biological activity. The choice of reducing agent can influence the diastereoselectivity of the reduction.
Caption: Workflow for the stereoselective reduction of the spirocyclic ketone.
Materials:
-
Tert-butyl 8-(substituted)-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the spirocyclic ketone (1.0 equivalent) in a mixture of dichloromethane and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Add saturated aqueous NaHCO₃ solution and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting diastereomeric mixture of alcohols can often be separated by flash column chromatography on silica gel to provide the individual stereoisomers.
Conclusion and Future Outlook
This compound is a testament to the power of strategic building block design in modern organic synthesis and drug discovery. Its unique spirocyclic architecture and versatile reactivity provide a robust platform for the rapid assembly of complex molecular entities. The successful application of this building block in the synthesis of IRAK4 inhibitors highlights its potential for accessing novel and potent therapeutics. As the quest for drugs with improved properties continues, the strategic incorporation of such three-dimensional scaffolds will undoubtedly play an increasingly important role in shaping the future of medicine.
References
-
Nunes, J., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 10(7), 1081-1085. [Link]
-
Chen, X., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 12(1), 82-87. [Link]
-
Hao, Y., et al. (2023). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. Bioorganic Chemistry, 137, 106584. [Link]
-
Al-Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. Arabian Journal of Chemistry, 10, S3833-S3841. [Link]
-
Buckley, D. L., et al. (2015). Targeting the undruggable proteome with bifunctional molecules. Journal of the American Chemical Society, 137(21), 6952-6955. [Link]
Sources
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- 2. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
The Spirocyclic Scaffold in Focus: Application of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate in Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic scaffolds. The introduction of three-dimensional (3D) molecular architectures has emerged as a powerful strategy to expand accessible chemical space and engage with complex biological targets. Among these 3D structures, spirocycles—carbocyclic or heterocyclic ring systems fused at a single atom—have garnered significant attention. Their inherent rigidity and defined spatial arrangement of substituents offer a unique platform for optimizing ligand-target interactions and fine-tuning drug-like properties.
This guide delves into the medicinal chemistry applications of a particularly valuable spirocyclic building block: Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate . We will explore its synthesis, its derivatization, and its pivotal role as a key intermediate in the development of targeted therapies, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
The Strategic Advantage of the 3-Azaspiro[5.5]undecane Core
The 3-azaspiro[5.5]undecane framework, the core of our topic compound, offers several advantages in drug design:
-
Structural Rigidity and Conformational Constraint: The spirocyclic nature locks the cyclohexane and piperidine rings in a defined orientation, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity.
-
Three-Dimensional Vectorial Display: Substituents on the two rings are projected into distinct regions of 3D space, allowing for precise probing of target binding pockets.
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic centers can lead to enhanced solubility, improved metabolic stability, and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to their non-spirocyclic counterparts.
-
Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical matter, potentially leading to the discovery of first-in-class therapeutics.
Our focus, this compound, is a versatile intermediate that combines these desirable features with strategically placed functional handles—a ketone and a protected amine—that serve as points for further chemical elaboration.
Synthetic Pathways to a Key Intermediate
The synthesis of this compound can be efficiently achieved through a Robinson annulation reaction. This powerful carbon-carbon bond-forming sequence combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.
Caption: Robinson Annulation for Spirocycle Synthesis.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step, one-pot Robinson annulation procedure. The initial Michael addition is followed by an in-situ intramolecular aldol condensation and dehydration.
Materials:
-
Tert-butyl 4-formylpiperidine-1-carboxylate
-
Methyl vinyl ketone (freshly distilled)
-
Triethylamine (Et₃N)
-
Sodium methoxide (NaOMe)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Michael Addition:
-
To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM, add triethylamine (4.0 eq).
-
To this stirring mixture, add freshly distilled methyl vinyl ketone (5.0 eq) at room temperature.
-
Stir the reaction mixture for 96 hours at room temperature, protected from light.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to yield the crude Michael adduct.
-
-
Intramolecular Aldol Condensation:
-
Dissolve the crude Michael adduct in anhydrous MeOH.
-
Add sodium methoxide (3.0 eq) in one portion while stirring at room temperature.
-
Stir the reaction for 24 hours.
-
Add an additional portion of sodium methoxide (1.0 eq) and continue stirring for another 20 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.
-
Causality and Insights:
-
The use of triethylamine, a non-nucleophilic base, facilitates the Michael addition by promoting the formation of the enamine intermediate from the aldehyde.
-
A stronger base, sodium methoxide, is required for the deprotonation of the less acidic α-carbon of the ketone in the Michael adduct to initiate the intramolecular aldol condensation.
-
The reaction is performed in a stepwise manner in the same pot to favor the desired annulation product and minimize side reactions, such as polymerization of methyl vinyl ketone.
Application in the Synthesis of IRAK4 Degraders
A prominent application of this spirocyclic scaffold is in the development of PROTACs, specifically degraders of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory diseases and cancers. PROTACs are heterobifunctional molecules that recruit a target protein (in this case, IRAK4) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
The saturated analog, Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate , serves as a rigid and versatile linker in the architecture of IRAK4 degraders. The ketone functionality is a key handle for introducing the IRAK4-binding moiety, often via a reductive amination reaction.
Caption: Synthetic Workflow for an IRAK4 PROTAC.
Protocol 2: Reductive Amination for Linker Elaboration
This protocol details the conversion of the ketone to an amine, which is a crucial step in connecting the spirocyclic linker to the IRAK4-binding warhead.
Materials:
-
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (synthesized from Protocol 1 followed by hydrogenation)
-
A primary amine (e.g., an amino-benzothiazole derivative that serves as the IRAK4 binding moiety)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a solution of Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired secondary amine.
-
Causality and Insights:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by the hydride reagent.
-
The Boc protecting group on the piperidine nitrogen remains stable under these conditions, allowing for orthogonal deprotection at a later stage if required.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₅H₂₃NO₃ | 265.35 | 873924-07-3 |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C₁₅H₂₅NO₃ | 267.36 | 873924-08-4 |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis via the robust Robinson annulation and its subsequent functionalization through reactions like reductive amination provide a clear pathway to complex and biologically relevant molecules. The successful application of its saturated analog as a rigid linker in the development of IRAK4 degraders underscores the power of spirocyclic scaffolds in addressing challenging therapeutic targets. As the demand for novel 3D-rich molecules continues to grow, we can anticipate that this and similar spirocyclic intermediates will play an increasingly important role in the discovery and development of the next generation of medicines.
References
-
Robinson Annulation Reaction Mechanism. Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination. Organic Chemistry Portal. Available at: [Link]
-
Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. Available at: [Link]
Application Notes & Protocols: The Strategic Use of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate in the Synthesis of Novel IRAK Degraders
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a key heterocyclic building block, in the rational design and synthesis of targeted protein degraders for Interleukin-1 Receptor-Associated Kinase (IRAK) family members. We will explore the underlying biological rationale, detail synthetic protocols, and outline methods for biological validation, providing a complete framework for researchers in the field.
Introduction: Beyond Inhibition - The Rationale for IRAK Degradation
The Interleukin-1 Receptor-Associated Kinase (IRAK) family, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, represents a critical node in innate immune signaling.[1][2][3] These serine/threonine kinases are essential mediators for Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which form the first line of defense against pathogens.[1][4] Upon activation, IRAK4, the primary active kinase, initiates a signaling cascade involving the phosphorylation of IRAK1, recruitment of TRAF6, and subsequent activation of downstream pathways like NF-κB and MAPKs.[2][5][6][7] This cascade culminates in the production of pro-inflammatory cytokines.
Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, chronic inflammatory conditions, and certain cancers.[1][3][8] While traditional small molecule inhibitors can block the kinase activity of IRAK4, they fail to address its crucial scaffolding function, which can independently propagate signaling. This limitation has driven the development of a more decisive therapeutic strategy: targeted protein degradation.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[9][10] By eliminating the entire IRAK protein, degraders abrogate both its kinase and scaffolding functions, offering the potential for a more profound and durable pharmacological effect than kinase inhibition alone.[8][11][12] The spirocyclic ketone, this compound, has emerged as a valuable scaffold for constructing the IRAK-binding warhead of these advanced therapeutic agents.[13][14]
Section 1: The IRAK Signaling Pathway
Understanding the signaling architecture is paramount to appreciating the impact of IRAK degradation. The pathway is initiated by ligand binding to TLRs or IL-1Rs, which triggers the recruitment of the adaptor protein MyD88. This event seeds the assembly of a higher-order signaling complex known as the Myddosome, which recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, which dissociates from the complex to engage downstream effectors, ultimately leading to the transcription of inflammatory genes.
Caption: The TLR/IL-1R signaling cascade leading to NF-κB activation.
Section 2: Mechanism of Action for IRAK PROTACs
An IRAK PROTAC is a bifunctional molecule consisting of three key components: a high-affinity ligand for an IRAK protein (the "warhead"), a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon [CRBN]), and a flexible chemical linker. The PROTAC works catalytically by inducing proximity between IRAK and the E3 ligase, forming a transient ternary complex. Within this complex, the E3 ligase tags IRAK with ubiquitin chains, marking it for destruction by the 26S proteasome. The PROTAC is then released to repeat the cycle.
Caption: The catalytic cycle of PROTAC-mediated IRAK degradation.
Section 3: Protocol for Synthesis of a Spirocyclic Amine Intermediate
The conversion of the starting spirocyclic ketone into a key amine intermediate is a critical step. This is typically achieved through reductive amination. This reaction is favored for its high efficiency and ability to introduce a nitrogen atom that serves as a crucial handle for subsequent linkage to the PROTAC scaffold. The Boc-protecting group ensures that the secondary amine of the spirocycle remains unreactive until the final stages of synthesis.
Principle: Reductive amination involves the reaction of the ketone with an amine source (e.g., ammonium acetate) to form an imine or enamine intermediate in situ, which is then reduced by a mild reducing agent like sodium cyanoborohydride to yield the corresponding amine.
| Materials & Reagents | Supplier | Grade | Quantity |
| This compound | Commercial | >97% | 1.0 g (3.77 mmol) |
| Ammonium Acetate | Sigma-Aldrich | ACS Reagent | 2.91 g (37.7 mmol) |
| Sodium Cyanoborohydride (NaBH₃CN) | Sigma-Aldrich | 95% | 0.35 g (5.65 mmol) |
| Methanol (MeOH) | Fisher Scientific | Anhydrous | 40 mL |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | - | 50 mL |
| Brine | Lab Prepared | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | Reagent | ~5 g |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.77 mmol) and anhydrous methanol (40 mL).
-
Addition of Reagents: Add ammonium acetate (2.91 g, 37.7 mmol, 10 eq.) to the solution and stir at room temperature until dissolved.
-
Initiation of Reduction: Carefully add sodium cyanoborohydride (0.35 g, 5.65 mmol, 1.5 eq.) portion-wise over 5 minutes. Caution: NaBH₃CN is toxic and reacts with acid to release hydrogen cyanide gas. Perform in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water (~10 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between DCM (50 mL) and saturated aqueous NaHCO₃ (50 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the desired product, tert-butyl 9-amino-3-azaspiro[5.5]undec-7-ene-3-carboxylate.
-
Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Section 4: Protocol for Assembly of a Final IRAK4 Degrader
With the key amine intermediate in hand, the next phase is the assembly of the final PROTAC. This involves a two-step process: first, coupling the amine to a linker containing an appropriate functional group, and second, coupling the linker-intermediate conjugate to the E3 ligase ligand. Here, we describe a standard amide bond formation using HATU, a common and efficient peptide coupling reagent.
Workflow Diagram:
Caption: Synthetic workflow for the final PROTAC assembly.
Protocol: Amide Coupling with Linker
-
Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the spirocyclic amine intermediate (1 eq.), a suitable carboxylic acid-terminated linker (e.g., a PEG linker, 1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3 eq.) dropwise to the stirring solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate, wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC to obtain the linker-amide conjugate.
-
Final Coupling: Repeat the amide coupling protocol using the purified linker-amide conjugate and the E3 ligase ligand (e.g., a pomalidomide derivative with a free carboxylic acid). Purify the final PROTAC molecule using reverse-phase preparative HPLC.
Section 5: Protocols for Biological Evaluation
A synthesized degrader must be rigorously tested to validate its biological activity. The primary assays focus on demonstrating target protein degradation and confirming the downstream functional consequences.
Protocol 1: Western Blot for IRAK4 Degradation
Principle: This assay directly measures the amount of IRAK4 protein in cells after treatment with the degrader. A dose-dependent decrease in the IRAK4 protein band indicates successful degradation.
Methodology:
-
Cell Culture: Plate a relevant human cell line (e.g., THP-1 monocytes or OCI-LY10 lymphoma cells, which express high levels of IRAK4) in 6-well plates and allow them to adhere or stabilize overnight.[15][16]
-
Treatment: Treat the cells with the synthesized IRAK4 degrader at a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[17]
-
SDS-PAGE and Transfer: Normalize lysates to equal protein concentrations, load onto an SDS-polyacrylamide gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for IRAK4 overnight at 4 °C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Data Analysis: Calculate the percentage of IRAK4 remaining relative to the vehicle control for each concentration. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).[7]
Protocol 2: ELISA for Downstream Cytokine Inhibition
Principle: Effective IRAK4 degradation should block the downstream signaling cascade, preventing the production and release of pro-inflammatory cytokines upon stimulation.
Methodology:
-
Cell Treatment: Seed human peripheral blood mononuclear cells (PBMCs) or THP-1 cells in a 96-well plate. Pre-treat the cells with the IRAK4 degrader at various concentrations for 4-6 hours.
-
Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS, 100 ng/mL) or R848 (1 µM), for an additional 18 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of a key cytokine, such as IL-6 or TNF-α, in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the degrader concentration and calculate the IC₅₀ value, representing the concentration at which cytokine release is inhibited by 50%.
| Hypothetical Compound Data | Result |
| DC₅₀ (IRAK4 Degradation, THP-1 cells) | 8.5 nM |
| Dₘₐₓ (IRAK4 Degradation, THP-1 cells) | >95% |
| IC₅₀ (LPS-induced IL-6 release, PBMCs) | 15.2 nM |
Conclusion and Future Outlook
The strategic use of building blocks like this compound is instrumental in the synthesis of sophisticated IRAK degraders. These molecules offer a powerful therapeutic modality that overcomes the limitations of traditional kinase inhibitors by eliminating the target protein entirely. The protocols detailed herein provide a robust framework for the synthesis and biological evaluation of such compounds. As evidenced by the clinical progress of IRAK4 degraders like KT-474, this approach holds immense promise for treating a wide range of debilitating inflammatory and autoimmune diseases.[18][19] Continued innovation in warhead design, enabled by versatile chemical scaffolds, will undoubtedly accelerate the development of the next generation of targeted protein degradation therapies.
References
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- Interleukin-1 receptor associated kinase. (n.d.). Wikipedia.
- An In-Depth Technical Guide to the Mechanism of Action of IRAK4-Targeting PROTACs. (n.d.). Benchchem.
- Nunes, J., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters.
- IRAK1. (n.d.). Wikipedia.
- PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer. (2022). ACS Medicinal Chemistry Letters.
- Wang, L., et al. (2012). Molecular Evolution and Structural Features of IRAK Family Members. PLoS One.
- Pauls, E., et al. (2021). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology.
- Wang, L., et al. (2012). Molecular evolution and structural features of IRAK family members. PLoS One.
- Chen, X., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters.
- PROTAC Degradation of IRAK4 for the Treatment of Cancer. (2019). ACS Medicinal Chemistry Letters.
- Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (n.d.). Request PDF on ResearchGate.
- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (n.d.). Signal Transduction and Targeted Therapy.
- IRAK4 degrader. (n.d.). MedChemExpress.
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.). PubChem.
- Novel degraders of IRAK-4 demonstrate promising preclinical activity in ABC-DLBCL models. (2018). BioWorld.
- Kymera reports positive results from Phase I trial of IRAK4 degrader. (2023). Clinical Trials Arena.
- Structures of IRAK family members. (n.d.). ResearchGate.
- Domain Architecture and Active Site Motifs of the IRAK Family. (n.d.). ResearchGate.
- Kymera Therapeutics Presents Clinical Data from the Phase 1 Trial of IRAK4 Degrader, KT-474 (SAR444656). (2023). GlobeNewswire.
- Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice. (2025). Frontiers in Immunology.
- tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.). Sigma-Aldrich.
- Bissonnette, R., et al. (2023). IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial. Nature Medicine.
- TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE. (n.d.). Chemicalbook.
- Targeted degradation of IRAK-M protein: emerging strategies for cancer immunotherapy overcoming innate-driven immunosuppression. (2024). Journal for ImmunoTherapy of Cancer.
- tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd.
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- 873924-08-4 | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. (n.d.). AiFChem.
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Application Note: Versatile Derivatization of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate for Rapid Library Synthesis
Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a decisive shift away from flat, sp²-rich molecules towards scaffolds that offer greater three-dimensional (3D) complexity.[1][2] Azaspirocycles, rigid frameworks containing a nitrogen atom at a spirocyclic junction, have emerged as privileged structures in this pursuit.[1] Their inherent conformational rigidity and defined spatial arrangement of functional groups can lead to significant improvements in potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.[2][3] The 3-azaspiro[5.5]undecane core, in particular, represents a versatile and synthetically accessible template for the exploration of novel chemical space.
This application note provides a detailed guide to the multifaceted derivatization of a key building block, tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate . We will explore three orthogonal chemical handles inherent to this molecule—the α,β-unsaturated ketone, the isolated ketone, and the Boc-protected amine—to demonstrate its utility in the rapid construction of diverse chemical libraries for screening and lead optimization campaigns.
Core Scaffold Analysis and Strategic Derivatization Plan
The title compound offers three distinct points for chemical diversification, allowing for a combinatorial approach to library synthesis. Each reactive site can be addressed with a high degree of chemoselectivity, enabling the systematic generation of analogues with varied substitution patterns.
-
The α,β-Unsaturated Ketone (Enone): This moiety is an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. This allows for the introduction of diversity at the C8 position, directly influencing the electronics and sterics of the cyclohexenone ring.[4][5]
-
The Ketone Carbonyl (C9): The ketone provides a classic entry point for nucleophilic additions and, most notably, reductive amination. This strategy allows for the installation of a diverse array of amine-containing side chains, introducing a key hydrogen bond donor/acceptor site.[6][7][8]
-
The Boc-Protected Amine (N3): The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be readily removed under acidic conditions.[9][10][11] The resulting secondary amine is a versatile nucleophile and base, which can be acylated, alkylated, or used in other coupling reactions to build out the "northern" portion of the molecule.
The overall strategy for library synthesis is depicted below, illustrating how a single core scaffold can be rapidly expanded into a library of discrete, 3D-rich compounds.
Caption: Figure 1. Strategic workflow for library diversification.
Pathway A: Enone Modification via Michael Addition
The conjugate addition of nucleophiles to the α,β-unsaturated ketone is a robust method for introducing functionality at the β-position (C8).[12] This reaction class is highly amenable to library synthesis due to the vast number of commercially available nucleophiles (thiols, amines, stabilized carbanions) and generally mild reaction conditions.
Causality Behind Experimental Choices:
The choice of base and solvent is critical for achieving high yields and minimizing side reactions. For soft nucleophiles like thiols, a weak base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is sufficient to deprotonate the thiol without promoting unwanted side reactions with the ketone. For carbon-based nucleophiles, such as those derived from malonates, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide is required to generate the enolate.[12] Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically preferred to avoid protonation of the intermediate enolate.
Protocol 1: Thiol-Michael Addition
This protocol details the conjugate addition of a representative thiol to the enone scaffold.
Materials:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (0.1 M)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DCM, add benzyl mercaptan.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired C8-thioether adduct.
| Nucleophile (R-SH) | Base | Solvent | Time (h) | Typical Yield (%) |
| Benzyl mercaptan | TEA | DCM | 6 | 85-95% |
| Thiophenol | DIPEA | THF | 8 | 80-90% |
| Ethyl thioglycolate | TEA | DCM | 4 | 90-98% |
| Cysteine derivative | NaHCO₃ | EtOH/H₂O | 12 | 70-85% |
Pathway B: Ketone Modification via Reductive Amination
Reductive amination is a powerful and reliable method for converting a ketone into a secondary or tertiary amine.[6][13] The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a hydride reagent.[7][8] This one-pot procedure is highly efficient for library synthesis.
Causality Behind Experimental Choices:
The choice of reducing agent is paramount for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice because it is mild enough not to reduce the ketone starting material significantly but is highly effective at reducing the intermediate iminium ion.[13] It is also tolerant of mildly acidic conditions, which are often used to catalyze imine formation. Dichloroethane (DCE) or THF are common solvents. The addition of a small amount of acetic acid can accelerate the initial condensation between the ketone and the amine.
Protocol 2: Reductive Amination with a Primary Amine
This protocol describes the synthesis of a C9-amino derivative using benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous (0.1 M)
-
Acetic acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the spirocyclic ketone and benzylamine in anhydrous DCE.
-
If desired, add a catalytic amount of acetic acid to the mixture.
-
Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add STAB portion-wise over 10 minutes. Note: The reaction may effervesce slightly.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to afford the C9-benzylamino product. A mixture of diastereomers may be formed and may be separable by chromatography.
| Amine (R-NH₂) | Reducing Agent | Additive | Time (h) | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Acetic Acid | 8 | 75-90% |
| Aniline | NaBH(OAc)₃ | None | 16 | 60-75% |
| Cyclopropylamine | NaBH₃CN | Acetic Acid | 12 | 80-95% |
| 2-Aminoethanol | NaBH(OAc)₃ | None | 6 | 70-85% |
Pathway C: N3-Amine Deprotection and Functionalization
The Boc protecting group is robust under a wide range of conditions but can be cleanly removed with strong acid, typically trifluoroacetic acid (TFA).[9][10] The resulting secondary amine is a nucleophilic handle that can be readily derivatized.
Causality Behind Experimental Choices:
The deprotection is typically performed in a non-nucleophilic solvent like DCM to prevent side reactions. TFA is used in excess to ensure complete protonation and cleavage of the Boc group, which decomposes into isobutylene and carbon dioxide.[10] Following deprotection, the resulting trifluoroacetate salt is typically neutralized with a non-nucleophilic base (e.g., DIPEA, TEA) before subsequent functionalization to liberate the free amine for reaction.
Protocol 3: Boc Deprotection and Subsequent Acylation
This two-step protocol describes the removal of the Boc group followed by acylation with an acid chloride.
Step 1: Boc Deprotection
Materials:
-
Boc-protected spirocycle (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM) (0.2 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected starting material in DCM.
-
Add TFA and stir the solution at room temperature for 1-3 hours. Monitor by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The crude TFA salt can be used directly or neutralized. For isolation, dissolve the residue in a minimal amount of DCM and precipitate the salt by adding cold diethyl ether. Filter and dry the solid.
Step 2: N-Acylation
Materials:
-
Crude amine TFA salt (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)
-
Dichloromethane (DCM), anhydrous (0.1 M)
Procedure:
-
Suspend the crude amine TFA salt in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add DIPEA, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction for the consumption of the amine starting material.
-
Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to yield the N-benzoyl derivative.
Caption: Figure 2. Workflow for N3-derivatization.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of compound libraries. Its three distinct and chemoselectively addressable functional groups—the enone, the ketone, and the protected amine—provide a robust platform for generating structural diversity in a controlled and systematic manner. The protocols outlined in this application note serve as a validated starting point for researchers in drug discovery to rapidly access novel, 3D-rich chemical matter based on the privileged 3-azaspiro[5.5]undecane scaffold. By combining these derivatization pathways, complex combinatorial libraries can be efficiently constructed to accelerate the identification of new therapeutic agents.
References
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- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- MDPI. (n.d.). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- PubMed Central. (n.d.).
- ACS Publications. (2015).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts.
- ResearchGate. (n.d.). Michael addition approach for the synthesis of novel spiro compounds and 2-substituted malonic acid derivatives from Meldrum's acid.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione.
- Wikipedia. (n.d.). Reductive amination.
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- ACS Publications. (n.d.). Reaction of cyclic .beta.-halo .alpha.,.beta.-unsaturated ketones with cuprate reagents. New, efficient synthesis of .beta.-alkyl .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione.
- Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes.
- ACS Publications. (2013). Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones. Journal of the American Chemical Society.
- AiFChem. (2026). Why Azaspirocycles Matter in Modern Drug Discovery.
- Chemistry Steps. (n.d.). Reductive Amination.
- National Institutes of Health. (n.d.). Chromophore Activation of α,β-Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions.
- Chemicalbook. (n.d.). TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE.
- Glasp. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
- RSC Publishing. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- LibreTexts. (n.d.). 6.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
- ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
- Appretech Scientific Limited. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
- BLDpharm. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. glasp.co [glasp.co]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Stereoselective Reactions of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is a versatile intermediate, offering multiple reaction sites for diversification. The prochiral ketone and the α,β-unsaturated system present key opportunities for introducing stereocenters, which can profoundly influence the pharmacological properties of the final compounds. This guide provides a detailed overview of potential stereoselective reactions applicable to this substrate, including protocols adapted from well-established methodologies for similar systems. While direct literature precedents for stereoselective reactions on this specific molecule are limited, the principles outlined herein offer a robust starting point for synthetic exploration.
Introduction: The Strategic Importance of the 3-Azaspiro[5.5]undecane Core
Spirocyclic systems have gained significant attention in drug discovery due to their rigid, three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. The 3-azaspiro[5.5]undecane core, in particular, is found in compounds with diverse therapeutic applications. The introduction of chirality into this scaffold is of paramount importance, as different stereoisomers of a drug can exhibit vastly different efficacy, metabolism, and toxicity.
This compound serves as an excellent starting material for accessing a variety of chiral derivatives. The key reactive sites for stereoselective transformations are the C9 ketone and the C7-C8 alkene. This guide will focus on two primary classes of stereoselective reactions:
-
Stereoselective Reduction of the C9 Ketone: Conversion of the prochiral ketone to a chiral alcohol.
-
Stereoselective Conjugate Addition to the Enone: Introduction of a substituent at the C7 or C8 position with stereocontrol.
Part 1: Stereoselective Reduction of the C9 Ketone
The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing access to chiral secondary alcohols.[1][2] These alcohols are valuable intermediates, for instance, in the synthesis of chiral amines.[3][4] For a spirocyclic ketone like the one in our title compound, controlling the facial selectivity of hydride attack is crucial.
Conceptual Workflow: Asymmetric Ketone Reduction
Caption: General workflow for the asymmetric reduction of the spirocyclic ketone.
Protocol 1: Corey-Bakshi-Shibata (CBS) Catalyzed Asymmetric Reduction
The CBS reduction is a powerful and predictable method for the asymmetric reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[1] The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically defined manner, directing hydride delivery to one face of the carbonyl.
Rationale for Method Selection:
-
High Enantioselectivity: CBS reductions are known to provide high levels of enantiomeric excess (ee) for a wide range of ketones.
-
Predictable Stereochemistry: The stereochemical outcome can often be predicted based on the catalyst stereochemistry and a well-established transition state model.
-
Catalytic Nature: Only a catalytic amount of the expensive chiral ligand is required.
Detailed Protocol:
-
Catalyst Preparation/Activation:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add (R)- or (S)-CBS catalyst (5-10 mol%).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the catalyst.
-
Cool the solution to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.6-1.0 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to allow for complex formation.
-
-
Substrate Addition:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the substrate solution to the pre-formed catalyst-borane complex at 0 °C over 30 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting alcohol by chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | (R)- or (S)-CBS | Proven for high ee in ketone reductions. |
| Hydride Source | Borane-dimethyl sulfide (BH3·SMe2) | Common and effective borane source. |
| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost. |
| Stoichiometry (Borane) | 0.6-1.0 equivalents | Sufficient for reduction, minimizes side reactions. |
| Solvent | Anhydrous THF | Aprotic solvent, good for borane chemistry. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and selectivity. |
Part 2: Stereoselective Conjugate Addition to the Enone
The α,β-unsaturated ketone moiety is an excellent Michael acceptor, allowing for the stereoselective introduction of a wide range of nucleophiles at the β-position (C7). Both metal-catalyzed and organocatalytic methods are well-established for this transformation.
Conceptual Workflow: Asymmetric Michael Addition
Caption: General workflow for the asymmetric conjugate addition to the spirocyclic enone.
Protocol 2: Organocatalytic Michael Addition of Malonates
Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool for asymmetric synthesis, often providing complementary reactivity to metal catalysis. Chiral bifunctional catalysts, such as those based on thiourea or squaramide, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly stereocontrolled reaction.
Rationale for Method Selection:
-
Mild Reaction Conditions: Organocatalytic reactions are typically run under mild, metal-free conditions.
-
High Stereoselectivity: Bifunctional catalysts can provide excellent diastereo- and enantioselectivity.
-
Broad Substrate Scope: Effective for a variety of Michael donors and acceptors.
Detailed Protocol:
-
Reaction Setup:
-
To a vial, add the chiral bifunctional organocatalyst (e.g., a thiourea or squaramide catalyst, 5-10 mol%).
-
Add this compound (1.0 equivalent).
-
Add the Michael donor (e.g., diethyl malonate, 1.2-1.5 equivalents).
-
Add the solvent (e.g., toluene, dichloromethane, or methyl tert-butyl ether).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be directly purified by flash column chromatography on silica gel.
-
-
Purification and Analysis:
-
Purify the product by chromatography to separate the desired Michael adduct from starting materials and catalyst.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Chiral Thiourea or Squaramide | Known to activate both nucleophile and electrophile effectively. |
| Michael Donor | Diethyl malonate | A common, stable carbon nucleophile. |
| Catalyst Loading | 5-10 mol% | Typical loading for efficient catalysis. |
| Stoichiometry (Donor) | 1.2-1.5 equivalents | A slight excess ensures complete consumption of the limiting reagent. |
| Solvent | Toluene or CH2Cl2 | Non-polar aprotic solvents are generally effective. |
| Temperature | 0 °C to Room Temperature | Lower temperatures often improve stereoselectivity. |
Trustworthiness and Self-Validation
The protocols described are based on well-established, highly cited methodologies in asymmetric catalysis. To ensure trustworthiness and self-validation in your experiments:
-
Control Experiments: Run the reaction without the chiral catalyst to obtain the racemic or non-diastereoselective product as a reference for analysis.
-
Catalyst Screening: If the initial results are not optimal, screen a variety of catalysts with different chiral backbones and functional groups.
-
Solvent and Temperature Optimization: Both solvent polarity and reaction temperature can have a significant impact on stereoselectivity and should be optimized.
-
Confirmation of Absolute Stereochemistry: The absolute configuration of the product should be determined unambiguously, for example, by X-ray crystallography of a suitable crystalline derivative or by comparison to a known compound.
Conclusion
This compound is a valuable building block for the synthesis of complex, chiral molecules for drug discovery. While specific literature on its stereoselective functionalization is not yet extensive, the application of robust and predictable methods such as CBS reduction and organocatalytic Michael addition provides a strong foundation for the development of synthetic routes to novel, enantiomerically enriched 3-azaspiro[5.5]undecane derivatives. The protocols and principles outlined in this guide are intended to empower researchers to explore the rich stereochemical landscape of this important scaffold.
References
- [No specific reference for a direct reaction on the title compound was found in the search results. The protocols are based on general principles of well-established reactions.]
-
Ghosh, A. K. (n.d.). Development of Asymmetric Synthetic Methods. Purdue University. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Enantioselective Synthesis of Alcohols and Amines: The Hayashi Oxylipin Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Welcome to the technical support center dedicated to the synthesis of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable spirocyclic building block.
The 3-azaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, prized for the rigid, three-dimensional architecture it imparts to molecules, which can enhance binding affinity and selectivity for biological targets.[1][2] The synthesis of these complex structures, however, is not without its challenges.[3] This guide aims to equip you with the knowledge to navigate these hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound moiety in drug discovery?
The this compound structure is a versatile intermediate. The spirocyclic core provides a rigid framework, which is often desirable in drug design to lock in a specific conformation for optimal target engagement. The enone functionality offers a reactive handle for further synthetic transformations, such as Michael additions, to introduce additional complexity and functionality. The tert-butyl carbamate (Boc) protecting group on the nitrogen is crucial for modulating its reactivity during synthesis and can be readily removed under acidic conditions.[4][5]
Q2: Why is the Boc protecting group commonly used in this synthesis?
The Boc group is a widely used protecting group for amines for several reasons:[6][7][8]
-
Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents.
-
Ease of Introduction: It can be easily introduced using di-tert-butyl dicarbonate (Boc anhydride).
-
Selective Removal: It can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) that often do not affect other functional groups.[9]
-
Improved Solubility: The lipophilic nature of the Boc group can improve the solubility of intermediates in organic solvents.[8]
Q3: What are the general synthetic strategies for constructing the 3-azaspiro[5.5]undecane ring system?
Several strategies can be employed, often involving an intramolecular reaction to form the spirocenter. Common approaches include:
-
Intramolecular Michael Addition: A suitably functionalized piperidine derivative with a tethered Michael acceptor can undergo intramolecular cyclization to form the spirocyclic ketone.
-
Ring-Closing Metathesis (RCM): A diene precursor can be cyclized using a ruthenium catalyst to form the unsaturated carbocycle, followed by functional group manipulations to install the ketone.
-
Dieckmann Condensation: An intramolecular condensation of a diester can be used to form a β-keto ester, which can then be decarboxylated to the desired ketone.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low or nonexistent yields are a common frustration in complex organic synthesis.[10] A systematic approach to troubleshooting is essential.
Potential Cause A: Incomplete Reaction
-
Diagnosis: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The persistence of starting materials is a clear indicator of an incomplete reaction.
-
Solution:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Some spirocyclization reactions can be slow.
-
Temperature: The reaction may require higher temperatures to overcome the activation energy. Consider a modest increase in temperature, while monitoring for potential side product formation.
-
Catalyst/Reagent Stoichiometry: If the reaction is catalytic, ensure the catalyst is active and used in the correct loading. For stoichiometric reagents, consider using a slight excess to drive the reaction to completion.[11]
-
Potential Cause B: Starting Material Quality
-
Diagnosis: Impurities in the starting materials can inhibit catalysts or lead to unwanted side reactions.[11] Analyze the purity of your starting materials by NMR, LC-MS, or other appropriate analytical techniques.
-
Solution:
-
Purification: Purify the starting materials before use. Common techniques include recrystallization, column chromatography, or distillation.
-
Storage: Ensure that starting materials, especially those that are air or moisture sensitive, are stored under appropriate conditions (e.g., under an inert atmosphere, in a desiccator).
-
Potential Cause C: Product Decomposition
-
Diagnosis: The α,β-unsaturated ketone in the product can be susceptible to degradation under certain conditions.[11] If the product is observed to form and then disappear over time, decomposition is likely.
-
Solution:
-
Milder Workup: Avoid harsh acidic or basic conditions during the workup. Use a buffered aqueous solution for extractions if necessary.
-
Temperature Control: Perform the workup and purification at lower temperatures to minimize degradation.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete.
-
Problem 2: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Potential Side Product A: Isomeric Enones
-
Diagnosis: The formation of a double bond isomer (e.g., at the 6,7-position) can occur. This can often be detected by ¹H NMR spectroscopy, which will show different chemical shifts and coupling constants for the vinylic protons.
-
Solution:
-
Choice of Base/Catalyst: The regioselectivity of the elimination step that forms the double bond can be influenced by the choice of base or catalyst. A bulkier base may favor the formation of the thermodynamically more stable, less substituted alkene.
-
Reaction Conditions: Temperature and reaction time can also influence the ratio of isomers.
-
Potential Side Product B: Intermolecular Reaction Products
-
Diagnosis: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers. This is often observed as a complex mixture of high molecular weight species by LC-MS.
-
Solution:
-
High Dilution: Running the reaction at high dilution (e.g., 0.01-0.001 M) can favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture.
-
Potential Side Product C: Loss of the Boc Protecting Group
-
Diagnosis: The presence of a deprotected amine byproduct can be detected by LC-MS. This is a common issue if the reaction or workup conditions are too acidic.
-
Solution:
-
Avoid Strong Acids: Ensure that the reaction and workup conditions are not strongly acidic. If an acid is required, use a milder one or a buffered system.
-
Orthogonal Protecting Groups: If acidic conditions are unavoidable in a subsequent step, consider using a protecting group that is stable to acid but can be removed under different conditions (e.g., a benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis).
-
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Issue A: Co-elution with Starting Materials or Byproducts
-
Diagnosis: TLC or HPLC analysis of the crude product shows overlapping spots or peaks for the desired product and impurities.
-
Solution:
-
Optimize Chromatography Conditions:
-
Solvent System: Screen different solvent systems with varying polarities. A shallow gradient in flash chromatography can improve separation.
-
Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).
-
-
Issue B: Product Decomposition on Silica Gel
-
Diagnosis: A significant loss of product is observed after column chromatography, and new, more polar spots appear on the TLC analysis of the collected fractions. The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.
-
Solution:
-
Neutralized Silica: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Alternative Purification Methods:
-
Preparative HPLC: This can provide excellent separation, especially for closely related compounds.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method of purification.
-
-
Data and Protocols
Table 1: Hypothetical Reaction Conditions for Intramolecular Michael Addition
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 45 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 18 | 65 |
| 3 | DBU | THF | 65 | 12 | 70 |
| 4 | LHMDS | THF | -78 to 0 | 4 | 85 |
Note: This data is illustrative and should be optimized for your specific substrate.
Illustrative Synthetic Workflow
Caption: A possible synthetic workflow for the target molecule.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
- Benchchem. (n.d.). Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione.
- Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Rubiralta, M., et al. (1990). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 55(8), 2359-2364.
- Zander, N., & Frank, R. (n.d.). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS: SYNTHESIS OF N-[(9-FLUORENYLMETHOXY)CARBONYL]-L-ASPARTIC ACID; α tert-BUTYL ESTER, β-(2-ETHYL[(1E)-(4-NITROPHENYL)AZO]PHENYL]AMINO]ETHYL ESTER. Organic Syntheses.
-
Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones.
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Retrieved from [Link]
- Benchchem. (n.d.). 3-Azaspiro[5.5]undecane-2,4-dione.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. jocpr.com [jocpr.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Welcome to the technical support guide for the purification of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS RN: 873924-07-3). This spirocyclic building block is a valuable intermediate in medicinal chemistry and drug discovery programs. Its high purity is paramount for the success of subsequent synthetic transformations and the reliability of biological screening data.
This document provides field-proven troubleshooting guides, in-depth FAQs, and detailed experimental protocols to help you navigate the common challenges associated with purifying this compound. Our approach is grounded in fundamental chemistry principles to explain not just what to do, but why a particular step is recommended.
Purification Troubleshooting Guide
Researchers frequently encounter challenges in isolating this compound in its desired solid form and high purity. The following table outlines common problems, their probable causes, and scientifically-grounded solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or waxy semi-solid, not a solid. | 1. Residual Solvents: Trapped solvents from workup (e.g., Ethyl Acetate, Dichloromethane) can prevent solidification. 2. Presence of Impurities: Unreacted starting materials or byproducts can act as an oiling agent. 3. Excess Boc-Anhydride: If from a Boc-protection step, residual Boc₂O or its byproducts can be present. | 1. High-Vacuum Drying: Dry the material under high vacuum for an extended period (4-24 hours). 2. Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble (e.g., n-hexane, pentane, or diethyl ether). This will often wash away impurities and induce precipitation of the pure product.[1] 3. Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system (see Protocol 2). |
| Multiple spots on TLC after column chromatography. | 1. Inappropriate Solvent System: The chosen mobile phase does not provide adequate separation between the product and impurities. 2. Column Overloading: Too much crude material was loaded onto the column for its size.[2] 3. Compound Degradation: The compound may be sensitive to the acidic nature of standard silica gel. | 1. Optimize TLC: Re-develop a solvent system that gives a clear separation and a target Rf value between 0.15 and 0.4 for the product.[3] 2. Reduce Load: Use a larger column or reduce the amount of material loaded. A typical starting point is a 50:1 to 100:1 ratio of silica gel to crude material for difficult separations.[2] 3. Deactivate Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, pack the column, and flush with one column volume before loading your sample. This neutralizes acidic sites.[4] |
| Product co-elutes with a close-running impurity. | 1. Poor Resolution: The polarity difference between the product and impurity is insufficient for baseline separation with the current method. 2. Isocratic Elution: A single solvent mixture may not be sufficient to resolve closely related compounds. | 1. Change Solvent System: Experiment with different solvent combinations. For example, switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol can alter selectivity. 2. Run a Gradient Column: Start with a low polarity mobile phase and gradually increase the polarity. This sharpens bands and can improve the separation of compounds with similar Rf values.[4] |
| Low recovery from the purification process. | 1. Product Insolubility: The product may have precipitated on the column during loading. 2. Irreversible Adsorption: Strong binding to the stationary phase. 3. Broad Elution Profile: The product may have eluted over a large number of fractions, some of which were below the concentration detectable by TLC. | 1. Use Dry Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This prevents precipitation and improves band sharpness.[4][5] 2. Use a More Polar Eluent: If the product is not eluting, increase the polarity of the mobile phase. 3. Combine and Re-evaluate: Combine all fractions that show even a faint product spot on TLC and re-concentrate. Analyze the purity of this combined material. |
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of pure this compound?
A: The pure compound is expected to be a brown to yellow solid.[6] If you have obtained a persistent oil, it is almost certainly due to the presence of impurities or residual solvent, which disrupts the crystal lattice formation.
Q2: How do I select the optimal solvent system for flash column chromatography?
A: The best practice is to use Thin Layer Chromatography (TLC) to screen various solvent systems.
-
Start with a standard system: A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).
-
Aim for the right Rf: Adjust the solvent ratio until your target compound has an Rf (retention factor) of approximately 0.15-0.4.[3] This range provides the best balance between resolution and elution time.
-
Ensure separation: The ideal system will show your product spot well-separated from all impurity spots.
Q3: My product seems to be streaking or degrading on the silica gel plate/column. What should I do?
A: Streaking is often a sign of compound instability on the acidic surface of silica gel. The nitrogen atom in the spirocyclic core can interact strongly with acidic silanol groups. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your chromatography eluent.[4] This will neutralize the acidic sites and should result in sharper spots and improved recovery.
Q4: I have a pure oil after chromatography. How can I crystallize it?
A: This is a common issue with Boc-protected compounds.[7]
-
Ensure Purity: First, confirm the purity by ¹H NMR. If significant impurities are present, another round of purification may be necessary.
-
Trituration: As mentioned in the troubleshooting guide, trituration is highly effective. Add a small amount of a cold, non-polar solvent (n-pentane or n-hexane are excellent choices) to your oil and scratch the side of the flask with a glass rod. Vigorous stirring can also induce crystallization.[1]
-
Solvent Diffusion: If trituration fails, try a vapor diffusion technique. Dissolve your oil in a small amount of a good solvent (e.g., dichloromethane or THF) in a small vial. Place this open vial inside a larger, sealed jar containing a more non-polar "anti-solvent" (e.g., pentane). The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility and promoting the growth of crystals over a few days.[7]
Q5: What analytical methods should I use to confirm the final purity?
A: A combination of techniques is best for establishing purity and confirming the structure.
-
¹H NMR: This is essential to confirm the chemical structure and check for the absence of proton-bearing impurities. The integration of the signals should correspond to the expected number of protons.[8]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides information on both purity (from the LC chromatogram) and molecular weight (from the mass spectrum), confirming the identity of the main peak.
-
Melting Point: Once you have a solid, determining its melting point can be a good indicator of purity. A sharp melting range suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
Experimental Protocols & Workflows
Purification Workflow Diagram
The following diagram outlines the general decision-making process for purifying the crude product.
Caption: Decision workflow for purification.
Protocol 1: Flash Column Chromatography
This protocol describes a standard method for purifying the title compound on a multi-gram scale.
1. Preparation and TLC Analysis: a. Prepare a stock solution of your crude material in a suitable solvent (e.g., Dichloromethane). b. Using TLC, determine an optimal mobile phase. A typical starting point is 20-40% Ethyl Acetate in Hexanes. Adjust the ratio to achieve an Rf of ~0.25 for the product spot.
2. Column Packing: a. Select a column with an appropriate diameter. For 1 gram of crude material, a 4-5 cm diameter column is suitable. b. Pack the column using the "slurry method." Add silica gel (230-400 mesh) to your chosen eluent, creating a free-flowing slurry. c. Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.
3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude material (e.g., 1.0 g) in a minimal amount of a volatile solvent like Dichloromethane. b. Add 2-3 g of silica gel to this solution and concentrate it to dryness on a rotary evaporator until a free-flowing powder is obtained.[4] c. Carefully add this powder to the top of the packed silica gel bed, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column without disturbing the sand layer. b. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. c. Collect fractions in an array of test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions). d. Monitor the elution process by periodically analyzing the collected fractions by TLC.
5. Isolation: a. Once the product has fully eluted, identify the pure fractions by TLC. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Trituration for Solidification
This method is used to induce crystallization from a purified oil.
1. Preparation: a. Place your oily product in a clean Erlenmeyer flask equipped with a magnetic stir bar. b. Place the flask in an ice-water bath to cool.
2. Solvent Addition: a. Add a small volume of a cold, non-polar solvent (e.g., n-hexane or n-pentane) dropwise while stirring vigorously. The product should be poorly soluble in this solvent. b. You should observe the oil turning into a cloudy suspension, which then becomes a solid precipitate. If it remains oily, try scratching the inside of the flask with a spatula or glass rod to create nucleation sites.
3. Stirring and Isolation: a. Continue stirring the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the solid with a small amount of the cold non-polar solvent to remove any remaining soluble impurities.
4. Drying: a. Dry the purified solid product under high vacuum to remove all traces of solvent. b. Confirm purity and structure using appropriate analytical methods (¹H NMR, LC-MS).
References
- Google Patents. (n.d.). Purification method of tert-butyl hydroperoxide.
- King Group. (n.d.). Successful Flash Chromatography.
- Biotage. (n.d.). Flash Purification Methodology for Synthetic Peptides.
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Biotage. (n.d.). Successful flash chromatography.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid.
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
- Hoffman Fine Chemicals. (n.d.). CAS RN 873924-07-3 | this compound.
-
PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization method of Boc-amino acid.
-
PubMed Central (PMC). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
ACS Publications - Organic Letters. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization and identification of three compounds by ¹H NMR spectra. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
Sources
- 1. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. orgsyn.org [orgsyn.org]
- 3. biotage.com [biotage.com]
- 4. Purification [chem.rochester.edu]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Overcoming low yield in the preparation of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Welcome to the technical support resource for the synthesis of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the challenges, particularly low yield, encountered during the preparation of this valuable spirocyclic building block.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in medicinal chemistry, typically proceeds via a Robinson annulation reaction. This powerful ring-forming sequence, which involves a Michael addition followed by an intramolecular aldol condensation, can be prone to low yields due to competing side reactions and challenges in controlling the reaction conditions.[1][2][3] This guide will dissect the common pitfalls in this synthesis and provide actionable solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am consistently obtaining a low yield of my target compound. What are the most probable general causes?
A1: Low yields in the synthesis of this compound can often be attributed to several overarching factors:
-
Purity of Starting Materials: The purity of your starting materials, N-Boc-4-piperidone and methyl vinyl ketone (MVK), is critical. Impurities can interfere with the delicate acid-base catalysis of the reaction. MVK is particularly prone to polymerization, especially if not stored correctly or if it is an older stock.
-
Reaction Conditions: The Robinson annulation is sensitive to temperature, reaction time, and the stoichiometry of the reactants and catalyst. Sub-optimal conditions can lead to the formation of byproducts or incomplete conversion.
-
Work-up and Purification: Significant product loss can occur during the work-up and purification stages. The spirocyclic nature of the product can sometimes lead to challenging separations from structurally similar impurities.[4]
Troubleshooting Guide: A Step-by-Step Approach
The synthesis of this compound can be broken down into two main stages for troubleshooting: the Michael addition and the subsequent intramolecular aldol condensation.
Part 1: The Michael Addition
The initial step is the conjugate addition of the enolate of N-Boc-4-piperidone to methyl vinyl ketone.
Q2: My reaction seems to stall after the initial Michael addition, or I am isolating the 1,5-diketone intermediate in low yields. What could be the issue?
A2: Issues at this stage often revolve around the formation and reactivity of the enolate and the stability of the Michael acceptor.
-
Inefficient Enolate Formation: The deprotonation of N-Boc-4-piperidone to form the enolate is a crucial equilibrium. The choice and amount of base are critical.
-
Troubleshooting:
-
Base Selection: While strong bases like LDA can be used, they may lead to side reactions. Weaker bases like potassium tert-butoxide or sodium ethoxide are often preferred to favor the Michael addition.
-
Reaction Temperature: Enolate formation is typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize self-condensation of the starting piperidone.
-
-
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization, especially in the presence of strong bases or acids, or upon prolonged heating.
-
Troubleshooting:
-
Use Fresh MVK: Always use freshly distilled or a newly opened bottle of MVK.
-
Slow Addition: Add the MVK slowly to the reaction mixture containing the enolate to maintain a low instantaneous concentration, thus minimizing polymerization.[5]
-
-
-
Reversibility of the Michael Addition: The Michael addition can be reversible.
-
Troubleshooting:
-
Once the Michael addition is complete (as monitored by TLC), proceed to the next step (aldol condensation) without isolating the intermediate if possible, as this can drive the equilibrium towards the product.
-
-
| Parameter | Recommendation | Rationale |
| Base | Potassium tert-butoxide or Sodium ethoxide | Weaker bases favor the Michael addition over competing side reactions. |
| Temperature | 0 °C to room temperature | Minimizes self-condensation and MVK polymerization. |
| MVK Addition | Slow, dropwise addition | Keeps the instantaneous concentration of MVK low to prevent polymerization.[5] |
Part 2: Intramolecular Aldol Condensation and Dehydration
Following the Michael addition, the resulting 1,5-diketone undergoes an intramolecular aldol condensation to form the six-membered ring, which then dehydrates to the final α,β-unsaturated ketone.
Q3: I am observing the formation of multiple byproducts and a low yield of the desired spirocycle. What are the likely side reactions and how can I mitigate them?
A3: Several side reactions can compete with the desired intramolecular aldol condensation.
-
Intermolecular Aldol Reactions: The 1,5-diketone intermediate can react with itself or other enolates in an intermolecular fashion, leading to polymeric material.
-
Troubleshooting:
-
Reaction Concentration: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions.
-
-
-
Alternative Cyclizations: Depending on which enolate is formed from the 1,5-diketone, different ring sizes could potentially form, though six-membered rings are generally favored.[3]
-
Incomplete Dehydration: The aldol addition product (a β-hydroxy ketone) may not fully dehydrate to the final enone.
-
Troubleshooting:
-
Acid/Base Catalysis: The dehydration step is typically catalyzed by either acid or base. Ensure sufficient catalyst is present and consider gentle heating to drive the elimination of water.
-
Azeotropic Removal of Water: In some cases, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water and drive the reaction to completion.
-
-
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and addressing low yield in the synthesis.
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on established Robinson annulation methodologies and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
N-Boc-4-piperidone
-
Methyl vinyl ketone (MVK), freshly distilled
-
Potassium tert-butoxide
-
Tert-butanol, anhydrous
-
Hydrochloric acid, 2M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous tert-butanol.
-
Enolate Formation: Cool the mixture to 0 °C in an ice bath and add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 30 minutes.
-
Michael Addition: Slowly add freshly distilled methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Cyclization and Dehydration: Upon completion of the Michael addition, heat the reaction mixture to reflux for 4-8 hours. The color of the reaction mixture may change. Monitor the formation of the final product by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 2M hydrochloric acid until the pH is neutral. Remove the tert-butanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Reaction Monitoring:
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting N-Boc-4-piperidone, the 1,5-diketone intermediate, and the final product should have distinct Rf values.
Mechanism and Key Intermediates
Understanding the reaction mechanism is crucial for effective troubleshooting.
Caption: The two-stage mechanism of the Robinson annulation.
The Boc protecting group is generally stable to the basic conditions of the Robinson annulation. However, it is acid-labile, so care must be taken during the work-up to avoid acidic conditions that could lead to its cleavage.[6][7]
Purification and Characterization
Q4: I am having difficulty purifying my final product. What are the best practices for purifying spirocyclic enones?
A4: The purification of spirocyclic compounds can be challenging due to their rigid structures and the potential for closely-eluting impurities.[4]
-
Column Chromatography: This is the most common method for purification.
-
Troubleshooting:
-
Solvent System: A careful selection of the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) often provides the best separation.
-
Silica Gel Quality: Use high-quality silica gel with a consistent particle size for optimal resolution.
-
-
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Troubleshooting:
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Expected Characterization Data:
-
¹H NMR: Expect to see signals corresponding to the tert-butyl group, the piperidine ring protons, and the protons of the newly formed cyclohexenone ring, including the characteristic signals for the vinyl protons.
-
¹³C NMR: The spectrum should show the carbonyl carbons of the ketone and the carbamate, the spiro carbon, and the carbons of the double bond.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C15H23NO3, MW: 265.35) should be observed.[8]
-
IR Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the ketone and the carbamate, and the C=C stretch of the enone system.
References
- BenchChem. (2025).
- Organic Chemistry Portal.
-
Wikipedia. Robinson annulation. [Link]
-
BYJU'S. Robinson Annulation Mechanism. [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
- ChemicalBook. TERT-BUTYL 9-OXO-3-AZASPIRO[5.
-
PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]
- AiFChem. tert-Butyl 9-oxo-3-azaspiro[5.
-
Correa, A., et al. (2013). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 15(24), 6262–6265. [Link]
-
ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa. [Link]
- Appretech Scientific Limited. tert-butyl 9-oxo-3-azaspiro[5.
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]
-
MDPI. (2020). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. [Link]
-
Chemistry Steps. Robinson Annulation-Mechanism and Shortcut. [Link]
- Chongqing Chemdad Co., Ltd. tert-butyl 9-oxo-3-azaspiro[5.
-
YouTube. (2018). Robinson Annulation Reaction Mechanism. [Link]
-
Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
Technical Support Center: Synthesis of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Prepared by the Office of Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. It provides in-depth troubleshooting for common side reactions and challenges encountered during its synthesis, which typically proceeds via a Robinson annulation pathway.
PART 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and common pitfalls.
Q1: What is the primary synthetic route for this compound?
The most common and efficient route is the Robinson annulation. This powerful reaction combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[1] The typical starting materials are N-Boc-4-piperidone and a suitable Michael acceptor like methyl vinyl ketone (MVK) or a synthetic equivalent. The reaction is generally base-catalyzed.
Q2: I am observing a very low yield of the final product. What are the most probable causes?
Low yields in this synthesis can typically be attributed to one or more of the following issues:
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization under both basic and acidic conditions. This is often the primary cause of yield loss.
-
Incomplete Reaction: The reaction may stall after the initial Michael addition, failing to proceed to the crucial intramolecular aldol condensation and dehydration steps.
-
Formation of Stable Side Products: Several side reactions can compete with the desired annulation, consuming starting materials and complicating purification.
-
Sub-optimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly favor side reactions over the desired product formation.
Q3: My reaction mixture shows multiple spots on TLC, and the crude NMR is complex. What are the likely impurities?
Besides unreacted starting materials, common impurities are distinct side products. These often include:
-
The Aldol Addition Intermediate: A β-hydroxy ketone that fails to dehydrate to the final α,β-unsaturated enone. This is typically more polar than the desired product.
-
Double Michael Addition Product: The piperidone enolate reacts with two molecules of MVK.
-
MVK Self-Condensation Products: Polymers or oligomers resulting from the self-reaction of MVK.
-
Deprotected Product: Loss of the tert-butoxycarbonyl (Boc) protecting group if the reaction or workup conditions are too acidic.[2]
PART 2: Troubleshooting Guide for Specific Side Reactions
This section provides a detailed analysis of specific issues, their mechanistic origins, and actionable solutions.
Issue 1: Isolation of a Stable β-Hydroxy Ketone Intermediate (Incomplete Dehydration)
Symptom: The primary product isolated is more polar than expected on TLC/HPLC and shows a characteristic hydroxyl (-OH) peak in the IR spectrum (~3400 cm⁻¹). The mass spectrum corresponds to the desired product + 18 amu (mass of H₂O).
Mechanistic Cause: The intramolecular aldol condensation forms a β-hydroxy ketone intermediate. The final step is the elimination of water (dehydration) to form the conjugated enone system. This elimination is often the rate-limiting step and may not proceed to completion under mild basic conditions.
Solutions & Protocols:
-
Thermal Promotion: Gently heat the reaction mixture during the final stages (e.g., 40-60 °C) to encourage dehydration. Monitor carefully by TLC to avoid decomposition.
-
Acidic Workup: Introduce a catalytic amount of a mild acid during the aqueous workup.
Protocol: Acid-Catalyzed Dehydration during Workup
-
After the reaction is complete, neutralize the basic catalyst with a mild acid like NH₄Cl (sat. aq.).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute solution of aqueous acid, such as 0.1 M HCl.
-
Immediately wash with brine and dry over Na₂SO₄. Causality: The acid protonates the hydroxyl group, converting it into a better leaving group (-OH₂⁺), which facilitates the E1 or E2 elimination to form the stable conjugated double bond.
-
Issue 2: Formation of a Double Michael Addition Product
Symptom: An impurity with a mass corresponding to [N-Boc-4-piperidone + 2 * MVK] is detected by LC-MS. This side product is often difficult to separate chromatographically from other byproducts.
Mechanistic Cause: After the initial Michael addition, the resulting enolate is quenched by a proton. However, if MVK is present in high concentration and the base is sufficiently strong, a second Michael addition can occur at the other α-carbon of the piperidone ring before the intramolecular aldol cyclization can take place.
Solutions & Protocols:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of MVK, but avoid a large excess.
-
Slow Addition of MVK: Add the MVK dropwise to the reaction mixture containing the N-Boc-4-piperidone and the base over an extended period. This keeps the instantaneous concentration of MVK low, favoring the initial 1:1 adduct formation and its subsequent cyclization.
Experimental Workflow Diagram
Caption: Workflow for minimizing double Michael addition.
Issue 3: Polymerization of Methyl Vinyl Ketone (MVK)
Symptom: A significant amount of insoluble, sticky, or oily residue forms in the reaction flask. The overall recovery of identifiable material is low.
Mechanistic Cause: MVK is an electron-deficient alkene that readily undergoes anionic polymerization initiated by the base catalyst. This process is often fast and irreversible.
Solutions & Protocols:
-
Use a Milder Catalyst: Strong bases like NaOH or KOH can rapidly polymerize MVK. Consider using a milder amine catalyst such as pyrrolidine or L-proline. These catalysts operate by forming a more nucleophilic enamine intermediate with the piperidone, which reacts efficiently under less harsh conditions.[3]
-
Lower Reaction Temperature: Perform the initial Michael addition at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of polymerization relative to the desired reaction.
Parameter Standard Conditions Recommended Modification Rationale Base NaOH, KOH Pyrrolidine, L-proline Milder conditions, enamine mechanism reduces polymerization. Temperature Reflux 0 °C to RT Slows the rate of MVK polymerization. MVK Addition All at once Slow, dropwise Keeps instantaneous MVK concentration low. Table 1: Modified conditions to prevent MVK polymerization.
Issue 4: Unwanted Deprotection of the Boc Group
Symptom: A side product with a mass 100.12 amu less than the desired product is observed, corresponding to the loss of the Boc group (C₅H₉O₂). This free amine may appear as a baseline streak on silica TLC.
Mechanistic Cause: The Boc group is notoriously labile under acidic conditions.[2] If the reaction workup involves overly strong or prolonged exposure to acid (e.g., for dehydration), the protecting group can be cleaved.
Solutions & Protocols:
-
Use Mild Acid for Workup: If an acidic wash is necessary for dehydration, use a dilute solution (e.g., 0.1 M HCl) and minimize the contact time.
-
Avoid Acidic Chromatography Conditions: When purifying by silica gel chromatography, consider pre-treating the silica with a small amount of triethylamine (~1% v/v in the eluent) to neutralize acidic sites on the stationary phase.
PART 3: Visualizing Reaction Pathways
Understanding the interplay between the desired reaction and major side pathways is crucial for effective troubleshooting.
Main Synthetic and Competing Side Pathways
Caption: Desired Robinson annulation pathway and key off-target reactions.
References
-
PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194. Available from: [Link]
-
Master Organic Chemistry. The Robinson Annulation. (2018). Available from: [Link]
-
Wikipedia. Spiro compound. Available from: [Link]
-
Appretech Scientific Limited. This compound. Available from: [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
ResearchGate. Synthesis of spirocyclic ketones 3 a–k. Reactions were carried out with.... Available from: [Link]
-
Chemical Communications (RSC Publishing). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. Available from: [Link]
- Google Patents. CN112159343A - Purification method of tert-butyl hydroperoxide.
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
PMC. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Available from: [Link]
-
onlinelibrary.wiley.com. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available from: [Link]
-
boronmolecular.com. CAS RN 873924-07-3 | this compound. Available from: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Welcome to the technical support center for the synthesis and optimization of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable spirocyclic building block. The synthesis, which proceeds via an aza-Robinson annulation, is a powerful transformation but can present several challenges. This document aims to provide a rational, mechanistic-based approach to overcoming these hurdles.
I. Reaction Overview: The Aza-Robinson Annulation
The synthesis of this compound is achieved through a tandem Michael addition and intramolecular aldol condensation, collectively known as the aza-Robinson annulation.[1] The key starting materials are N-Boc-4-piperidone and methyl vinyl ketone (MVK).[2] The reaction is typically base-catalyzed and involves the formation of a crucial 1,5-dicarbonyl intermediate which then undergoes an intramolecular cyclization to form the desired spirocyclic enone.
Caption: The aza-Robinson annulation pathway.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
Q1: Low or no yield of the desired product.
Possible Causes and Solutions:
-
Inefficient Enolate Formation: The first step of the Michael addition requires the formation of an enolate from N-Boc-4-piperidone.[3]
-
Weak Base: The choice of base is critical. Hydroxide or alkoxide bases (e.g., KOH, NaOH, NaOEt) are commonly used. If the reaction is sluggish, consider a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) to ensure complete enolate formation. However, be mindful that stronger bases can promote side reactions.
-
Steric Hindrance: While not a major issue with N-Boc-4-piperidone, significant substitution on the piperidone ring could hinder the approach of the base.
-
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization, especially in the presence of base.[4]
-
Slow Addition: Add MVK slowly to the reaction mixture containing the piperidone and base. This maintains a low instantaneous concentration of MVK, minimizing polymerization.
-
Freshly Distilled MVK: Use freshly distilled MVK to remove any polymeric impurities and inhibitors.
-
In situ Generation of MVK: For problematic cases, MVK can be generated in situ from a precursor like a Mannich base, which releases MVK under the reaction conditions.[4]
-
-
Reversibility of the Michael Addition: The Michael addition is a reversible reaction.
-
Driving the Equilibrium: The subsequent intramolecular aldol condensation is often the driving force for the overall reaction. Ensuring conditions are favorable for the cyclization will help pull the Michael addition to completion.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The Michael addition is typically performed at or below room temperature to control the exotherm and minimize MVK polymerization. The subsequent aldol condensation may require heating to facilitate dehydration. A stepwise approach (low temperature for Michael addition, then heating for cyclization) can be beneficial.
-
Solvent: Protic solvents like ethanol or methanol are commonly used. Aprotic solvents like THF or DMF can also be employed, particularly if stronger bases like t-BuOK are used. The choice of solvent can influence the solubility of intermediates and the reactivity of the base.
-
Q2: Formation of multiple side products.
Possible Side Products and Mitigation Strategies:
-
Self-Condensation of N-Boc-4-piperidone: Under strongly basic conditions, N-Boc-4-piperidone can undergo self-aldol condensation.
-
Controlled Base Addition: Add the base slowly to the piperidone solution to avoid a high localized concentration.
-
Lower Reaction Temperature: Performing the initial enolate formation at a lower temperature can disfavor the self-condensation pathway.
-
-
Formation of the Aldol Adduct without Dehydration: The reaction may stall at the β-hydroxy ketone intermediate.
-
Heating: Gentle heating of the reaction mixture after the Michael addition is complete will promote the elimination of water to form the final enone product.
-
Azeotropic Removal of Water: In some cases, using a solvent like toluene with a Dean-Stark trap can facilitate the removal of water and drive the condensation to completion.
-
-
Double Michael Addition: An excess of MVK can lead to the addition of a second MVK molecule to the enolate of the Michael adduct.
-
Stoichiometry Control: Use a slight excess of the piperidone or a 1:1 stoichiometry of the reactants. Avoid a large excess of MVK.
-
Q3: Difficulty in purifying the final product.
Purification Strategies:
-
Column Chromatography: Flash column chromatography is the most common method for purifying the crude product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the desired product.
-
TLC Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure product fractions.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method.
-
Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is required. Mixtures of ethanol/water or ethyl acetate/hexanes are good starting points.
-
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities from the crude product before chromatography. However, care must be taken to avoid cleavage of the Boc protecting group with strong acids. A wash with a dilute aqueous acid (e.g., 1 M HCl) followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) can be employed.
Q4: Cleavage of the Boc protecting group.
Causes and Prevention:
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions.[5]
-
Work-up: Avoid using strong acids during the work-up. If an acidic wash is necessary, use a dilute acid and minimize the contact time.
-
Purification: When performing silica gel chromatography, be aware that silica gel can be slightly acidic. If Boc-cleavage is observed, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
III. Frequently Asked Questions (FAQs)
What is the optimal base for this reaction?
There is no single "best" base, as the optimal choice depends on the specific reaction conditions and scale. For laboratory-scale synthesis, sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are often good choices. NaOEt in ethanol is a milder option, while t-BuOK in THF provides a more strongly basic environment that can accelerate the reaction.[6] It is recommended to start with a milder base and move to a stronger one if the reaction is not proceeding efficiently.
Can this reaction be performed as a one-pot synthesis?
Yes, the aza-Robinson annulation is often performed as a one-pot procedure where the Michael addition is followed by the intramolecular aldol condensation in the same reaction vessel.[3] This is typically achieved by performing the Michael addition at a lower temperature and then heating the reaction mixture to induce the cyclization and dehydration.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (N-Boc-4-piperidone and MVK) on a silica gel plate. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the progress of the reaction. LC-MS can also be used for more detailed analysis of the reaction mixture.
What are the expected spectroscopic data for the product?
While specific literature values can vary slightly, you can expect the following characteristic signals:
-
¹H NMR (in CDCl₃):
-
A singlet at ~1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.
-
Signals in the vinylic region (~5.8-6.8 ppm) for the two protons on the double bond of the enone.
-
Multiple signals in the aliphatic region for the protons of the piperidine and cyclohexane rings.
-
-
¹³C NMR (in CDCl₃):
-
A signal for the carbonyl carbon of the ketone at ~198-200 ppm.
-
A signal for the carbonyl carbon of the carbamate at ~154-155 ppm.
-
Signals for the quaternary carbon of the tert-butyl group and the spiro-carbon.
-
Signals for the carbons of the double bond.
-
-
Mass Spectrometry (ESI+):
-
An [M+H]⁺ ion corresponding to the molecular weight of the product (266.18 g/mol ).
-
An [M+Na]⁺ ion may also be observed.
-
IV. Optimized Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your reagents.
Materials:
-
N-Boc-4-piperidone
-
Methyl vinyl ketone (freshly distilled)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for eluent
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 equivalent) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the cooled solution of N-Boc-4-piperidone. Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.
-
Michael Addition: Slowly add freshly distilled methyl vinyl ketone (1.05 equivalents) to the reaction mixture at 0 °C over a period of 30-60 minutes. After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the consumption of the starting materials by TLC.
-
Aldol Condensation and Dehydration: Once the Michael addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approximately 66 °C for THF) for 2-4 hours, or until the intramolecular aldol condensation and dehydration are complete (as monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
V. Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Suggested Solution |
| Low/No Yield | Inefficient enolate formation | Use a stronger base (e.g., t-BuOK). |
| MVK polymerization | Add MVK slowly; use freshly distilled MVK. | |
| Incomplete dehydration | Heat the reaction mixture after Michael addition. | |
| Multiple Side Products | Self-condensation of piperidone | Controlled base addition; lower temperature. |
| Double Michael addition | Use a 1:1 stoichiometry of reactants. | |
| Purification Difficulty | Co-eluting impurities | Optimize chromatography gradient; consider recrystallization. |
| Boc Group Cleavage | Acidic conditions | Use neutral or basic work-up; neutralize silica gel. |
VI. Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
VII. References
-
National Center for Biotechnology Information. "An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides." PubMed Central. [Link]
-
PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]
-
Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
Chongqing Chemdad Co., Ltd. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]
-
Appretech Scientific Limited. This compound. [Link]
-
Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Organic Chemistry Data. Michael Addition - Common Conditions. [Link]
-
ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]
-
Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Scribd. Aza-Michael Reaction Insights. [Link]
-
Reddit. Question on aza-michael addition reaction between diacrylate monomer and primary/secondary amines for making elastomers. [Link]
-
Organic Chemistry Portal. Robinson Annulation. [Link]
-
ResearchGate. Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. [Link]
-
Journal of Chemical Education. Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]
-
ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. [Link]
-
ResearchGate. Natural products containing 1‐azaspiro[5.5]undecane units. [Link]
-
University of Groningen. Ultrafast reactivity and application in PET tracer synthesis. [Link]
-
Biotage. C18 Flash Chromatography in Rapid Isolation of Organic Compounds. [Link]
-
ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]
-
Organic Syntheses. 2-Oxazolidinone, 4-phenyl-3-(2-triisopropylsilyl-ethynyl)-, (4R). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Welcome to the technical support resource for the synthesis and scale-up of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. Spirocyclic scaffolds are increasingly vital in drug discovery due to their inherent three-dimensionality and structural novelty, which can lead to improved physicochemical properties and novel intellectual property.[1][2] However, their synthesis, particularly on a larger scale, presents unique challenges.[3]
This document provides in-depth, field-proven insights into a robust synthetic route, addresses common experimental hurdles through detailed troubleshooting guides, and answers frequently asked questions.
Section 1: Synthesis Overview & Key Considerations
The construction of the 3-azaspiro[5.5]undecenone core is most effectively achieved through a convergent strategy that builds the cyclohexenone ring onto a pre-functionalized piperidine scaffold. A modified Robinson annulation approach is recommended for its reliability and scalability. This involves an initial Michael addition followed by an intramolecular aldol condensation and subsequent dehydration.
Proposed Synthetic Pathway
The workflow begins with commercially available N-Boc-4-piperidone and proceeds through a key vinyl ketone intermediate.
Caption: Proposed two-step synthesis workflow.
Critical Parameters and Reagents
Successful scaling requires careful control over several key parameters. The following table summarizes the critical variables for this synthesis.
| Parameter | Stage | Recommended Conditions | Rationale & Causality |
| Base Selection | Michael Addition | Triton B (40% in MeOH) | A strong, non-nucleophilic, phase-transfer catalyst that promotes the reaction efficiently at low temperatures, minimizing MVK polymerization. |
| Temperature Control | Michael Addition | 0°C to Room Temp | The initial addition of MVK is exothermic. Maintaining a low temperature prevents runaway reactions and the formation of polymeric byproducts. |
| Base Stoichiometry | Aldol Condensation | Catalytic KOH or NaOH | Sufficient base is required to promote the intramolecular cyclization and subsequent dehydration. Excess can lead to side reactions. |
| Solvent | Both Steps | Toluene (Step 1), Ethanol (Step 2) | Toluene is effective for the Michael addition. Ethanol is a good choice for the reflux conditions of the aldol condensation, facilitating solubility of the intermediate and the base. |
| Work-up | Both Steps | Aqueous Quench & Extraction | Neutralization of the base is critical to prevent product degradation. Standard liquid-liquid extraction isolates the product. |
| Purification | Final Product | Recrystallization or Column Chromatography | For high purity, column chromatography (Silica, Hexanes/EtOAc gradient) is effective. On a larger scale, recrystallization from a suitable solvent system (e.g., Isopropanol/Heptane) is preferred. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is a Robinson annulation-type strategy preferred over other methods like a Diels-Alder or Ring-Closing Metathesis (RCM) for this specific target?
A: While various methods exist for spirocycle synthesis[3][4], the Robinson annulation approach offers significant advantages for this particular molecule, especially at scale.
-
Starting Material Availability: It utilizes readily available and relatively inexpensive starting materials like N-Boc-4-piperidone and methyl vinyl ketone.
-
Operational Simplicity: It is a two-step, one-pot, or two-pot sequence that does not require specialized equipment, inert atmospheres for organometallic reagents, or expensive transition-metal catalysts often needed for RCM or other cross-coupling strategies.[4]
-
Robustness: The reaction conditions are generally tolerant of minor impurities and are well-precedented in industrial settings.
Q2: How critical is the purity of Methyl Vinyl Ketone (MVK)? Can I use MVK with an inhibitor?
A: The purity of MVK is highly critical . MVK is prone to polymerization, which can be initiated by heat, light, or impurities.
-
Recommendation: It is best to use freshly distilled MVK for optimal results. If using commercially available MVK containing an inhibitor (like hydroquinone), it is not always necessary to remove it for small-scale reactions. However, for scale-up, the presence of inhibitors can lead to inconsistent reaction initiation and rates. Distillation immediately before use is the most reliable practice.
Q3: What is the best method for monitoring the reaction progress?
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick and easy way to visualize the consumption of the starting material (N-Boc-4-piperidone) and the appearance of the less polar product. A typical mobile phase is 30-40% Ethyl Acetate in Hexanes.
-
LC-MS: Confirms the mass of the product and can help identify any significant side products or intermediates that may accumulate. This is particularly useful for diagnosing issues if the reaction stalls.
Q4: What are the primary safety concerns when scaling up this synthesis?
A: There are two main safety concerns:
-
Exothermic Reaction: The initial Michael addition of MVK to the piperidone is exothermic. On a large scale, this can lead to a rapid temperature increase. Reagents must be added slowly and with efficient overhead stirring and external cooling (e.g., an ice bath) to maintain control.
-
Handling MVK: Methyl vinyl ketone is a lachrymator, is flammable, and is toxic. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Troubleshooting decision tree for common issues.
Problem 1: Low or No Conversion in the Michael Addition Step
-
Potential Cause 1: MVK Polymerization. If the reaction is run at too high a temperature or if the MVK is old, it can polymerize, appearing as a thick, viscous goo in the reaction vessel.
-
Solution: Ensure the reaction is cooled to 0-5°C before the slow, dropwise addition of MVK. Use freshly distilled MVK for best results.
-
-
Potential Cause 2: Inactive Base. The catalytic base may have degraded.
-
Solution: Use a fresh bottle of the base (e.g., Triton B). Ensure the correct stoichiometry is being used.
-
Problem 2: Reaction Stalls After Michael Addition; Aldol Condensation is Incomplete
-
Potential Cause: Insufficient Base or Heat. The intramolecular aldol condensation and subsequent dehydration require sufficient energy and a strong enough base to proceed to completion.
-
Solution: Ensure the reaction mixture is refluxing vigorously. If the reaction stalls, a small additional amount of base (e.g., 0.1 eq of KOH) can be added. Increase the reflux time and monitor by TLC until the intermediate adduct spot has been fully converted to the product spot.
-
Problem 3: Formation of a Dark, Tarry Substance During Aldol Condensation
-
Potential Cause: Product Degradation or Side Reactions. Prolonged exposure to strong base at high temperatures can cause decomposition or polymerization side reactions.
-
Solution: Minimize the reaction time once the conversion is complete as monitored by TLC. Upon completion, cool the reaction mixture promptly and proceed with the aqueous work-up to neutralize the base.
-
Problem 4: Difficulty in Purifying the Final Product
-
Potential Cause 1: Persistent Impurities. Minor side products may co-elute with the desired product during column chromatography or inhibit crystallization.
-
Solution: If standard chromatography fails, consider changing the solvent system (e.g., using a dichloromethane/methanol gradient). An acid or base wash during the work-up can also remove corresponding impurities.
-
-
Potential Cause 2: Product is an Oil. The product may be an amorphous solid or a thick oil, making isolation by filtration difficult. The melting point of the saturated analogue is reported as 70-73°C, suggesting the target should be a solid at room temperature.[5]
-
Solution: This is often due to residual solvent or minor impurities. Try triturating the oil with a non-polar solvent like heptane or pentane to induce crystallization. A high vacuum can also help remove residual solvents. If all else fails, careful column chromatography is the most reliable method.
-
Section 4: Detailed Experimental Protocol (10g Scale)
This protocol is a self-validating system with defined checkpoints.
Materials:
-
N-Boc-4-piperidone (10.0 g, 50.2 mmol)
-
Methyl vinyl ketone (MVK), freshly distilled (4.22 g, 5.0 mL, 60.2 mmol)
-
Triton B (40 wt. % in Methanol, 1.1 mL, 2.5 mmol)
-
Potassium Hydroxide (KOH) (1.4 g, 25.1 mmol)
-
Toluene (100 mL)
-
Ethanol (100 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1 & 2: Michael Addition and Intramolecular Aldol Condensation
-
Setup: To a 500 mL, 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add N-Boc-4-piperidone (10.0 g) and Toluene (100 mL).
-
Cooling: Cool the stirred solution to 0-5°C using an ice-water bath.
-
Base Addition: Add the Triton B solution dropwise over 5 minutes. Stir for an additional 15 minutes at 0-5°C.
-
MVK Addition (Critical Step): Add the freshly distilled MVK dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction 1: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
In-Process Check 1 (TLC): Monitor the reaction for the consumption of N-Boc-4-piperidone. (Mobile phase: 30% EtOAc/Hexanes).
-
-
Solvent Switch: Once the starting material is consumed, add Ethanol (100 mL) and Potassium Hydroxide (1.4 g) to the flask.
-
Reaction 2 (Cyclization): Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C). Maintain a gentle reflux for 3-5 hours.
-
In-Process Check 2 (LC-MS/TLC): Monitor for the disappearance of the Michael adduct intermediate and the formation of the final product (C₁₅H₂₃NO₃, MW: 265.35).[6] The product will be less polar than the intermediate.
-
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove most of the solvent.
-
Extraction: Add water (100 mL) and EtOAc (150 mL) to the residue. Stir until all solids dissolve. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.
Step 3: Purification
-
Column Chromatography (if necessary): Adsorb the crude material onto a small amount of silica gel. Purify by flash column chromatography using a gradient of 10% to 40% EtOAc in Hexanes.
-
Recrystallization (Preferred for Scale-up): Dissolve the crude product in a minimal amount of hot isopropanol. Slowly add heptane until the solution becomes cloudy. Allow to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.
-
Isolation: Collect the solid by vacuum filtration, wash with cold heptane, and dry under high vacuum to afford this compound as a solid.
References
-
Carreira, E. M., & Burkhard, J. A. (2008). Organic Letters, 10(16), 3525–3527. [Link]
-
Kotha, S., & Mandal, K. (2021). Design and Synthesis of Spirocycles via Olefin Metathesis. In Metathesis and Its Applications. [Link]
-
Dandapani, S., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 25(5), 1239-1243. [Link]
-
Vitaku, E., et al. (2014). Spirocycles in Drug Discovery. Journal of Medicinal Chemistry, 57(21), 8497–8518. [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
Stability issues of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate under acidic conditions
Introduction
Welcome to the technical support guide for Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This spirocyclic scaffold is a valuable building block in medicinal chemistry and drug development.[1][2] However, its utility is often challenged by its inherent instability under acidic conditions, a common requirement for many synthetic transformations. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and manage these stability issues effectively. We will delve into the chemical mechanisms behind the compound's degradation, provide practical, field-tested protocols, and answer frequently asked questions to ensure the integrity of your experiments.
Section 1: The Root Cause of Instability: Understanding the Chemistry
Q1: What makes this compound unstable in acidic conditions?
The primary source of instability lies in the N-tert-butyloxycarbonyl (N-Boc) protecting group .[3] The Boc group is an essential tool in organic synthesis, designed to temporarily mask the reactivity of an amine.[4] Its widespread use stems from its stability in a broad range of non-acidic conditions and, crucially, its facile removal under mild acidic treatment.[5][6] This designed acid lability is precisely what causes unintended decomposition during reactions or workups that require an acidic environment.
The core issue is an acid-catalyzed hydrolysis of the carbamate functional group.[3] While the α,β-unsaturated ketone (enone) system can be protonated under strongly acidic conditions, it is significantly more stable than the Boc group, which will almost always be the first point of degradation.[7]
Mechanism Deep Dive: The Boc Deprotection Pathway
The degradation of the molecule follows a well-established, three-step mechanism for acid-catalyzed Boc cleavage.[3]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid (H-A). This step makes the carbonyl carbon more electrophilic and weakens the entire carbamate structure.[3]
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable. It collapses through the cleavage of the tert-butyl-oxygen bond to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][8]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free secondary amine of the spirocyclic core.[3] This final step is irreversible and provides a strong thermodynamic driving force for the entire reaction.
Caption: Experimental workflow for testing compound stability.
Methodology:
-
Preparation: Dissolve a small amount (e.g., 5-10 mg) of this compound in the intended reaction solvent (e.g., 1 mL of Dichloromethane, DCM).
-
Reaction Setup: In a small vial equipped with a stir bar, add a portion of the stock solution. Cool the vial to the desired reaction temperature (e.g., 0 °C).
-
Initiation: Add the proposed acidic reagent (e.g., 0.1 equivalents of p-TsOH).
-
Monitoring: Take an aliquot of the reaction mixture immediately (t=0) and at regular intervals (e.g., 15 min, 1 hr, 4 hr). Quench each aliquot by diluting it into a small volume of saturated sodium bicarbonate solution and extracting with ethyl acetate.
-
Analysis: Analyze the quenched aliquots by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of starting material to the deprotected amine byproduct.
Protocol 2: General Procedure for Reactions Under Mild Acidic Conditions
This protocol provides a starting point for reactions requiring acid catalysis while preserving the Boc group.
-
Dissolution: Dissolve this compound (1.0 equiv) and any other reaction partners in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to 0 °C or the lowest practical temperature for your reaction.
-
Acid Addition: Add a catalytic amount of a mild acid (e.g., PPTS, 0.1 equiv) as a solution in the reaction solvent.
-
Reaction & Monitoring: Stir the reaction at the low temperature, monitoring its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by pouring it into a cold, weak base such as saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify as required.
Protocol 3: Clean Boc Deprotection Using Scavengers
When the objective is to remove the Boc group, this protocol minimizes side reactions from the tert-butyl cation.
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in a suitable solvent (DCM is common). [3]2. Scavenger Addition: Add a scavenger (e.g., anisole, 5.0 equiv) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acid Addition: Slowly add the acid (e.g., Trifluoroacetic acid, TFA, 10 equiv, often as a 50% solution in DCM). [3]5. Reaction: Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood). The product is often obtained as a TFA salt, which can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild base.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use standard deprotection conditions like 4M HCl in Dioxane or neat TFA? A: Yes, but only if your specific goal is to remove the Boc group. These conditions are far too harsh to be compatible with preserving it and will lead to rapid and complete deprotection. [3][5]
-
Q: Is the enone functionality a stability concern under these conditions? A: Under the mild acidic conditions recommended for preserving the Boc group, the enone is generally stable. Under very strong acidic conditions, you could see protonation of the carbonyl or potential isomerization, but the Boc deprotection will be the overwhelmingly dominant and faster reaction pathway.
-
Q: Are there alternative protecting groups that are more stable to acid? A: Absolutely. If your synthesis requires robust acidic conditions, the Boc group is not a suitable choice. Consider using:
-
Carbobenzyloxy (Cbz) group: Stable to mild acids, removed by catalytic hydrogenolysis.
-
Fluorenylmethyloxycarbonyl (Fmoc) group: Stable to acid, removed by bases like piperidine. The choice of an alternative depends on the overall synthetic strategy and the compatibility of other functional groups in your molecule. [9]
-
-
Q: How should I neutralize the reaction without causing further issues? A: Always use a mild base for neutralization, such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong bases like sodium hydroxide (NaOH), as they can cause other side reactions, such as enolate formation or hydrolysis of other functional groups. [10]Perform the neutralization at a low temperature to dissipate any heat generated.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved from [Link]
-
American Chemical Society Publications. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved from [Link]
-
RSC Publishing. (2018). Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Retrieved from [Link]
-
Leah4sci. (2016). Enolate Ion Formation and Stability of Alpha Acidic Hydrogen. YouTube. Retrieved from [Link]
-
ACS Publications. (2023). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid–base behaviour of enones. Retrieved from [Link]
-
ResearchGate. (2017). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 18.1: Acidity of Aldehydes and Ketones: Enolate Ions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
National Institutes of Health. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). From Ketones to Esters by a Cu-Catalyzed Highly Selective C(CO)-C(alkyl) Bond Cleavage: Aerobic Oxidation and Oxygenation with Air. Retrieved from [Link]
-
PubMed Central. (2021). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ACS Publications. (2001). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2000). Formation and Stability of Enolates of Acetamide and Acetate Anion: An Eigen Plot for Proton Transfer at α-Carbonyl Carbon. Journal of the American Chemical Society. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support guide for Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS 873924-07-3). This molecule is a valuable spirocyclic building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its unique structure, featuring an acid-labile Boc protecting group and an α,β-unsaturated ketone, presents specific challenges during purification. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Part 1: Understanding Your Crude Product: Common Impurities and Initial Analysis
A successful purification strategy begins with understanding the potential impurities in your crude reaction mixture. The synthetic route to aza-spirocycles can introduce a variety of side products and unreacted starting materials.
FAQ: What are the most common impurities I should expect?
Your crude product likely contains a mixture of the desired compound and several process-related impurities. Identifying these is the first step toward their effective removal. Below is a summary of common contaminants.
Table 1: Potential Impurities and Diagnostic Signatures
| Impurity Name | Source / Cause | Diagnostic Signature (TLC, NMR, etc.) |
| Boc-Deprotected Spirocycle | Exposure to acidic conditions during workup or on acidic silica gel. | TLC: Highly polar, baseline spot. LC-MS: Mass peak corresponding to (M-100). ¹H NMR: Disappearance of the characteristic t-butyl singlet (~1.5 ppm). |
| Unreacted Starting Materials | Incomplete reaction. | Varies by synthetic route. Compare crude TLC/NMR with starting material standards. |
| Solvent-Adducts | Reaction with nucleophilic solvents (e.g., methanol) under certain conditions. | LC-MS: Mass peak corresponding to (M + Solvent). NMR: Signals corresponding to the solvent moiety. |
| Epimers or Isomers | Base- or acid-catalyzed isomerization of the enone system or at an adjacent chiral center. | TLC: Spots with very similar Rf values, often appearing as a single elongated spot. ¹H/¹³C NMR: Doubling of certain peaks. HPLC: Closely eluting peaks. |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from the Boc-protection step. | TLC: Non-polar spot. ¹H NMR: Sharp singlet around 1.5 ppm. Can be difficult to distinguish from product's Boc group without careful integration. |
Visualizing Impurity Formation
The most critical impurity to control is the deprotected amine, as its formation is often an artifact of the purification process itself. The mechanism of acid-catalyzed Boc deprotection is well-understood and involves the formation of a stable tert-butyl cation.
Caption: Formation of the primary polar impurity via acid-catalyzed deprotection.
Part 2: Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying this compound. Success hinges on selecting the correct stationary phase and mobile phase to achieve separation while preserving the integrity of the molecule.
Q1: My compound is streaking badly on the silica gel column. What's causing this and how do I fix it?
Causality: Streaking, or tailing, is typically caused by the interaction of a basic functional group (the nitrogen in the spirocycle) with the acidic silanol groups on the surface of standard silica gel. This strong, non-ideal interaction leads to poor peak shape and inefficient separation.
Solution:
-
Neutralize the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent. A concentration of 0.1-1% (v/v) is usually sufficient. This base will competitively bind to the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.
-
Use a Different Stationary Phase: If streaking persists, consider using neutral alumina or a deactivated silica gel as your stationary phase. However, always test the stability of your compound on these materials with a small sample first.
Q2: I'm losing a significant portion of my product on the column, and TLC of the collected fractions shows a new, very polar spot. What's happening?
Causality: This is a classic sign of on-column decomposition, specifically the acid-catalyzed cleavage of the Boc protecting group. Standard silica gel is inherently acidic (pH ≈ 4-5) and can be aggressive enough to slowly hydrolyze the Boc group during the extended contact time of a column run.
Solution:
-
Pre-treat the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent (e.g., 10% Ethyl Acetate in Hexane) containing 1% triethylamine. Let this slurry stand for 15-30 minutes. This process neutralizes the silica surface.
-
Run the Column Quickly: Use "flash" conditions (applying positive pressure) to minimize the residence time of your compound on the column.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which will accelerate Boc deprotection. If you must use DCM, consider passing it through a plug of basic alumina immediately before use.
Experimental Protocol: Optimized Flash Column Chromatography
This protocol is designed to maximize purity while minimizing the risk of decomposition.
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides an Rf value of ~0.3 for the product. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.
-
Tip: Add 0.5% Et₃N to the TLC developing jar to mimic the conditions of the column and get a more accurate Rf value.
-
-
Column Preparation:
-
Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 50:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the starting mobile phase (e.g., 5% EtOAc/Hexanes + 0.5% Et₃N).
-
Pack the column using the "wet packing" method to ensure a homogenous stationary phase bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Adsorb this solution onto a small amount of silica gel (~1-2x the weight of your crude product).
-
Carefully evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and generally provides superior resolution to loading the sample as a concentrated liquid.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with your starting non-polar solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 30% EtOAc in Hexanes (always containing 0.5% Et₃N).
-
Collect fractions and analyze them by TLC.
-
Combine fractions containing the pure product.
-
-
Post-Purification:
-
Evaporate the solvent under reduced pressure.
-
To remove the residual triethylamine, co-evaporate the purified oil with a solvent like toluene or ethyl acetate (2-3 times).
-
Place the final product under high vacuum to remove all residual solvents.
-
Table 2: Example Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Gradient: 5% to 30% EtOAc in Hexanes | Provides good separation of non-polar and moderately polar compounds. |
| Additive | 0.5% (v/v) Triethylamine | Neutralizes silica, prevents streaking and decomposition. |
| Loading Method | Dry Loading | Ensures a narrow starting band, maximizing resolution. |
| Purity Analysis | TLC, ¹H NMR, LC-MS | Confirms identity and purity of combined fractions. |
Workflow for Optimized Chromatography
Caption: Step-by-step workflow for purification via flash column chromatography.
Part 3: Troubleshooting Purification by Recrystallization
If your purified product is obtained as an oil or an amorphous solid, recrystallization can be a powerful final step to achieve high purity and obtain a stable, crystalline solid. Many Boc-protected amino acid derivatives are notoriously difficult to crystallize but it is often achievable.
Q1: My product oiled out of solution instead of forming crystals. What should I do?
Causality: "Oiling out" occurs when the solubility of the compound in the solvent is too high at the temperature of crystallization, or the solution is cooled too quickly. The compound separates as a liquid phase instead of forming an ordered crystal lattice. This is common for compounds with residual impurities or those with conformational flexibility.
Solution:
-
Cool More Slowly: After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature, undisturbed. Then, transfer it to a refrigerator, and finally to a freezer. Slow cooling is critical for crystal nucleation.
-
Use Less Solvent: You may have used too much solvent. Re-heat the mixture to redissolve the oil, then boil off a small portion of the solvent to increase the concentration and attempt to cool again.
-
Add a Co-solvent: If the compound is too soluble in a good solvent, add a "poor" solvent (an anti-solvent) in which your compound is insoluble, dropwise to the hot solution until it just becomes cloudy. Then add a drop or two of the good solvent to clarify it before cooling. This is a common technique for crystallizing Boc-protected compounds.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, saturated solution to induce crystallization.
Table 3: Recrystallization Solvent Selection Guide
| Solvent Class | Examples | Use Case |
| Ethers | Diethyl ether, Methyl t-butyl ether (MTBE) | Good for precipitating the product from a more polar solvent. Often used as the "poor" solvent. |
| Alkanes | Hexanes, Heptane | Similar to ethers, used as anti-solvents. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good single-solvent candidates. The product should be soluble when hot and sparingly soluble when cold. |
| Alcohols | Isopropanol, Ethanol | May be too polar, but can be used in a co-solvent system with an alkane. |
Part 4: Final Purity Assessment
No purification is complete without rigorous analytical confirmation of the final product's identity and purity.
FAQ: What analytical methods are essential for quality control?
A combination of techniques is required to provide a complete picture of your compound's purity.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the primary method for structural confirmation. In the ¹H NMR spectrum, look for the clean disappearance of impurity peaks and the correct integration of all signals, especially the 9 protons of the t-butyl group relative to the protons on the spirocyclic core.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and provides a quantitative measure of purity by peak area (e.g., >98% by UV at 214/254 nm). It is excellent for detecting non-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Using a calibrated HPLC method is the gold standard for purity assessment in a drug development setting. It provides higher resolution than standard LC-MS for separating closely related impurities like diastereomers.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Chemicalbook. (2025). TERT-BUTYL 9-OXO-3-AZASPIRO[5.
- ACS Publications. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry.
- BenchChem. (2025).
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- Chemistry LibreTexts. (2022). 12.
- Columbia University. (n.d.).
- University of Toronto. (n.d.).
- Phenomenex. (2025).
- Chongqing Chemdad Co., Ltd. (n.d.). *tert-butyl 9
Technical Support Center: Stereoselectivity in Reactions of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Welcome to the dedicated technical support guide for researchers working with Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This spirocyclic scaffold is a valuable building block in medicinal chemistry and drug development. A key challenge in its synthetic application is controlling the stereochemical outcome of its reactions, particularly at the C9 ketone and the C7-C8 alkene. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you enhance the stereoselectivity of your reactions and achieve your desired chiral products.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges associated with this compound?
The primary challenges arise from the two key reactive sites: the prochiral ketone at C9 and the C7-C8 double bond within the cyclohexene ring. Reactions at these sites can generate new stereocenters. The main difficulties are:
-
Facial Selectivity: The incoming reagent must differentiate between the two faces of the ketone or the double bond. The spirocyclic nature of the molecule presents a unique steric environment that can be leveraged for selectivity.
-
Diastereoselectivity: In reactions like the reduction of both the ketone and the alkene, multiple stereocenters are formed. Controlling the relative configuration between these new centers is crucial.
-
Enantioselectivity: When using achiral reagents, a racemic mixture of products will be formed. Achieving high enantiomeric excess (ee) requires the use of chiral catalysts, reagents, or auxiliaries.
Q2: Which reactions are most critical for controlling stereoselectivity with this substrate?
The two most common and critical transformations are:
-
Asymmetric Reduction of the Ketone: Converting the C9 carbonyl to a hydroxyl group creates a chiral center. This is a fundamental step in the synthesis of many biologically active molecules.
-
Asymmetric Hydrogenation of the Enone: Reducing the C=C double bond, either alone or in concert with the ketone, can generate up to two new stereocenters (at C7 and C8). The trans or cis relationship of the substituents on these carbons is a key stereochemical outcome.[1]
Q3: How does the Boc-protecting group on the nitrogen influence stereoselectivity?
The Tert-butoxycarbonyl (Boc) group is sterically bulky. While it is somewhat remote from the C9 ketone, its conformational influence on the piperidine ring can affect the overall shape of the spirocycle. This can create a subtle steric bias that may influence the approach of reagents to the cyclohexenone ring, although this effect is generally minor compared to the influence of a well-chosen chiral catalyst.
Q4: What analytical techniques are best for determining the stereochemical outcome of my reaction?
To accurately assess the success of your stereoselective reaction, you will need to determine both the diastereomeric ratio (dr) and the enantiomeric excess (ee).
-
Diastereomeric Ratio (dr): This can often be determined using high-field ¹H NMR spectroscopy by integrating the distinct signals corresponding to each diastereomer.
-
Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the gold-standard methods for separating and quantifying enantiomers.[2] Derivatization with a chiral agent to form diastereomers, which can then be analyzed by standard chromatography or NMR, is also a valid approach.
Troubleshooting Guide: Improving Stereoselectivity
This section addresses common issues encountered during stereoselective reactions with this compound.
Issue 1: Low Diastereoselectivity in Ketone Reduction
Question: I am reducing the ketone on my spirocyclic enone, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve this?
Answer: Low diastereoselectivity indicates that the reducing agent is not effectively discriminating between the two faces of the carbonyl group. This can be due to insufficient steric or electronic guidance.
Potential Causes & Solutions:
-
Non-selective Reducing Agent: Small, achiral hydrides like sodium borohydride (NaBH₄) often provide poor selectivity with unhindered ketones.
-
Solution: Switch to a bulkier reducing agent that is more sensitive to the steric environment. L-Selectride® or K-Selectride® are excellent choices for introducing steric hindrance and improving facial selectivity.
-
-
Reaction Temperature is Too High: Higher temperatures provide more energy for the system to overcome the activation barrier for the formation of the less-favored diastereomer, thus eroding selectivity.
-
Solution: Perform the reduction at lower temperatures. Start at 0 °C and, if necessary, cool the reaction to -40 °C or -78 °C. Note that reaction times will be significantly longer.
-
-
Chelation Control is Not Possible/Effective: For some substrates, chelation control using a Lewis acid can dramatically improve diastereoselectivity.[3] Given the structure of this spirocycle, there are no proximal heteroatoms to effectively chelate with the C9 ketone. Therefore, steric hindrance is the primary controlling factor.
Troubleshooting Workflow: Low Diastereoselectivity
Caption: Troubleshooting logic for low diastereoselectivity.
Issue 2: Low Enantioselectivity in Asymmetric Reduction or Hydrogenation
Question: I am using a chiral catalyst for the reduction/hydrogenation of my spirocycle, but the enantiomeric excess (ee) is poor (<50%). What factors should I investigate?
Answer: Poor enantioselectivity in a catalytic reaction points to issues with the catalyst's ability to create a sufficiently differentiated energetic pathway for the formation of the two enantiomers.
Potential Causes & Solutions:
-
Suboptimal Catalyst Choice: The "no-free-lunch" principle applies in asymmetric catalysis; a catalyst that is effective for one substrate may not be for another.
-
Solution: Screen a panel of catalysts. For asymmetric ketone reduction, consider Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts or Noyori-type Ru(II)-diamine-diphosphine complexes.[4][5][6] For asymmetric hydrogenation of the enone, iridium-based catalysts with chiral N,P ligands (Crabtree's catalyst analogues) or Rhodium-diphosphine complexes are often effective.[7]
-
-
Incorrect Solvent: The solvent can significantly impact the conformation of the catalyst-substrate complex and the overall reaction rate and selectivity.
-
Solution: Screen different solvents. For borane reductions with oxazaborolidine catalysts, tetrahydrofuran (THF) is often the solvent of choice.[8] For transfer hydrogenations, isopropanol or a formic acid/triethylamine mixture is used. Hydrogenations are often run in dichloromethane (DCM), toluene, or methanol.
-
-
Non-Optimal Temperature: The relationship between temperature and enantioselectivity is not always linear.[9] While lower temperatures often improve ee, some catalytic systems exhibit an optimal temperature range, above or below which selectivity decreases.[8][10][11]
-
Background (Non-Catalyzed) Reaction: A significant uncatalyzed reaction running in parallel with the desired asymmetric catalytic reaction will produce a racemic product, thereby lowering the overall ee.[10][11]
-
Solution: Ensure the catalyst loading is sufficient and that the reaction conditions do not overly promote the background reaction. For example, in borane reductions, the rate of the catalytic pathway increases faster with temperature than the non-catalytic pathway.[10]
-
Data Table: Effect of Conditions on Enantioselectivity
The following table summarizes typical starting points for optimizing the asymmetric reduction of a prochiral ketone.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Catalyst | (R)-CBS Oxazaborolidine | RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] | The Ru-based catalyst may offer a better-defined chiral pocket for the spirocyclic substrate.[6] |
| Solvent | Toluene | Tetrahydrofuran (THF) | THF is more basic and can better coordinate with boranes and Lewis acidic species, often leading to improved selectivity.[12] |
| Temperature | Room Temp (~25 °C) | -20 °C | Lowering the temperature generally disfavors the transition state leading to the minor enantiomer. |
| Reducing Agent | BH₃·SMe₂ | Catecholborane | Catecholborane can sometimes offer different selectivity profiles in CBS reductions.[5] |
| Catalyst Loading | 1 mol% | 5 mol% | Increasing catalyst loading can help the catalyzed pathway outcompete any background racemic reaction. |
Experimental Protocols
Protocol 1: Asymmetric Ketone Reduction using a CBS Catalyst
This protocol provides a general procedure for the asymmetric reduction of the C9 ketone of this compound using a Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
This compound
-
(R)- or (S)-CBS catalyst solution (e.g., 1.0 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the spirocyclic ketone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add the CBS catalyst solution (5-10 mol%) dropwise to the stirred solution. Allow the mixture to stir for 10-15 minutes.
-
Borane Addition: Add the borane solution (1.0-1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at the set temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Workflow Diagram: Asymmetric Reduction Protocol
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
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Analytical methods for monitoring the purity of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Welcome to the technical support center for the analytical monitoring of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical chemical intermediate. Here, we address common challenges and frequently asked questions through a series of troubleshooting guides and detailed protocols.
Section 1: Understanding the Molecule and Its Analytical Challenges
This compound is a spirocyclic compound containing a ketone and a Boc-protected secondary amine. This unique structure presents specific analytical challenges that must be considered when developing and troubleshooting purity assessment methods. The presence of the enone system, the spirocyclic core, and the acid-labile Boc protecting group all influence the choice of analytical techniques and potential degradation pathways.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for purity determination of non-volatile and thermally stable compounds like our target molecule. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The combination of a C18 column with a mobile phase gradient of acetonitrile and water is a robust choice for compounds of this polarity. The inclusion of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of any free amine impurities and interacting with the stationary phase.
Q2: My peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue, especially with amine-containing compounds. Here’s a troubleshooting workflow:
-
Insufficient Acidic Modifier: The most common cause is the interaction of basic nitrogen atoms with residual silanols on the silica-based column. Ensure your mobile phase contains an adequate concentration of an acidic modifier (e.g., 0.1% TFA).
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: The ketone functionality can also contribute to secondary interactions with the stationary phase. Using a highly end-capped C18 column or a column with a polar-embedded group can mitigate these effects.
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. If the problem persists and is not resolved by the above steps, consider replacing the column.
Q3: My retention time is shifting between injections. What should I check?
A3: Retention time instability can compromise the reliability of your analysis. Consider the following:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent culprit. Ensure accurate measurement and thorough mixing of your mobile phase components. If preparing the mobile phase online, check the pump's proportioning valves.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable thermal environment.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
-
System Leaks: A leak in the HPLC system can cause pressure fluctuations and, consequently, retention time shifts. Check all fittings and connections.
Q4: Is the Boc group stable under typical RP-HPLC conditions with TFA?
A4: The Boc group is known to be acid-labile. While it is generally stable in mobile phases containing 0.1% TFA for the duration of a typical analytical run, prolonged exposure or higher concentrations of TFA can lead to its cleavage.[1] If you are collecting fractions for further use, it is advisable to neutralize the acid immediately or use a less aggressive modifier like formic acid. For analytical purposes, the key is consistency. As long as the conditions are the same for all samples and standards, the results will be reliable.
Proposed HPLC Method
This method serves as a robust starting point for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 20 min | A broad gradient to ensure elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 215 nm | The ketone and carbamate chromophores absorb at lower UV wavelengths. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |
Experimental Workflow: HPLC Method Development
Caption: A logical workflow for developing a robust HPLC method.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, it can be particularly useful for detecting residual solvents and certain low molecular weight byproducts.
Frequently Asked Questions (FAQs) - GC-MS
Q1: Is this compound suitable for GC-MS analysis?
A1: Due to its molecular weight and the presence of polar functional groups, direct GC-MS analysis can be challenging. The compound may have low volatility and could potentially degrade in the high temperatures of the GC inlet. However, with a carefully optimized method, it is often possible to analyze such compounds directly. An alternative is derivatization to increase volatility and thermal stability.
Q2: What are the expected fragmentation patterns in MS for this molecule?
A2: For Boc-protected amines, a characteristic fragmentation is the loss of isobutylene (56 Da) or the entire tert-butoxy group, leading to prominent ions.[2][3][4] The tert-butyl cation itself at m/z 57 is also a very common and often abundant fragment. Further fragmentation of the spirocyclic core would depend on the ionization energy.
Q3: I am seeing a peak for the de-Boc'd compound. Is this an impurity or an artifact?
A3: It could be either. The high temperature of the GC inlet can cause thermal degradation of the Boc group, leading to the formation of the de-Boc'd analogue as an artifact. To distinguish this from a genuine impurity, you can try lowering the inlet temperature. If the relative area of the de-Boc'd peak decreases, it is likely an artifact. If it remains constant, it is likely a true impurity in your sample.
Proposed GC-MS Method (Direct Injection)
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | A starting point, may need to be optimized to prevent degradation. |
| Injection Mode | Split (e.g., 50:1) | To avoid overloading the column and detector with the main component. |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min | A general-purpose program to elute a range of impurities. |
| Carrier Gas | Helium, 1.0 mL/min | Standard inert carrier gas. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy for library matching. |
| MS Scan Range | m/z 40-500 | To cover the mass range of the parent compound and expected fragments. |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).
Frequently Asked questions (FAQs) - NMR
Q1: What are the key diagnostic signals in the ¹H NMR spectrum?
A1: The most prominent and unambiguous signal for a successfully Boc-protected amine is a sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group. The protons on the carbons alpha to the nitrogen will also show a characteristic shift. The presence of signals in the vinylic region will confirm the double bond in the undecene ring.
Q2: Can NMR be used to determine the purity of my sample?
A2: Yes, quantitative NMR (qNMR) is a powerful primary method for determining absolute purity without the need for a reference standard of the analyte itself. By adding a known amount of an internal standard with a well-resolved signal, the purity of the target compound can be calculated by comparing the integral of a characteristic peak of the analyte to that of the standard.
Q3: My NMR spectrum shows multiple sets of peaks for my compound. What could be the cause?
A3: For N-Boc protected compounds, slow rotation around the carbamate C-N bond on the NMR timescale can lead to the presence of two distinct conformers, resulting in a doubling of some or all of the peaks.[5] This can often be resolved by acquiring the spectrum at an elevated temperature, which increases the rate of rotation and causes the peaks to coalesce into a single set of averaged signals.
NMR Analysis Workflow
Caption: A standard workflow for NMR analysis and purity assessment.
Section 5: Potential Impurities and Their Origin
A robust purity monitoring strategy requires an understanding of the potential impurities that can arise during synthesis and storage.
| Impurity Type | Potential Structure/Identity | Origin | Recommended Analytical Technique |
| Starting Materials | Unreacted precursors such as N-Boc-4-piperidone or related compounds.[6] | Incomplete reaction. | HPLC, GC-MS |
| Side-Products | Di-Boc protected amine, urea derivatives. | Side reactions during Boc protection. | HPLC, LC-MS |
| Deprotection Product | 9-Oxo-3-azaspiro[5.5]undec-7-ene | Loss of the Boc group due to acidic conditions. | HPLC, LC-MS |
| Saturated Analogue | Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | Over-reduction if a hydrogenation step is involved in the synthesis of a precursor. | HPLC, GC-MS |
| Oxidation Products | N-oxide or other oxidized species. | Exposure to oxidizing agents or air over time. | LC-MS |
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are highly recommended to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]
References
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Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]
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Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. ACS Publications. [Link]
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Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. ACS Publications. [Link]
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Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
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Chiral HPLC Column. Phenomenex. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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This compound. Appretech Scientific Limited. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
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Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ResearchGate. [Link]
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How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
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tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]
-
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Publications. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]
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The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. [Link]
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Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. National Institutes of Health. [Link]
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EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. National Institutes of Health. [Link]
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Validation & Comparative
Comparison of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate with its saturated analog
An In-Depth Comparative Guide for Medicinal Chemists: Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate and its Saturated Analog
A Senior Application Scientist's Guide to Spirocyclic Scaffolds in Drug Discovery
This guide provides a comprehensive comparison of two structurally related spirocyclic ketones: the α,β-unsaturated This compound (1) and its saturated counterpart, Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (2) . For drug development professionals, understanding the profound impact of a single carbon-carbon double bond on chemical reactivity, biological mechanism, and strategic application is paramount. This document delves into the synthesis, reactivity, and divergent roles of these molecules, offering field-proven insights and actionable experimental protocols. The incorporation of spirocyclic frameworks is a rising strategy in medicinal chemistry to enhance the three-dimensionality and drug-like properties of bioactive compounds[1][2][3]. This guide will illuminate how subtle structural modifications within this scaffold dictate its ultimate utility.
Executive Summary: At-a-Glance Comparison
Before delving into the mechanistic details, the following table summarizes the fundamental differences that define the application of these two compounds.
| Feature | Unsaturated Analog (1) | Saturated Analog (2) |
| Core Structure | Contains an α,β-unsaturated ketone (enone) | Contains a saturated cyclohexanone ring |
| Key Reactivity | Dual electrophilic sites: Undergoes both 1,2-addition (at C=O) and 1,4-conjugate/Michael addition (at β-carbon)[4][5][6]. | Single electrophilic site: Undergoes 1,2-addition at the carbonyl carbon only. |
| Primary Role in Drug Discovery | Covalent "warhead" for targeted covalent inhibitors (TCIs)[7]. | Non-reactive scaffold; ideal negative control for mechanistic studies of the covalent counterpart[8]. |
| Biological Mechanism | Potential for irreversible or reversible covalent bond formation with nucleophilic residues (e.g., Cysteine) on a protein target[9][10]. | Non-covalent binding via standard intermolecular forces (H-bonding, van der Waals, etc.). |
| Synthesis | Typically formed via annulation strategies. | Readily synthesized by catalytic hydrogenation of the unsaturated analog 1 [11][12][13]. |
Structural and Spectroscopic Distinction
The defining difference between compounds 1 and 2 is the conjugated π-system in 1 . This seemingly minor change dramatically alters the molecule's electronic structure, geometry, and, consequently, its interaction with both chemical reagents and biological macromolecules.
Caption: Chemical structures of the unsaturated enone (1) and its saturated analog (2).
Predicted Spectroscopic Differences:
While specific spectra require experimental acquisition, fundamental principles allow us to predict key distinguishing features:
-
¹H NMR: Compound 1 will exhibit two characteristic signals in the vinyl region (typically 5.8-7.0 ppm) for the protons on the C=C double bond. These signals will be absent in the spectrum of compound 2 . The protons alpha to the carbonyl in 1 will also show distinct chemical shifts compared to those in 2 due to the influence of the conjugated system.
-
¹³C NMR: The spectrum of 1 will show two signals for the sp²-hybridized carbons of the double bond (approx. 120-150 ppm), which are absent in 2 . The carbonyl carbon signal in 1 will be slightly upfield (less deshielded) compared to that in 2 due to electron delocalization.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency in the enone 1 will appear at a lower wavenumber (approx. 1660-1685 cm⁻¹) compared to the saturated ketone 2 (approx. 1705-1725 cm⁻¹). This shift is a classic diagnostic feature of conjugation. Compound 1 will also show a C=C stretch (approx. 1620-1640 cm⁻¹).
-
UV-Vis Spectroscopy: Due to the extended π-system, compound 1 will have a significant UV absorbance corresponding to the π→π* transition, which is absent for compound 2 .
Synthesis: A Tale of Creation and Conversion
The synthetic relationship between these two compounds is straightforward: the unsaturated enone 1 is the precursor to the saturated ketone 2 .
Synthesis of the Saturated Analog (2) via Catalytic Hydrogenation
The most direct and efficient method to produce the saturated analog 2 is through the catalytic hydrogenation of the unsaturated precursor 1 . This reaction chemoselectively reduces the carbon-carbon double bond without affecting the ketone or the Boc-protecting group under controlled conditions.
Caption: Workflow for the synthesis of the saturated analog (2) from the enone (1).
Authoritative Insight: The choice of a palladium on carbon (Pd/C) catalyst is deliberate. It is highly effective for reducing alkene double bonds while typically leaving carbonyl groups and carbamate protecting groups like Boc untouched under mild conditions (e.g., atmospheric pressure of H₂ at room temperature)[14]. This provides a clean, high-yielding conversion. More powerful reducing agents like lithium aluminum hydride would undesirably reduce the ketone as well.
The Crux of the Matter: Comparative Chemical Reactivity
The presence of the conjugated double bond in compound 1 creates a second electrophilic site, fundamentally altering its reactivity profile compared to the simple ketone 2 . This dual reactivity is the cornerstone of its application in medicinal chemistry.
Nucleophilic Attack: 1,2-Addition vs. 1,4-Conjugate (Michael) Addition
The π-system in the enone 1 is polarized, creating partial positive charges on both the carbonyl carbon and the β-carbon. This allows for two modes of nucleophilic attack[4][15].
-
Saturated Ketone (2): Only undergoes 1,2-addition . Nucleophiles attack the electrophilic carbonyl carbon directly.
-
Unsaturated Enone (1): Can undergo both 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate or Michael addition), where a nucleophile attacks the β-carbon[5][6]. Soft, less basic nucleophiles, such as thiols and amines, strongly favor the 1,4-pathway.
Caption: Divergent nucleophilic attack pathways for the enone (1) vs. the ketone (2).
Protocol: Comparative Reactivity with a Thiol Nucleophile
This protocol provides a self-validating system to demonstrate the unique reactivity of the Michael acceptor in compound 1 .
Objective: To visually and analytically confirm that compound 1 reacts with a biological thiol mimic (N-acetylcysteine) via Michael addition, while compound 2 remains largely unreactive under the same conditions.
Materials:
-
Compound 1 (10 mM stock in DMSO)
-
Compound 2 (10 mM stock in DMSO)
-
N-acetylcysteine (100 mM stock in reaction buffer)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade acetonitrile and water with 0.1% formic acid
Step-by-Step Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, label "Reaction 1" and "Reaction 2".
-
To each tube, add 980 µL of PBS buffer (pH 7.4).
-
To "Reaction 1", add 10 µL of the 10 mM stock of Compound 1 .
-
To "Reaction 2", add 10 µL of the 10 mM stock of Compound 2 .
-
Initiation: To initiate the reaction, add 10 µL of the 100 mM N-acetylcysteine stock to each tube. The final concentration will be ~100 µM spirocycle and ~1 mM thiol.
-
Incubation: Gently vortex and incubate both tubes at 37 °C.
-
Time-Point Analysis: At t=0, 1 hr, 4 hr, and 24 hr, withdraw a 50 µL aliquot from each reaction. Quench immediately by adding to 150 µL of cold acetonitrile containing 0.1% formic acid.
-
Analysis: Centrifuge the quenched samples to precipitate any salts. Analyze the supernatant by LC-MS, monitoring for the mass of the starting materials (1 and 2 ) and the expected mass of the thiol adduct of 1 .
Expected Observations:
-
Reaction 1 (Enone): A progressive decrease in the LC-MS peak corresponding to Compound 1 (mass = 265.35) and a concurrent increase in a new peak corresponding to the N-acetylcysteine adduct (mass = 428.51) will be observed over time.
-
Reaction 2 (Ketone): The LC-MS peak for Compound 2 (mass = 267.36) will remain largely unchanged over the 24-hour period, demonstrating its lack of reactivity towards the thiol under these conditions.
Trustworthiness: This experiment directly validates the differential reactivity. The saturated analog 2 acts as a perfect negative control, proving that the observed reaction is a specific consequence of the α,β-unsaturated system in 1 .
Divergent Roles in Medicinal Chemistry
The distinct chemical reactivities of 1 and 2 translate into completely different, yet complementary, roles in drug discovery.
Compound 1: The Covalent Warhead
The ability of the enone moiety in compound 1 to act as a Michael acceptor makes it an ideal "warhead" for designing targeted covalent inhibitors (TCIs)[8][7]. TCIs form a stable covalent bond with a specific nucleophilic amino acid residue (commonly cysteine) in the binding site of a target protein[9][10].
Advantages of a Covalent Approach:
-
Increased Potency: Covalent bond formation is often irreversible, leading to a durable and potent biological effect[16][17].
-
Prolonged Duration of Action: The inhibitor remains bound, meaning its effect can outlast its pharmacokinetic profile in circulation.
-
Overcoming Resistance: Can be effective against targets where mutations reduce the binding affinity of non-covalent inhibitors.
Caption: Mechanism of covalent inhibition by (1) vs. reversible binding by (2).
Compound 2: The Indispensable Negative Control
In the development of a covalent inhibitor like one derived from compound 1 , proving the mechanism of action is critical. The saturated analog 2 is the ideal tool for this purpose. If a molecule derived from 1 shows high potency in a biological assay, but an identical molecule derived from 2 is inactive or significantly less potent, it provides powerful evidence that the covalent bond formation is essential for the observed activity[8]. This is a mandatory experiment in any covalent inhibitor program to rule out the possibility that the observed effect is merely due to non-covalent interactions of the scaffold itself.
Conclusion
While separated by only two hydrogen atoms, this compound (1 ) and Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (2 ) occupy vastly different worlds in terms of chemical utility. The unsaturated enone 1 is a reactive, electrophilic building block perfectly suited for the rational design of targeted covalent inhibitors, a powerful and growing class of therapeutics. In contrast, its saturated analog 2 is a stable, non-reactive scaffold. Its value lies not in its own activity, but in its essential role as a negative control, providing the mechanistic validation required to confidently attribute the biological effects of its unsaturated counterpart to the designed covalent interaction. For any research program leveraging spirocyclic scaffolds, a deep understanding of this reactive/non-reactive pairing is fundamental to success.
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A Comparative Guide to the Biological Activity of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds as starting points for therapeutic innovation is a cornerstone of progress. The 3-azaspiro[5.5]undecane framework represents a privileged structure in medicinal chemistry, offering a three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. This guide provides an in-depth technical comparison of the potential biological activities of derivatives of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, focusing on their prospective applications in oncology and inflammatory diseases. While direct biological data for a wide range of these specific derivatives is emerging, this guide will extrapolate from structurally related compounds and provide the experimental framework necessary to elucidate their therapeutic potential.
The 3-Azaspiro[5.5]undecane Scaffold: A Foundation for Diverse Bioactivity
The spirocyclic nature of the 3-azaspiro[5.5]undecane core imparts a rigid, yet complex, three-dimensional geometry that is often favored in drug design for its ability to present substituents in precise orientations for optimal target engagement. This structural feature can lead to enhanced potency and selectivity compared to more flexible acyclic or simple cyclic analogues. Various derivatives of azaspiro compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2][3]
The subject of this guide, this compound, serves as a key intermediate in the synthesis of more complex molecules.[4][5] Notably, its utility in the preparation of benzothiazole derivatives as degraders of Interleukin-1 Receptor-Associated Kinase (IRAK) positions this scaffold at the forefront of innovative therapeutic strategies for inflammatory diseases and cancer.[4][5]
Caption: A typical experimental workflow for the evaluation of novel azaspiro derivatives.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel this compound derivatives, a tiered screening approach is recommended. The following are detailed, self-validating protocols for key assays.
IRAK4 Degradation Assay (Western Blot)
Causality: This assay directly measures the primary intended biological effect of the PROTAC derivatives – the degradation of the IRAK4 protein.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cancer cell line with active IRAK signaling) to 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 4, 8, 12, and 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known IRAK4 degrader, if available).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. [6]5. SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against IRAK4 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control and express the results as a percentage of the vehicle-treated control.
In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: This assay provides a quantitative measure of the compound's ability to reduce cell viability, a key characteristic of potential anticancer agents. [7][8] Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a panel of cell lines relevant to the intended therapeutic area) into a 96-well plate at an appropriate density and allow them to adhere overnight. [8]2. Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. [9]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. [8]5. Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-Inflammatory Activity (LPS-induced Cytokine Release)
Causality: This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines, a downstream consequence of IRAK4 signaling.
Methodology:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary human macrophages) in a 24-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 6 or 24 hours) to induce an inflammatory response. Include unstimulated and vehicle-treated/LPS-stimulated controls.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. [10]6. Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
NF-κB Reporter Assay
Causality: This assay measures the activity of the NF-κB transcription factor, a key downstream effector of the IRAK signaling pathway, providing a quantitative readout of pathway inhibition. [11] Methodology:
-
Cell Line: Use a cell line that has been stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB response element. [12][13]2. Compound Treatment and Stimulation: Seed the reporter cells in a 96-well plate. Pre-treat with test compounds before stimulating with an NF-κB activator such as TNF-α or LPS. [13]3. Cell Lysis and Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent kit. [13]4. Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to control for cytotoxicity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. Its demonstrated utility in the synthesis of IRAK degraders points towards a modern and highly effective therapeutic strategy. While a comprehensive structure-activity relationship for a broad range of derivatives is yet to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for such investigations.
Future research should focus on the synthesis and systematic evaluation of a library of derivatives with diverse substitutions on the spirocyclic core. By combining the power of rational drug design with the rigorous biological evaluation methods described herein, the full therapeutic potential of this exciting class of molecules can be unlocked.
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Navigating the Spirocyclic Maze: A Comparative Guide to the Structural Elucidation of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
In the intricate world of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for the structural characterization of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, a spirocyclic scaffold of significant interest. While a definitive single-crystal X-ray structure for this specific compound has not been publicly reported, this guide will leverage data from analogous structures and predictive analysis to compare the potential insights from X-ray crystallography against established spectroscopic methods. Our focus is to equip researchers with the understanding to select the most appropriate analytical tools for their structural elucidation workflows.
The Challenge of the Spirocyclic Core
The 3-azaspiro[5.5]undecane framework presents a unique structural challenge. The spirocyclic fusion of a piperidine and a cyclohexenone ring creates a rigid, three-dimensional architecture. Understanding the precise conformation of both rings, the nature of the spirocyclic junction, and the spatial orientation of substituents is critical for predicting molecular interactions and biological activity.
X-ray Crystallography: The Definitive, Yet Elusive, Answer
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguous structural determination.[1] It provides a precise map of atomic positions in the solid state, revealing bond lengths, bond angles, and torsional angles with unparalleled accuracy.
Insights from an Analogous Structure
To appreciate what a crystal structure of our target molecule would reveal, we can examine the published structure of a related compound, 3-Azaspiro[5.5]undecane-2,4-dione.[2][3] Its crystal structure confirms a chair conformation for the cyclohexane ring and an envelope conformation for the piperidine-2,4-dione ring.[2] A hypothetical crystal structure of our target molecule would similarly define:
-
Ring Conformation: The exact chair, boat, or twist-boat conformation of the cyclohexenone ring and the conformation of the N-Boc protected piperidine ring.
-
Stereochemistry: Unambiguous assignment of the stereochemistry at the spirocyclic center.
-
Intermolecular Interactions: Identification of hydrogen bonds and other non-covalent interactions that govern the crystal packing. This can provide insights into potential solid-state properties and polymorphism.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Diffraction.
Spectroscopic Alternatives: Building a Structural Hypothesis
In the absence of a crystal structure, a combination of spectroscopic techniques is essential to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. For our target molecule, we would expect to see characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), protons on the piperidine ring (likely complex multiplets), and protons on the cyclohexenone ring, including vinylic protons.
-
¹³C NMR: Reveals the number of unique carbon environments. We would anticipate signals for the carbonyl carbon (around 200 ppm), vinylic carbons in the cyclohexenone ring (120-150 ppm), the quaternary spiro-carbon, carbons of the piperidine ring, and the tert-butyl group.[4][5]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the unambiguous assignment of most signals and confirming the overall carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The key absorption for our target molecule would be the carbonyl (C=O) stretch of the α,β-unsaturated ketone. This is expected to appear in the range of 1666-1685 cm⁻¹, a lower frequency compared to a saturated ketone (around 1715 cm⁻¹) due to conjugation.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation pattern for N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group.[8][9]
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Solid or Liquid | Gas phase (ions) |
| Information Yield | 3D structure, bond lengths/angles, conformation, packing | Connectivity, electronic environment, solution conformation | Functional groups | Molecular weight, elemental composition, fragmentation |
| Ambiguity | Unambiguous | Can have signal overlap, conformational averaging | Limited structural detail | Isomers can be difficult to distinguish |
| Primary Limitation | Requires high-quality single crystals, which can be difficult to obtain.[10] | Lower sensitivity, complex spectra for large molecules | Provides limited information on the overall structure | Does not provide stereochemical information |
Experimental Protocols
Hypothetical Crystallization of this compound
-
Purification: The compound is first purified by flash column chromatography to >98% purity.
-
Solvent Screening: A solubility screen is performed with a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).
-
Crystallization Methods:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) is prepared in a vial, which is loosely capped to allow for slow evaporation over several days.[11]
-
Vapor Diffusion: A concentrated solution of the compound in a solvent like dichloromethane is placed in a small open vial, which is then placed in a larger sealed jar containing a less volatile anti-solvent such as hexane. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization.[12]
-
Solvent Layering: A concentrated solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals may form at the interface.[11]
-
NMR Sample Preparation and Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Processing and Analysis: The spectra are processed (Fourier transformation, phase correction, baseline correction) and analyzed to assign signals and determine the molecular structure.
Caption: General workflow for NMR-based structural elucidation.
Conclusion
The structural elucidation of complex molecules like this compound requires a multi-faceted analytical approach. While single-crystal X-ray diffraction offers the most definitive structural information, its reliance on successful crystallization can be a significant bottleneck.[13] In its absence, a combination of high-resolution NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful and often sufficient toolkit for comprehensive structural characterization in solution. This guide underscores the importance of understanding the strengths and limitations of each technique to efficiently and accurately navigate the path of chemical discovery and development.
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A Comparative Guide to the Structural Confirmation of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. The synthesis of complex molecules such as Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate and its analogues presents unique challenges in structural elucidation. The presence of a spirocyclic core, a quaternary carbon, and various functional groups necessitates a multi-faceted analytical approach to definitively confirm the desired chemical architecture and rule out potential isomeric alternatives.
This guide provides an in-depth comparison of the key analytical techniques used to verify the structure of these complex spirocyclic systems. We will delve into the "why" behind the selection of each method, present detailed experimental protocols, and offer insights into the interpretation of the resulting data, grounded in field-proven expertise.
The Structural Challenge: Beyond Simple Confirmation
The synthesis of 3-azaspiro[5.5]undecane scaffolds, often initiated through methods like the Robinson annulation, can theoretically lead to several isomeric byproducts.[1] Therefore, a simple confirmation of mass or the presence of certain functional groups is insufficient. We must employ a suite of techniques that, in concert, provide a comprehensive and self-validating picture of the molecule's connectivity, stereochemistry, and overall three-dimensional shape.
The primary analytical arsenal for this purpose includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon and proton framework and establish connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insights into the molecule's fragmentation patterns, which can help confirm the arrangement of atoms.
-
X-ray Crystallography: To provide the definitive, unambiguous three-dimensional structure of the molecule in a crystalline state.
dot graph "workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption: "Workflow for Structural Confirmation"
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete assignment of all protons and carbons.
Causality Behind Experimental Choices
-
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment. The chemical shift, splitting pattern (multiplicity), and integration are all key pieces of the puzzle.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (alkane, alkene, carbonyl, etc.).
-
2D COSY (Correlation Spectroscopy): Establishes which protons are coupled to each other, typically through two or three bonds. This is crucial for tracing out the proton-proton networks within the piperidine and cyclohexenone rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the primary method for assigning carbon signals based on their attached, and usually already assigned, protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for identifying the quaternary spiro-carbon and for connecting the different spin systems identified in the COSY spectrum.
Expected ¹H and ¹³C NMR Data
Based on the structure of this compound and data from similar compounds, we can predict the approximate chemical shifts for key signals.[1]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Justification |
| tert-Butyl (CH₃) | ~1.45 (s, 9H) | ~28.5 | Characteristic singlet for the nine equivalent protons of the Boc group. |
| tert-Butyl (quat. C) | - | ~80.0 | Quaternary carbon of the Boc group. |
| Piperidine CH₂ adjacent to N | ~3.4-3.6 (m, 4H) | ~40-45 | Protons on carbons adjacent to the nitrogen are deshielded. |
| Piperidine CH₂ β to N | ~1.5-1.7 (m, 4H) | ~30-35 | Typical aliphatic region for cyclohexane-like protons. |
| Cyclohexenone CH=CH | ~6.9 (d, 1H), ~6.0 (d, 1H) | ~150, ~130 | Olefinic protons with characteristic coupling. The proton α to the carbonyl is further downfield. |
| Cyclohexenone CH₂ | ~2.4-2.6 (m, 4H) | ~35-40 | Protons adjacent to the double bond and the carbonyl group. |
| Spiro Carbon | - | ~40-50 | Quaternary spiro-carbon, identified through HMBC. |
| Carbonyl C=O | - | ~199 | Characteristic chemical shift for a ketone carbonyl. |
| Carbamate C=O | - | ~155 | Characteristic chemical shift for a carbamate carbonyl. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width to cover all expected signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Employ a multiplicity-edited HSQC sequence to differentiate between CH/CH₃ and CH₂ signals.
-
HMBC: Optimize the long-range coupling delay for an expected J-coupling of 8-10 Hz to observe two- and three-bond correlations.
-
dot graph "nmr_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption: "NMR Data Integration for Structural Assignment"
II. Mass Spectrometry (MS): Confirming the Mass and Fragmentation
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. Furthermore, the fragmentation pattern observed in the mass spectrum can provide corroborating evidence for the proposed structure.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): A soft ionization technique that is ideal for generating the protonated molecule, [M+H]⁺, with minimal fragmentation. This is the best method for accurate mass determination.
-
Electron Ionization (EI): A harder ionization technique that causes extensive fragmentation. While this can make it difficult to observe the molecular ion, the resulting fragment ions can be highly informative for structural elucidation.
Expected Fragmentation Patterns
For this compound, key fragmentation pathways under EI or collision-induced dissociation (CID) in an ESI-MS/MS experiment would include:
-
Loss of the tert-butyl group: A prominent fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da), leading to a carbamic acid intermediate that can then decarboxylate.
-
Loss of the entire Boc group: The loss of the entire tert-butoxycarbonyl group (100 Da) is also a common fragmentation.
-
Cleavage of the piperidine ring: α-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for piperidine derivatives, leading to the formation of stable iminium ions.[2]
-
Retro-Diels-Alder reaction: The cyclohexenone ring could undergo a retro-Diels-Alder reaction, leading to characteristic neutral losses.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 266.1807 | [M+H]⁺ (Calculated for C₁₅H₂₄NO₃⁺) |
| 210.1178 | [M+H - C₄H₈]⁺ |
| 166.1283 | [M+H - C₅H₉O₂]⁺ |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
ESI-HRMS Acquisition:
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
-
Calibrate the instrument to ensure high mass accuracy.
-
-
EI-MS Acquisition (Optional):
-
Introduce the sample into the ion source of a GC-MS or a direct insertion probe EI-MS.
-
Acquire the spectrum over a suitable mass range.
-
III. X-ray Crystallography: The Definitive Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence. It reveals the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and stereochemistry.
Causality Behind Experimental Choices
A single crystal X-ray structure serves as the ultimate arbiter in cases of structural ambiguity. It can definitively distinguish between isomers and provide a detailed understanding of the molecule's conformation in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
dot graph "xray_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption: "X-ray Crystallography Workflow"
Conclusion: A Triad of Techniques for Unwavering Confidence
The structural confirmation of complex molecules like this compound derivatives is not a task for a single analytical technique. Instead, it requires a logical and systematic application of a triad of powerful methods: NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle. By integrating the data from all three, researchers can achieve a high level of confidence in their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings. This rigorous approach is not merely an academic exercise; it is a critical component of quality control in the discovery and development of new chemical entities.
References
-
Fröhlich, J., Sauter, F., Hametner, C., & Pfalz, M. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308. [Link]
Sources
A Comparative Guide to In Vitro Assays of 3-Azaspiro[5.5]undecane Derivatives and Related Spirocyclic Compounds
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Among these, spirocyclic systems, characterized by their unique three-dimensional architecture, have emerged as a promising frontier. This guide provides an in-depth technical comparison of in vitro assays involving derivatives of the Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate scaffold and related spiro compounds. While specific assay data for the named compound is limited in publicly available literature, this guide will focus on the broader class of 3-azaspiro[5.5]undecane derivatives and other spirocyclic molecules, offering a valuable comparative analysis of their biological activities.
This document will delve into the methodologies and comparative efficacy of these compounds in several key therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and as modulators of GABA receptors. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the necessary insights to evaluate and advance the therapeutic potential of this fascinating class of molecules.
The Allure of the Spiro Scaffold: A Structural Advantage
Spiro compounds, with two rings sharing a single carbon atom, possess a rigid and defined three-dimensional geometry. This structural feature is highly advantageous in drug design as it can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. The 3-azaspiro[5.5]undecane core, in particular, offers a versatile platform for chemical modification, allowing for the exploration of a wide range of biological activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant area of investigation for spirocyclic compounds is their potential as anticancer agents. Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The most common in vitro assay to evaluate this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various spirocyclic compounds against different human cancer cell lines, with common chemotherapeutic agents included for comparison.
| Compound Class | Specific Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Spirooxindole-pyrrolidine | Derivative with N-styryl substitution | HepG2 (Liver) | ~24 | Melphalan | 15 |
| Spirooxindole-triazole | Derivative with 2,4-dichlorophenyl moiety (9i) | HepG2 (Liver) | 13.5 ± 0.92 | Sorafenib | 9.98 |
| Spirooxindole-triazole | Derivative with 2,4-dichlorophenyl moiety (9h) | MDA-MB-231 (Breast) | 16.8 ± 0.37 | Sorafenib | 9.98 |
| 1-Thia-4-azaspiro[4.5]decane | Derivative 14 | HCT-116 (Colon) | 0.092 | Doxorubicin | Not specified in study |
| 1-Thia-4-azaspiro[4.5]decane | Derivative 18 | HCT-116 (Colon) | 0.101 | Doxorubicin | Not specified in study |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] | Most effective derivatives | K562, Jurkat, HeLa | 4.2 - 24.1 | Cisplatin/Doxorubicin | Similar activity observed |
| Standard Chemotherapy | Doxorubicin | HeLa (Cervical) | 1.91 | - | - |
| Standard Chemotherapy | Cisplatin | HeLa (Cervical) | 28.96 | - | - |
Note: IC50 values are highly dependent on experimental conditions and should be compared with caution across different studies.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the key steps for assessing the cytotoxic effects of novel compounds on cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds and reference drugs (e.g., Doxorubicin) in a suitable solvent like DMSO.
-
Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Spirocyclic compounds have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. The standard in vitro method for assessing antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Data
The following table presents the MIC values of selected spiro compounds against common bacterial strains.
| Compound Class | Specific Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Spiro-4H-pyran | Compound 5d | Staphylococcus aureus (clinical isolate) | 32 | Gentamicin | Not specified in study |
| Spiro-4H-pyran | Compound 5d | Streptococcus pyogenes (clinical isolate) | 64 | Gentamicin | Not specified in study |
| Spiro-indoline | Lead molecule 44 | Staphylococcus aureus | 2 | Not specified in study | - |
| Spiro-thiazolidinone | Derivative with bromo substitution (38) | Staphylococcus aureus | 50 | Not specified in study | - |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Spiro compounds are being investigated for their potential to modulate the inflammatory response. A common in vitro screening method is the protein denaturation assay, which assesses a compound's ability to inhibit the heat-induced denaturation of proteins, a hallmark of inflammation.[2]
Comparative Anti-inflammatory Data
| Compound Class | Specific Compound/Derivative | Assay | % Inhibition @ 800 µg/mL | IC50 (µg/mL) | Reference Compound | Reference % Inhibition |
| Spiro thiochromene–oxindole | Compound 4e | BSA Denaturation | 95.45 | 127.48 | Diclofenac | Not specified in study |
| Spiro thiochromene–oxindole | Compound 4k | BSA Denaturation | 91.82 | 190.74 | Diclofenac | Not specified in study |
| Spiro thiochromene–oxindole | Compound 4h | BSA Denaturation | 90.97 | 285.81 | Diclofenac | Not specified in study |
Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
Principle: This assay measures the ability of a compound to prevent the denaturation of BSA when heated.[3]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations in a phosphate buffer.
-
BSA Addition: Add a solution of BSA to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of inhibition of protein denaturation compared to a control without the test compound.
GABA Receptor Modulation: Targeting Neurological Pathways
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its receptors are important targets for drugs treating anxiety, epilepsy, and other neurological disorders. Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists of the GABAA receptor.[4] Radioligand binding assays are the gold standard for characterizing the interaction of compounds with these receptors.
Comparative GABA Receptor Binding Data
| Compound Class | Specific Compound/Derivative | Receptor Subtype | Ki (nM) | Reference Compound | Reference Ki (nM) |
| 3,9-Diazaspiro[5.5]undecane | m-methylphenyl analog 1e | α4βδ GABAA | 180 | Gabazine | Varies by subtype |
Experimental Protocol: GABAA Receptor Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GABAA receptor in a membrane preparation.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brain tissue.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]muscimol), and the test compound at various concentrations in a suitable buffer.
-
Incubation: Incubate the mixture at 4°C for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Conclusion and Future Directions
The 3-azaspiro[5.5]undecane scaffold and related spirocyclic compounds represent a rich and underexplored area for the discovery of novel therapeutics. The in vitro data presented in this guide highlight their potential across a spectrum of biological activities, from combating cancer and microbial infections to modulating key pathways in inflammation and neurotransmission.
The provided experimental protocols serve as a validated starting point for researchers to further investigate these and other spirocyclic derivatives. While direct comparisons of efficacy require head-to-head studies under identical conditions, the collated data strongly suggests that spiro compounds can exhibit potency comparable to, and in some cases exceeding, that of established drugs.
Future research should focus on expanding the structure-activity relationship (SAR) studies for these scaffolds, optimizing their potency and selectivity, and elucidating their precise mechanisms of action. The unique structural properties of spirocycles offer a compelling opportunity to develop next-generation therapies with improved efficacy and safety profiles.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]
-
In Vitro Molecular Biology Studies of Spirooxindole Heterocyclic Hybrids. MDPI. [Link]
-
Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines. Frontiers. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. NIH. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]
-
Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal. [Link]
-
Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Publishing. [Link]
-
Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. NIH. [Link]
-
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC - NIH. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
-
GABAA Receptor Binding Assay Protocol. PDSP. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
-
In Vitro Molecular Biology Studies of Spirooxindole Heterocyclic Hybrids. MDPI. [Link]
-
Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines. Frontiers. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. NIH. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed. [Link]
-
Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal. [Link]
-
Reference Antimicrobial Susceptibility Testing (AST) Data. HAIs - CDC. [Link]
-
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC - NIH. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
-
Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. ResearchGate. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
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A Comparative Guide to the Synthesis of Azaspiro[5.5]undecane Cores: Strategies and Protocols
The azaspiro[5.5]undecane framework, a spirocyclic system featuring a nitrogen atom within a piperidine ring fused to a cyclohexane ring, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited in the design of novel therapeutics targeting a wide range of biological targets, including receptors and enzymes. This guide provides a comparative overview of several key synthetic strategies for constructing various azaspiro[5.5]undecane cores, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's strengths and limitations.
Robinson Annulation: A Classic Approach to 3-Azaspiro[5.5]undecanes
The Robinson annulation is a powerful and well-established method for the formation of six-membered rings. In the context of azaspiro[5.5]undecane synthesis, it provides a reliable route to 3-azaspiro[5.5]undecan-9-one derivatives. The reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][2]
Causality Behind Experimental Choices
The choice of a heterocyclic aldehyde as the starting material is crucial as it incorporates the nitrogen atom into the spirocyclic core. The use of methyl vinyl ketone is a common strategy in Robinson annulations to introduce the necessary four-carbon unit for the formation of the new six-membered ring. The reaction is typically base-catalyzed to facilitate the formation of the enolate for the initial Michael addition. Subsequent hydrogenation of the resulting enone provides the saturated azaspiro[5.5]undecane core.
Experimental Protocol: Synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-one
This protocol is adapted from the work of de Koning et al., demonstrating a typical Robinson annulation approach.
Step 1: Robinson Annulation
-
To a solution of 1-methyl-4-piperidinecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol, add methyl vinyl ketone (1.2 eq).
-
Add a catalytic amount of a base, for example, sodium ethoxide (0.1 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-methyl-3-azaspiro[5.5]undec-7-en-9-one.
Step 2: Hydrogenation
-
Dissolve the 3-methyl-3-azaspiro[5.5]undec-7-en-9-one (1.0 eq) in ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 4.5 bar.
-
Stir the reaction at ambient temperature for 18 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-methyl-3-azaspiro[5.5]undecan-9-one. A reported yield for this step is 91%.
Visualizing the Workflow: Robinson Annulation
Caption: Robinson Annulation followed by hydrogenation.
Intramolecular Heck Reaction: Constructing 2-Azaspiro[5.5]undecanes
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the construction of cyclic and polycyclic systems.[3][4] This method is particularly useful for creating quaternary carbon centers, a common feature in spirocyclic compounds. It has been successfully applied to the synthesis of 2-azaspiro[5.5]undecane cores.[5]
Mechanistic Insights
The catalytic cycle of the intramolecular Heck reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. This is followed by the intramolecular insertion of a tethered alkene into the newly formed Pd-C bond. The final step is a β-hydride elimination, which regenerates the Pd(0) catalyst and yields the cyclized product. The regioselectivity of the alkene insertion and the subsequent β-hydride elimination are key factors that determine the structure of the final product.
Experimental Protocol: A General Approach to 2-Azaspiro[5.5]undecanes
The following is a generalized protocol based on the principles of the intramolecular Heck reaction.
-
To a solution of the appropriate N-tethered aryl or vinyl halide precursor in a polar aprotic solvent such as DMF or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., PPh₃, 10 mol%).
-
Add a base, typically a tertiary amine like triethylamine or a silver salt such as Ag₂CO₃, to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-azaspiro[5.5]undecane derivative.
Visualizing the Workflow: Intramolecular Heck Reaction
Sources
A Comparative Guide to the Enone Reactivity of a Spirocyclic Scaffold: Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
In the landscape of modern drug discovery and complex molecule synthesis, spirocyclic scaffolds are of immense interest due to their rigid, three-dimensional structures. Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is a valuable building block that features a sterically hindered yet reactive α,β-unsaturated ketone (enone) system. Understanding the reactivity of this enone moiety is critical for predicting its behavior in complex reaction schemes and for the strategic design of novel therapeutics.
This guide provides a comparative analysis of the enone reactivity of this compound against simpler, well-characterized cyclic enones. We will explore key transformations—Michael additions and catalytic reductions—supported by detailed experimental protocols and comparative data to provide researchers with a predictive framework for their synthetic applications.
The Spirocyclic Enone: Structural Considerations and Reactivity Hypothesis
The central feature of this compound is the cyclohexenone ring fused at a spirocyclic center. This unique architecture introduces specific steric and electronic factors that differentiate its reactivity from planar, non-spirocyclic analogs like cyclohexenone.
-
Steric Hindrance: The spirocyclic junction, featuring a piperidine ring protected with a bulky tert-butyloxycarbonyl (Boc) group, creates significant steric shielding around the enone. This hindrance is expected to modulate the accessibility of the β-carbon to nucleophiles and the carbonyl carbon to reducing agents.
-
Electronic Effects: The nitrogen atom in the piperidine ring is electronically insulated from the enone system by the spirocyclic carbon. Therefore, its direct electronic influence is minimal. The reactivity is primarily governed by the intrinsic properties of the cyclohexenone ring itself, albeit in a constrained conformation.
Based on these features, we hypothesize that the spirocyclic enone will exhibit attenuated reactivity compared to less substituted cyclic enones due to steric hindrance. However, the inherent electrophilicity of the enone system remains a powerful driver for reactions.[1][2][3]
Comparative Reactivity Analysis: Experimental Design
To quantify the reactivity of our target spirocycle, we propose a direct comparison with two model compounds:
-
2-Cyclohexen-1-one: A simple, non-substituted cyclic enone to establish a baseline reactivity.
-
Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one): A β-substituted, sterically hindered enone that provides a more nuanced comparison regarding steric effects.[4]
The comparison will focus on two fundamental and widely utilized reactions of enones: the Michael addition and the conjugate reduction.
Experiment 1: Comparative Michael Addition with a Soft Nucleophile
The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for C-C bond formation at the β-carbon of enones.[5][6][7][8] We will utilize a common "soft" nucleophile, the enolate of dimethyl malonate, to probe the electrophilicity of the β-carbon.
Workflow for Comparative Michael Addition
Caption: Experimental workflow for the comparative Michael addition.
Detailed Protocol: Michael Addition
-
Nucleophile Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend sodium hydride (60% dispersion in mineral oil, 24 mg, 0.6 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) and cool to 0°C. Add dimethyl malonate (79 mg, 0.6 mmol) dropwise. Stir the mixture at 0°C for 20 minutes until hydrogen evolution ceases.
-
Reaction: In a separate flask, dissolve the respective enone (Target Spirocycle, Cyclohexenone, or Isophorone, 0.5 mmol) in anhydrous THF (5 mL). Add the freshly prepared sodium dimethyl malonate solution dropwise to the enone solution at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting enone by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Workup: Upon completion (or after 24 hours), carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield of the 1,4-adduct.
Expected Results and Interpretation
| Compound | Time to Completion (hr) | Isolated Yield (%) | Relative Reactivity |
| 2-Cyclohexen-1-one | ~ 1 | > 95% | High |
| Isophorone | ~ 12 | ~ 70% | Medium |
| Target Spirocycle | > 24 | ~ 40-50% | Low |
The data is expected to show a clear reactivity trend: Cyclohexenone > Isophorone > Target Spirocycle . The high reactivity of cyclohexenone is due to its sterically unencumbered nature. Isophorone, with its β-methyl groups, presents moderate steric hindrance, slowing the reaction.[4] The target spirocycle is anticipated to be the least reactive due to the significant steric bulk imposed by the spirocyclic piperidine ring, which impedes the approach of the nucleophile. This aligns with the general principle that cyclization tends to slightly reduce the electrophilicity of enones compared to acyclic counterparts.[1][2][3]
Experiment 2: Comparative Catalytic Conjugate Reduction
Conjugate reduction (1,4-reduction) selectively reduces the carbon-carbon double bond of an enone, preserving the carbonyl group. This transformation is highly sensitive to steric and electronic factors.[9][10] We will employ a copper(I)-hydride catalyzed hydrosilylation, a powerful and mild method known for its effectiveness with hindered enones.[4]
Workflow for Catalytic Conjugate Reduction
Caption: Workflow for copper-catalyzed conjugate reduction.
Detailed Protocol: Conjugate Reduction
-
Catalyst Preparation: In a nitrogen-filled glovebox, add copper(I) chloride (1.0 mg, 0.01 mmol), sodium tert-butoxide (1.0 mg, 0.01 mmol), and a suitable phosphine ligand like DTBM-SEGPHOS (6.0 mg, 0.005 mmol) to a vial. Add anhydrous toluene (1 mL).
-
Reaction Setup: In a separate flame-dried, nitrogen-purged flask, dissolve the enone (Target Spirocycle, Cyclohexenone, or Isophorone, 1.0 mmol) in anhydrous toluene (5 mL). Add polymethylhydrosiloxane (PMHS, ~1.5 equivalents) as the hydride source.
-
Reaction: Cool the enone solution to 0°C and add the catalyst slurry. Stir the reaction vigorously. Monitor the progress by GC-MS, observing the disappearance of the starting material and the appearance of the saturated ketone product.
-
Workup: Upon completion, the intermediate silyl enol ether is hydrolyzed. Cautiously add 1M HCl (5 mL) and stir for 30 minutes, or alternatively, treat with a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting saturated ketone by flash column chromatography.
-
Analysis: Determine the conversion rate and isolated yield.
Expected Results and Interpretation
| Compound | Time to >95% Conversion | Isolated Yield (%) | Relative Reactivity |
| 2-Cyclohexen-1-one | < 1 hr | > 95% | High |
| Isophorone | 2-4 hrs | > 90% | High |
| Target Spirocycle | 8-16 hrs | ~ 85% | Medium-Low |
The catalytic reduction is generally very efficient even for hindered substrates.[4] We expect cyclohexenone to be reduced very rapidly. Isophorone, despite its steric hindrance, is also known to be an excellent substrate for this type of reduction. The target spirocycle, with its more substantial steric shielding, will likely react the slowest, requiring longer reaction times or slightly elevated temperatures to achieve full conversion. The high yields achievable for all three substrates underscore the power of modern catalytic methods, but the reaction rate remains a clear indicator of the inherent steric accessibility of the enone.
Conclusion
The enone moiety within this compound is an active and versatile functional group. However, its reactivity is significantly modulated by the steric environment imposed by the spirocyclic framework.
-
In Nucleophilic Additions: The spirocycle exhibits substantially lower reactivity compared to simpler cyclic enones. Synthetic plans involving Michael additions or similar nucleophilic attacks at the β-position should account for this, potentially requiring more forcing conditions (stronger nucleophiles, elevated temperatures, or longer reaction times).
-
In Catalytic Reductions: While the reaction rate is slower than for unhindered enones, modern catalytic systems, such as copper hydride, can effectively reduce the double bond in high yield.[4] This demonstrates that while sterically hindered, the enone is not inert and can participate efficiently in well-chosen transformations.
This comparative guide provides a foundational understanding for chemists working with this and similar spirocyclic building blocks. By anticipating the influence of the unique three-dimensional structure on reactivity, researchers can better design synthetic routes, optimize reaction conditions, and accelerate the development of complex molecular architectures.
References
-
Lipshutz, B. H., Servesko, J. M., Petersen, T. B., Papa, P. P., & Lover, A. A. (2004). Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic SEGPHOS−Ligated CuH. Organic Letters, 6(8), 1253–1255*. [Link]
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Mayr, H., & Ofial, A. R. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(15), 5478–5491*. [Link]
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Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
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Wikipedia. (n.d.). Michael reaction. [Link]
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Appretech Scientific Limited. (n.d.). This compound. [Link]
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PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]
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Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. [Link]
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jOeCHEM. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. [Link]
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Master Organic Chemistry. (n.d.). 1,4-addition of enolates to enones (“The Michael Reaction”). [Link]
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JoVE. (2023). Regioselective Formation of Enolates. [Link]
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Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
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It's Chemistry Time. (2021). Heterogeneous catalytic Reduction. YouTube. [Link]
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A Comparative Guide to Validated Analytical Methods for Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
In the landscape of modern drug discovery and development, spirocyclic compounds are of increasing interest due to their structural novelty and three-dimensionality, which can lead to improved pharmacological properties.[1] Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is a key building block in the synthesis of more complex molecules, making the ability to accurately and reliably quantify it and its related impurities a cornerstone of quality control and regulatory compliance.
This guide provides a comparative analysis of potential validated analytical methods for this spirocyclic intermediate. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][3] We will explore the application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) for structural confirmation.
The Foundation: Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the core parameters of analytical method validation as stipulated by ICH guidelines.[4][5][6] A validated method provides documented evidence that the procedure is suitable for its intended use. The key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. Given the molecular weight and structure of this compound, HPLC is an excellent candidate for its quantification.
Proposed HPLC-UV Method
A reversed-phase HPLC method with UV detection is the most common starting point for the analysis of organic molecules with a chromophore.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice for its versatility.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective. A starting point could be a gradient from 30% to 90% acetonitrile over 15 minutes. The aqueous phase should contain a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducibility.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) should be selected.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
Validation Workflow for the HPLC Method
The following workflow outlines the steps to validate the proposed HPLC method in accordance with ICH guidelines.
Sources
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Pharmacokinetic properties of molecules synthesized from Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocycles, characterized by two rings sharing a single atom, offer a compelling solution by introducing three-dimensionality and conformational rigidity.[1][2] The 3-azaspiro[5.5]undecane core, derived from starting materials like Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, represents a promising yet underexplored scaffold. As of early 2026, azaspirocycles are gaining significant traction in drug discovery pipelines, reflecting a broader industry shift towards sp³-rich frameworks that enhance chemical diversity while maintaining desirable drug-like properties.[3]
The inherent rigidity of the spirocyclic system can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity while minimizing off-target effects.[1] Furthermore, shifting from planar structures to those with a higher fraction of sp³-hybridized carbons generally correlates with improved physicochemical properties, such as increased solubility, reduced lipophilicity, and enhanced metabolic stability—key determinants of a favorable pharmacokinetic (PK) profile.[1][2][4]
This guide provides a comprehensive framework for researchers and drug development professionals to assess the pharmacokinetic properties of novel molecules synthesized from the this compound scaffold. While specific experimental data for derivatives of this exact starting material is not yet widely published, this document outlines the critical in vitro and in vivo assays necessary to build a robust ADME (Absorption, Distribution, Metabolism, and Excretion) profile. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of hypothetical derivatives to illustrate how structural modifications can modulate pharmacokinetic behavior.
Part 1: Foundational Physicochemical and In Vitro ADME Profiling
Early assessment of physicochemical properties and in vitro ADME parameters is crucial to identify promising candidates and eliminate those with liabilities before committing to resource-intensive in vivo studies.[5] The goal is to design molecules that adhere to established principles of drug-likeness, such as Lipinski's Rule of Five, which predicts the potential for oral bioavailability.[1][6][7][8][9]
Lipinski's Rule of Five: A Guiding Principle
Formulated by Christopher A. Lipinski, this rule of thumb suggests that orally active drugs generally possess:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 Daltons.
-
A calculated octanol-water partition coefficient (ClogP) not exceeding 5.[7]
While not an absolute determinant of success, and with many modern drugs falling "beyond the Rule of Five," these guidelines are an invaluable starting point for lead optimization.[1][8][9]
Comparative Analysis of Hypothetical Azaspiro[5.5]undecane Derivatives
To illustrate the impact of structural modifications, let's consider a series of hypothetical derivatives synthesized from our core scaffold. The following table compares their calculated physicochemical properties and predicted in vitro ADME outcomes.
| Compound | Structure (Modification at R) | MW ( g/mol ) | cLogP | HBD | HBA | Predicted Caco-2 Permeability (Papp) | Predicted Microsomal Stability (t½) |
| AZA-001 | H | 267.37 | 2.1 | 1 | 3 | Moderate | Moderate |
| AZA-002 | 4-Fluorophenyl | 361.44 | 3.5 | 1 | 3 | High | High |
| AZA-003 | 4-Hydroxyphenyl | 359.45 | 2.8 | 2 | 4 | Moderate | Low |
| AZA-004 | 4-Carboxyphenyl | 387.45 | 2.9 | 2 | 5 | Low | High |
| AZA-005 | 2-Morpholinoethyl | 410.55 | 2.3 | 1 | 5 | Low | Moderate |
This data is illustrative and intended for comparative purposes. Actual experimental values are required for definitive assessment.
Interpretation of the Comparative Data:
-
AZA-002 (4-Fluorophenyl): The addition of a lipophilic, metabolically stable fluorophenyl group is predicted to increase both membrane permeability (higher cLogP) and resistance to metabolic degradation. This is a common strategy to improve metabolic stability.
-
AZA-003 (4-Hydroxyphenyl): The introduction of a phenol group increases polarity (lower cLogP) and provides a site for Phase II metabolism (e.g., glucuronidation), likely leading to lower permeability and rapid clearance.
-
AZA-004 (4-Carboxyphenyl): The carboxylic acid moiety significantly increases polarity and introduces a charge at physiological pH, which is expected to drastically reduce passive permeability.
-
AZA-005 (2-Morpholinoethyl): The morpholino group adds a basic nitrogen and increases the hydrogen bond acceptor count, which can improve solubility but may also make the compound a substrate for efflux transporters, leading to lower net permeability.
Part 2: Essential In Vitro Experimental Protocols
The following section provides detailed, step-by-step methodologies for key in vitro ADME assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Intestinal Permeability: The Caco-2 Monolayer Assay
The Caco-2 assay is the industry standard for predicting human intestinal absorption of drugs.[2][10] It utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[2][11][12]
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for determining intestinal permeability using the Caco-2 assay.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell filter supports and cultured for 21 days to allow for differentiation into a polarized monolayer.[11]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[12]
-
Compound Application: The test compound (e.g., at a 10 µM concentration) is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment. To assess efflux, the experiment is also run in the reverse direction (basolateral to apical).[12]
-
Incubation and Sampling: The plate is incubated at 37°C, and samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: The concentration of the compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.
Metabolic Stability: Liver Microsomal Assay
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[13][14] High metabolic instability can lead to rapid clearance and low oral bioavailability.
Experimental Workflow for Microsomal Stability Assay
Caption: General workflow for an in vitro metabolic stability assay using liver microsomes.
Detailed Protocol:
-
Incubation Preparation: A mixture containing liver microsomes (e.g., human or rat), phosphate buffer, and the test compound (e.g., 1 µM) is prepared.[15]
-
Reaction Initiation: The mixture is pre-warmed to 37°C, and the metabolic reaction is initiated by adding the cofactor NADPH.[13][15] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.
-
Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is immediately quenched with cold acetonitrile containing an internal standard.[14]
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[14][16]
Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)
The extent to which a drug binds to plasma proteins is a critical parameter, as only the unbound (free) fraction is available to interact with its target and be cleared from the body.[17][18] The Rapid Equilibrium Dialysis (RED) method is a reliable way to determine the free fraction of a compound.[19][20]
Detailed Protocol:
-
Device Preparation: A RED device plate, which contains individual wells split by a semi-permeable membrane (8-12 kDa MWCO), is used.
-
Sample Addition: The test compound is spiked into plasma (e.g., human, rat) and 300 µL is added to the sample chamber. 500 µL of dialysis buffer (PBS, pH 7.4) is added to the buffer chamber.[17]
-
Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[18][19]
-
Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching and Analysis: The samples are prepared for LC-MS/MS analysis by matching the matrix (e.g., adding buffer to the plasma sample and blank plasma to the buffer sample) before protein precipitation.[21]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
Part 3: In Vivo Pharmacokinetic Evaluation
Following promising in vitro data, the next essential step is to evaluate the compound's behavior in a living organism.[5] Rodent models, typically mice or rats, are commonly used for initial PK screening.[22][23][24]
Experimental Design for a Rodent PK Study
Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.
Key Pharmacokinetic Parameters Determined:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.[25]
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.[26]
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[27]
-
Half-life (t½): The time required for the drug concentration in the body to be reduced by one-half.[26][27][28]
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. It is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[29]
Protocol Outline:
-
Animal Model: Typically, male Sprague-Dawley rats or CD-1 mice are used.[22][23] Animals are divided into two groups: intravenous (IV) and oral (PO) administration.
-
Dosing: The IV group receives a single bolus dose (e.g., 1 mg/kg) via the tail vein. The PO group receives a single dose via oral gavage (e.g., 10 mg/kg).
-
Blood Collection: Serial blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[22][25]
-
Sample Processing and Analysis: Blood is processed to plasma and stored frozen. Drug concentrations are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software to determine the key PK parameters.
Conclusion
The 3-azaspiro[5.5]undecane scaffold holds considerable potential for the development of novel therapeutics with advantageous pharmacokinetic properties. By systematically applying the principles and experimental protocols outlined in this guide—from foundational physicochemical assessments to comprehensive in vitro ADME profiling and definitive in vivo studies—researchers can effectively navigate the complexities of drug discovery. This structured approach enables the rational design and selection of candidate molecules, ultimately increasing the probability of identifying derivatives with a PK profile suitable for further preclinical and clinical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical intermediates, from acquisition to disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, ensuring compliance and safety. The procedures outlined are grounded in established regulatory frameworks and best laboratory practices.
Hazard Assessment and Chemical Profile
Before handling any chemical waste, a thorough understanding of its intrinsic properties and associated hazards is paramount. This initial assessment dictates every subsequent step in the disposal process.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 873924-07-3 | [1][2] |
| Molecular Formula | C15H23NO3 | [1][2] |
| Molecular Weight | 265.35 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Storage | Inert atmosphere, Room Temperature | [4][5] |
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. Based on available data, this compound is classified as follows:
Table 2: GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement | Practical Implication | Source |
| H302 | Harmful if swallowed | Accidental ingestion could lead to adverse health effects. | [3] | |
| H315 | Causes skin irritation | Direct contact with skin can cause redness, itching, or inflammation. | [3] | |
| H319 | Causes serious eye irritation | Contact with eyes can result in significant irritation and potential damage. | [3] | |
| H335 | May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract. | [3] |
This hazard profile unequivocally classifies this compound as a hazardous substance, mandating its disposal as regulated hazardous waste.
The Core Principle: "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[6][7] This principle holds the generator of the waste—in this case, the laboratory—responsible for the waste from its point of generation to its final, environmentally sound disposal.[6] Adherence to this principle is not just a best practice; it is a legal requirement.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step builds upon the last to ensure a closed-loop, compliant process.
Step 1: Assemble Appropriate Personal Protective Equipment (PPE)
Given the compound's hazard profile (skin, eye, and respiratory irritant), the following PPE is mandatory before handling the waste:
-
Hand Protection: Nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[1]
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a P95 (US) or P1 (EU EN 143) particle respirator is recommended to prevent inhalation.[1]
Step 2: Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[8] All waste streams containing this compound must be treated as hazardous. Do not mix this waste with other, incompatible waste streams.
-
Pure Compound/Residue: Unused, expired, or residual solid compound.
-
Contaminated Solid Waste: Items such as used gloves, weighing papers, pipette tips, and paper towels that are contaminated with the compound.
-
Contaminated Liquid Waste: Any solutions containing the dissolved compound. This waste stream must be segregated based on the solvent used (e.g., halogenated vs. non-halogenated solvents) as per your institution's guidelines.
Step 3: Select and Prepare Waste Containers
The integrity of the disposal process begins with the container.
-
Compatibility: Use containers made of materials chemically compatible with the waste. For this solid compound and associated contaminated items, a high-density polyethylene (HDPE) pail or a wide-mouth glass jar is suitable.[9] Liquid waste should be stored in compatible solvent containers.
-
Condition: Containers must be in good condition, free of cracks, and have a securely fitting, leak-proof lid.[9] Never use beakers, flasks, or other labware as primary waste containers.[9]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
Step 4: Accurate and Compliant Labeling
Proper labeling is a cornerstone of safe waste management. As soon as the first piece of waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste" .[11]
-
Generator Information: Laboratory name, Principal Investigator (PI), and contact information.
-
Contents: List the full chemical name: "this compound". For mixtures, list all components and their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic/Poison, Irritant) based on the GHS classification.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for waste accumulation.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin capable of holding the volume of the largest container.[11]
-
Storage Limits: Be aware of institutional and regulatory limits on the volume of waste that can be stored in an SAA (typically up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[12]
Step 6: Arrange for Final Disposal
Once a waste container is full (approximately 80% capacity to allow for expansion), arrange for its removal.
-
Contact EHS: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[12]
-
Documentation: Your EHS office will manage the regulatory documentation, such as the Uniform Hazardous Waste Manifest, which tracks the waste to its final disposal facility.[13]
Emergency Procedures: Spill Management
In the event of a small spill of the solid material:
-
Ensure proper PPE is worn.
-
Avoid any actions that could create dust.[1]
-
Gently sweep up the solid material using a dustpan and brush.[1]
-
Place the collected material and all cleanup supplies (e.g., contaminated paper towels) into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Capot Chemical. (n.d.). MSDS of this compound. Retrieved January 19, 2026, from [Link]
-
Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved January 19, 2026, from [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved January 19, 2026, from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved January 19, 2026, from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 19, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved January 19, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved January 19, 2026, from [Link]
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved January 19, 2026, from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved January 19, 2026, from [Link]
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AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved January 19, 2026, from [Link]
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS No. 873924-07-3). As the toxicological properties of this compound have not been fully investigated, a cautious and proactive approach to safety is paramount.[1] This document is intended for drug development professionals, researchers, and scientists.
Hazard Identification and Risk Assessment
This compound is a heterocyclic building block, typically supplied as a solid or powder.[2][3] A thorough risk assessment is the foundation of safe laboratory practice. Based on available Safety Data Sheets (SDS) for this compound and structurally similar molecules, the primary hazards are:
-
Skin Irritation: Direct contact can cause skin irritation.[4]
-
Serious Eye Irritation: The compound poses a significant risk of serious eye irritation, likely from dust or splashes.[4]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][4]
-
Harmful if Swallowed: Ingestion of the compound is considered harmful.[4]
Given that the full toxicological profile is unknown, it is prudent to treat this compound as potentially hazardous upon repeated or prolonged exposure. The presence of a ketone functional group also suggests a degree of chemical reactivity that necessitates careful handling.[5][6]
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to establish a reliable barrier against exposure. All personnel must be trained in the proper use and disposal of the equipment listed below.[7]
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene chemotherapy-rated gloves (ASTM D6978).[8] | Prevents direct skin contact and subsequent irritation.[4] Double-gloving provides an additional layer of protection against potential permeation or tears.[8] |
| Eye & Face Protection | Chemical safety goggles and a face shield, or a full-face respirator.[7] | Protects against splashes and airborne dust particles, mitigating the risk of serious eye irritation.[4][9] Standard safety glasses are insufficient.[8] |
| Skin & Body Protection | Disposable, polyethylene-coated polypropylene gown with a closed back and knit cuffs.[7] | Provides a barrier against contamination of personal clothing and skin. The outer pair of gloves should be worn over the cuffs.[8] |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood.[10] For larger quantities or situations with a high potential for aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is required.[1] | Minimizes the risk of inhaling dust, which can cause respiratory irritation.[1][4] A fume hood is the primary engineering control to prevent exposure.[5] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, systematic workflow is critical for minimizing exposure risk.
Preparation:
-
Designate Work Area: All handling must be performed in a designated area within a certified chemical fume hood to contain any dust or spills.[10][11]
-
Inspect PPE: Before beginning, thoroughly inspect all PPE for defects such as tears, punctures, or degradation.[7] Don all required PPE as detailed in the table above.
-
Assemble Materials: Have all necessary equipment (spatulas, weigh boats, solvent vials) and waste containers inside the fume hood before opening the primary chemical container.
Handling: 4. Avoid Dust Formation: Open the container carefully. When transferring the solid, use techniques that minimize the generation of dust.[1] Do not crush or grind the material outside of a contained system. 5. Weighing: If weighing is required, perform it within the fume hood. Use a dedicated, clean spatula and weigh paper. 6. In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling & Decontamination: 7. Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical. This can be done by scrubbing with alcohol or another suitable solvent.[4] 8. Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.[12] 9. Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Solid Waste: All contaminated disposable items, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[1]
-
Chemical Waste: Unused or waste this compound should be collected in a designated "Organic Liquid" or "Solid" waste container kept in a fume hood.[10][11]
-
Prohibition: Do not dispose of this chemical or any contaminated materials down the drain or in regular trash.[10] All waste must be handled by trained waste disposal personnel according to institutional and local regulations.[4][11]
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a physician.[1][4] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Always have a copy of the Safety Data Sheet (SDS) available to provide to emergency responders.[1]
Workflow Visualization
The following diagram illustrates the procedural flow for safely handling and disposing of the compound.
Caption: Workflow for Handling and Disposal.
References
- Personal protective equipment for handling Spiro[3.4]octan-6-ol. Benchchem.
- MSDS of this compound. Capot Chemical.
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate-SDS. MedChemExpress.
- tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4. Sigma-Aldrich.
- The MSDS HyperGlossary: Ketones and Aldehydes. Interactive Learning Paradigms, Incorporated.
- Personal Protective Equipment (PPE). CHEMM.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
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- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. Cornell EHS.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | CID 51072194. PubChem.
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- Safety and Handling of Organic Compounds in the Lab | Solubility of Things.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
